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  • Product: 5-Bromo-3-ethoxy-2-isopropoxypyridine
  • CAS: 1241752-38-4

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Application of 5-Bromo-3-ethoxy-2-isopropoxypyridine in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry The pyridine ring is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in the design of biologically active molecules.[2] Specifically, multi-substituted pyridines offer a three-dimensional vector space for chemists to elaborate and fine-tune the pharmacological properties of a lead compound. The subject of this guide, 5-Bromo-3-ethoxy-2-isopropoxypyridine (CAS 1241752-38-4), represents a versatile building block with significant potential in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[3][4] The strategic placement of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] This, combined with the differential steric and electronic influence of the ethoxy and isopropoxy groups at the 2- and 3-positions, allows for precise modulation of a molecule's interaction with its biological target.

This technical guide will provide a comprehensive overview of 5-Bromo-3-ethoxy-2-isopropoxypyridine, including a proposed synthetic strategy, detailed experimental protocols for its utilization in key synthetic transformations, and a discussion of its potential applications in drug discovery programs.

Physicochemical Properties and Spectral Data

While specific experimental data for 5-Bromo-3-ethoxy-2-isopropoxypyridine is not widely available, its properties can be inferred from closely related structures. A summary of expected and known properties for similar compounds is presented below.

PropertyExpected/Known ValueSource
Molecular Formula C10H14BrNO2N/A
Molecular Weight 260.13 g/mol N/A
Appearance Likely a colorless to pale yellow oil or low-melting solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General observation for similar compounds
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.8-8.0 (d, 1H), 7.1-7.3 (d, 1H), 4.4-4.6 (sept, 1H), 4.0-4.2 (q, 2H), 1.3-1.5 (t, 3H), 1.2-1.4 (d, 6H)[6]
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 160-162, 145-147, 140-142, 125-127, 110-112, 70-72, 62-64, 21-23, 14-16[7]
Mass Spectrum (ESI+) Predicted: m/z 260.0, 262.0 [M+H]⁺[8]

Proposed Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

A plausible synthetic route to the title compound can be envisioned starting from commercially available and relatively inexpensive starting materials, such as 2,3,5-tribromopyridine. The synthesis leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for sequential and regioselective introduction of the alkoxy groups.

Synthesis_of_5-Bromo-3-ethoxy-2-isopropoxypyridine 2,3,5-Tribromopyridine 2,3,5-Tribromopyridine Step_1 3,5-Dibromo-2-isopropoxypyridine 2,3,5-Tribromopyridine->Step_1 NaO-iPr, i-PrOH, heat Step_2 5-Bromo-3-ethoxy-2-isopropoxypyridine Step_1->Step_2 NaOEt, EtOH, heat

Caption: Proposed two-step synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Rationale for the Synthetic Approach

The nucleophilic aromatic substitution (SNAr) of halogens on a pyridine ring is a well-established transformation. The reactivity of the halogens is influenced by their position relative to the nitrogen atom and any existing electron-withdrawing or -donating groups. In 2,3,5-tribromopyridine, the bromine at the 2-position is the most activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen. This allows for the selective introduction of the isopropoxy group in the first step. The subsequent introduction of the ethoxy group at the 3-position is then facilitated by the presence of the electron-donating isopropoxy group at the 2-position.

Experimental Protocol: Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Step 1: Synthesis of 3,5-Dibromo-2-isopropoxypyridine

  • To a solution of isopropanol (10 volumes), add sodium metal (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture until all the sodium has dissolved to form sodium isopropoxide.

  • Add 2,3,5-tribromopyridine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-Dibromo-2-isopropoxypyridine.

Step 2: Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol (10 volumes) at 0 °C under an inert atmosphere.

  • Add 3,5-Dibromo-2-isopropoxypyridine (1.0 equivalent) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material via column chromatography to yield the final product, 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Key Synthetic Applications in Drug Discovery

The 5-bromo substituent on the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most common and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the 5-position of the pyridine ring and a wide variety of aryl or heteroaryl boronic acids or esters.[9][10][11] This reaction is instrumental in building the core scaffolds of many kinase inhibitors.[12]

Suzuki-Miyaura_Coupling Start 5-Bromo-3-ethoxy-2-isopropoxypyridine Reaction Start->Reaction Boronic_Acid R-B(OH)₂ Boronic_Acid->Reaction Catalyst Pd Catalyst, Ligand, Base Catalyst->Reaction Product 5-Aryl/Heteroaryl-3-ethoxy-2-isopropoxypyridine Reaction->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add 5-Bromo-3-ethoxy-2-isopropoxypyridine (1.0 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas.

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[13][14] This reaction is particularly important in medicinal chemistry for the introduction of amine functionalities that can engage in crucial hydrogen bonding interactions with protein targets.[15] For volatile amines, the reaction is often carried out in a sealed tube to prevent their escape.[14][16]

Buchwald-Hartwig_Amination Start 5-Bromo-3-ethoxy-2-isopropoxypyridine Reaction Start->Reaction Amine R¹R²NH Amine->Reaction Catalyst Pd Catalyst, Ligand, Base Catalyst->Reaction Product 5-(R¹R²N)-3-ethoxy-2-isopropoxypyridine Reaction->Product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS).

  • Add 5-Bromo-3-ethoxy-2-isopropoxypyridine (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction for completion.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by column chromatography.

Potential Applications in Kinase Inhibitor Drug Discovery

The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain.[4] The 5-substituted pyridine motif, accessible from 5-Bromo-3-ethoxy-2-isopropoxypyridine, is particularly prevalent in inhibitors of kinases such as PIM-1, ULK1, and various tyrosine kinases.[17][18][19]

The general structure of a kinase inhibitor often consists of a hinge-binding motif, a linker, and a region that extends into the solvent-exposed front pocket. 5-Bromo-3-ethoxy-2-isopropoxypyridine can serve as a precursor to the hinge-binding region, with the substituent at the 5-position acting as the linker or part of the front pocket-binding element.

Kinase_Inhibitor_Scaffold Hinge_Binder Pyridine Core (from title compound) Linker Linker Group (from Suzuki or Buchwald-Hartwig) Hinge_Binder->Linker Front_Pocket Front Pocket Binding Moiety Linker->Front_Pocket

Caption: A conceptual model of a kinase inhibitor derived from 5-Bromo-3-ethoxy-2-isopropoxypyridine.

By employing the synthetic strategies outlined above, medicinal chemists can generate large libraries of compounds based on the 3-ethoxy-2-isopropoxypyridine core for screening against a panel of kinases. The differential substitution at the 2- and 3-positions provides a means to fine-tune the electronics and sterics of the hinge-binding interaction, while the diversity introduced at the 5-position allows for exploration of the front pocket and optimization of potency and selectivity.

Conclusion

5-Bromo-3-ethoxy-2-isopropoxypyridine, while not a widely commercialized compound, represents a strategically designed building block for modern medicinal chemistry. Its synthesis is achievable through established methodologies, and its true value lies in its potential for diversification through robust and reliable cross-coupling reactions. For researchers and drug development professionals, this compound offers a gateway to novel chemical space, particularly in the highly competitive and therapeutically important field of kinase inhibitor discovery. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this and structurally related substituted pyridines in the pursuit of next-generation therapeutics.

References

  • Sherry, B. D., & Toste, F. D. (2004). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 126(49), 15978–15979. [Link]

  • Zhang, H., & Kwong, F. Y. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(16), 6254–6256. [Link]

  • Zhang, H., & Kwong, F. Y. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(16), 6254–6256. [Link]

  • Li, G., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8235–8247. [Link]

  • Houghtaling, J., et al. (2024). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847398. [Link]

  • Cella, R., & Stefani, H. A. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron, 65(13), 2619-2623. [Link]

  • Zhang, H., & Kwong, F. Y. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(16), 6254-6256. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. The Journal of Organic Chemistry, 72(10), 3845-3854. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • George, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry, 42, 116246. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46979–46995. [Link]

  • Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19141-19168. [Link]

  • de Oliveira, M. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8010–8024. [Link]

  • Arts, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 364-377. [Link]

  • Supporting Information for Chemical Communications. (2011). The Royal Society of Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]

  • El-Damasy, A. K., et al. (2020). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115579. [Link]

  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. (n.d.). PrepChem.com. [Link]

  • Ohta, M., et al. (1995). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 43(9), 1475-1481. [Link]

  • 5-Bromo-2-ethoxy-3-{[3-(4-oxo-1,4-dihydro-quinolin-2-ylamino)-propylamino]-methyl}-benzonitrile. (n.d.). PubChem. [Link]

  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. (n.d.). PubChem. [Link]

  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3) API Intermediate Manufacturers. (n.d.). apicule. [Link]

  • Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 526-566. [Link]

Sources

Exploratory

Chemical structure of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Bromo-3-ethoxy-2-isopropoxypyridine Part 1: Executive Technical Summary 5-Bromo-3-ethoxy-2-isopropoxypyridine represents a highly specialized "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Part 1: Executive Technical Summary

5-Bromo-3-ethoxy-2-isopropoxypyridine represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridine building blocks, this trisubstituted heterocycle offers a unique combination of electronic modulation and steric definition. The C2-isopropoxy group provides significant steric bulk and metabolic shielding, while the C3-ethoxy moiety fine-tunes the lipophilicity (


) and electron density of the pyridine ring. The C5-bromine serves as a versatile handle for palladium-catalyzed cross-coupling, making this molecule a critical intermediate in the synthesis of P2X3 antagonists, kinase inhibitors, and allosteric modulators.

This guide details the structural properties, validated synthetic protocols, and reactivity profiles required to utilize this scaffold effectively in drug development campaigns.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
  • IUPAC Name: 5-Bromo-3-ethoxy-2-(propan-2-yloxy)pyridine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 260.13 g/mol

  • SMILES: CCOC1=C(N=CC(=C1)Br)OC(C)C

  • Key Precursor CAS: 1241752-29-3 (5-Bromo-2-chloro-3-ethoxypyridine)[1]

Electronic & Steric Properties

The molecule exhibits a "push-pull" electronic system:

  • C2-Isopropoxy: Acts as a strong

    
    -donor and 
    
    
    
    -donor, significantly increasing electron density at C3 and C5. The bulky isopropyl group also restricts rotation of adjacent substituents in downstream intermediates, potentially locking active conformations.
  • C3-Ethoxy: Provides secondary electron donation. Its position ortho to the isopropoxy group creates a hydrophobic pocket often exploited for binding affinity in protein active sites.

  • C5-Bromine: The reactive center. Due to the electron-donating nature of the C2/C3 alkoxy groups, the C-Br bond is electron-rich compared to unsubstituted bromopyridines, which influences the rate of oxidative addition in catalytic cycles.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Significance
LogP 3.2 ± 0.4Moderate lipophilicity; good membrane permeability.
PSA 21.7 ŲLow polar surface area, favorable for CNS penetration.
pKa (Conj. Acid) ~2.5Weakly basic pyridine nitrogen due to alkoxy donation.
Boiling Point ~280°C (760 mmHg)High boiling point; suitable for high-temp couplings.

Part 3: Validated Synthetic Protocols

The synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine is best achieved via Nucleophilic Aromatic Substitution (


) . Direct bromination of a dialkoxypyridine is often non-regioselective; therefore, we utilize a halogen-displacement strategy starting from 5-bromo-2-chloro-3-ethoxypyridine .
Reaction Logic (Causality)

The C2 position of the pyridine ring is highly electrophilic due to the inductive effect of the ring nitrogen. The C3-ethoxy group, while electron-donating, does not sufficiently deactivate the C2 position to prevent substitution. By using sodium isopropoxide (generated in situ), we can selectively displace the C2-chloride. The C5-bromine remains intact because aryl bromides are generally inert to


 conditions without strong electron-withdrawing groups (like 

) ortho/para to them.
Experimental Procedure

Reagents:

  • 5-Bromo-2-chloro-3-ethoxypyridine (1.0 eq) [CAS: 1241752-29-3][1]

  • Propan-2-ol (Isopropanol) (Anhydrous, 5.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Solvent: DMF (Anhydrous) or THF

Step-by-Step Protocol:

  • Alkoxide Formation:

    • Charge an oven-dried reaction vessel with anhydrous DMF (10 volumes) under Nitrogen atmosphere.

    • Cool to 0°C. Carefully add Sodium Hydride (1.2 eq) portion-wise.

    • Add Propan-2-ol (1.5 eq) dropwise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution (Sodium Isopropoxide) forms.

  • Substitution Reaction:

    • Dissolve 5-Bromo-2-chloro-3-ethoxypyridine (1.0 eq) in a minimum amount of DMF.

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C.

    • Remove the ice bath and heat the reaction mixture to 60–70°C .

    • Monitor by LC-MS.[2] Conversion is typically complete within 2–4 hours.

    • Checkpoint: Look for the disappearance of the starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup & Purification:

    • Cool to room temperature.[3][4] Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: 0-10% Ethyl Acetate in Hexanes. (The product is lipophilic and elutes early).

Yield Expectation: 85–92% isolated yield.

Part 4: Reactivity & Applications

Palladium-Catalyzed Couplings

The C5-bromo group is an excellent handle for Suzuki-Miyaura coupling. However, due to the electron-rich nature of the ring (bis-alkoxy substitution), oxidative addition of Pd(0) can be slower than in electron-deficient pyridines.

  • Recommendation: Use electron-rich, bulky ligands such as XPhos or SPhos to facilitate the oxidative addition step.

  • Catalyst System:

    
     / XPhos / 
    
    
    
    in Dioxane/Water (100°C).
Acid Sensitivity
  • Risk: Isopropoxy groups on pyridine rings can undergo acid-catalyzed dealkylation (cleavage) to form the corresponding pyridone (2-hydroxypyridine tautomer), especially at elevated temperatures in strong acid (e.g., HBr/AcOH).

  • Mitigation: Maintain basic or neutral conditions during downstream processing. If acidic deprotection of other groups is required (e.g., Boc removal), use mild acids (TFA/DCM) at low temperature.

Part 5: Visualizing the Workflow

The following diagram illustrates the synthesis and downstream utility of the scaffold.

G Start Start: 5-Bromo-2-chloro- 3-ethoxypyridine (CAS: 1241752-29-3) Reagents Reagents: NaH, iPrOH, DMF 60°C, 3h Start->Reagents Dissolution Product TARGET: 5-Bromo-3-ethoxy- 2-isopropoxypyridine Reagents->Product SNAr (Cl Displacement) Coupling Suzuki Coupling: Ar-B(OH)2, Pd(0) (Drug Core Assembly) Product->Coupling C-C Bond Formation (at C5-Br)

Figure 1: Synthetic workflow for 5-Bromo-3-ethoxy-2-isopropoxypyridine via SNAr displacement.

Part 6: References

  • PubChem. 2-Isopropoxy-3-ethoxypyridine Derivatives (Compound Summary). [Link]

Sources

Foundational

Molecular weight and formula of C10H14BrNO2

Technical Monograph: Physicochemical and Analytical Profiling of C₁₀H₁₄BrNO₂ (Focus Entity: 4-Bromo-2,5-dimethoxyphenethylamine) Executive Summary The molecular formula C₁₀H₁₄BrNO₂ most prominently identifies 2C-B (4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical and Analytical Profiling of C₁₀H₁₄BrNO₂ (Focus Entity: 4-Bromo-2,5-dimethoxyphenethylamine)

Executive Summary

The molecular formula C₁₀H₁₄BrNO₂ most prominently identifies 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), a psychoactive phenethylamine derivative.[1][2][3] Originally synthesized by Alexander Shulgin in 1974, it is currently classified as a Schedule I controlled substance in the United States and is strictly regulated internationally under the Convention on Psychotropic Substances.

This technical guide provides a rigorous analysis of the compound’s molecular weight derived from isotopic abundance, structural elucidation via GC-MS and NMR, and impurity profiling relevant to forensic and pharmaceutical analysis.

Part 1: Elemental Composition & Molecular Weight Analysis

The presence of Bromine (Br) in the structure introduces significant isotopic variance that must be accounted for in high-resolution mass spectrometry (HRMS). Unlike standard organic molecules where Carbon-12 dominates, Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br , in an approximately 1:1 ratio.

Quantitative Data Table
PropertyValue / Description
Molecular Formula C₁₀H₁₄BrNO₂
Average Molecular Weight 260.13 g/mol
Monoisotopic Mass (⁷⁹Br) 259.0208 Da
Isotopic Mass (⁸¹Br) 261.0187 Da
Isotopic Abundance Ratio 50.69% (⁷⁹Br) : 49.31% (⁸¹Br)
Appearance (HCl Salt) White to off-white crystalline powder
Solubility (HCl Salt) Soluble in H₂O, Ethanol; Insoluble in Diethyl Ether
Solubility (Free Base) Soluble in Chloroform, DCM; Insoluble in H₂O
Isotopic Mass Distribution Logic

The following diagram illustrates why mass spectrometry analysis of C₁₀H₁₄BrNO₂ yields a "doublet" molecular ion peak, a critical diagnostic feature for brominated compounds.

IsotopeLogic Formula C10H14BrNO2 Br79 Isotope: 79Br (50.7%) Formula->Br79 Br81 Isotope: 81Br (49.3%) Formula->Br81 Mass79 Mass Peak: 259.02 (M+) Br79->Mass79 Mass81 Mass Peak: 261.02 (M+2) Br81->Mass81 Result Diagnostic Doublet (1:1 Intensity Ratio) Mass79->Result Mass81->Result

Figure 1: Isotopic splitting logic for Bromine-containing compounds in Mass Spectrometry.

Part 2: Structural Isomerism & Identification

While 2C-B is the primary isomer of interest for C₁₀H₁₄BrNO₂, the formula theoretically supports other positional isomers (e.g., 2-bromo-4,5-dimethoxyphenethylamine). Definitive identification requires structural elucidation tools that can distinguish the specific 2,4,5-substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Profiling

The 2,5-dimethoxy substitution pattern creates a specific symmetry in the aromatic region.

  • Solvent: D₂O (for HCl salt) or CDCl₃ (for free base).

  • Aromatic Protons (Key Identifier): In 2C-B, the protons at positions 3 and 6 are para to each other. This results in two distinct singlets in the aromatic region (approx. 7.0–7.2 ppm), as there is no ortho-coupling between them.

  • Side Chain: The ethylamine chain appears as two triplets (approx. 2.9 ppm and 3.1 ppm).

GC-MS Fragmentation Analysis

Gas Chromatography-Mass Spectrometry is the gold standard for forensic identification.

  • Derivatization: Primary amines often tail on non-polar columns. Derivatization with PFPA (Pentafluoropropionic anhydride) is recommended to improve peak shape and volatility.

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (M+): 259/261 (Doublet).[1]

    • Base Peak: m/z 30 (CH₂=NH₂⁺) – typical for primary amines (alpha-cleavage).

    • Tropylium Ion: Loss of the amine chain often leaves a substituted benzyl cation.

Part 3: Analytical Workflow & Protocols

The following workflow outlines the extraction and identification process for a suspected sample (e.g., tablet or powder).

Protocol: Liquid-Liquid Extraction (LLE) for GC-MS
  • Dissolution: Dissolve 10 mg of sample in 1 mL deionized water.

  • Basification: Add 2 drops of 1M NaOH (pH > 11) to convert the salt to the free base.

  • Extraction: Add 1 mL Ethyl Acetate or Chloroform. Vortex for 30 seconds.

  • Separation: Centrifuge or allow layers to separate. Collect the bottom organic layer.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

AnalyticalWorkflow cluster_Analysis Instrumental Analysis Sample Unknown Sample (Powder/Tablet) Prep Dissolve in H2O Basify w/ NaOH Sample->Prep Extract LLE w/ Chloroform (Isolate Free Base) Prep->Extract GCMS GC-MS Analysis (Look for m/z 259/261) Extract->GCMS NMR 1H NMR (Confirm Aromatic Singlets) Extract->NMR Validation Reference Standard Comparison GCMS->Validation NMR->Validation

Figure 2: Extraction and analytical workflow for forensic identification.

Part 4: Synthetic Impurity Profiling (Forensic Intelligence)

Understanding the synthesis route allows researchers to identify specific impurities that serve as "chemical fingerprints." The most common synthesis of 2C-B involves the Henry Reaction followed by reduction and bromination, or direct bromination of 2C-H.

Key Impurities
  • 2C-H (2,5-Dimethoxyphenethylamine): The non-brominated precursor. Presence indicates incomplete bromination.

  • 2,5-Dimethoxy-4-bromo-β-nitrostyrene: An intermediate from the Henry reaction route.

  • 2,5-Dimethoxy-4-bromobenzaldehyde: A hydrolysis product of the nitrostyrene or unreacted starting material.

Note: Detection of these impurities in trace amounts (via GC-MS in SIM mode) can link seizures to specific clandestine batches.

Part 5: Safety & Regulatory Framework

  • Handling: 2C-B is a potent serotonin receptor agonist (5-HT2A/2C). Standard laboratory PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts.

  • Legal Status:

    • USA: Schedule I (Controlled Substances Act). No accepted medical use.

    • UN: Convention on Psychotropic Substances (Schedule II).

    • EU: Controlled in most member states.

References

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 98527, 4-Bromo-2,5-dimethoxyphenethylamine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2012). Recommended Methods for the Identification and Analysis of Phenethylamines. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for synthesis history).

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-3-ethoxy-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-3-ethoxy-2-isopropoxypyridine, a substituted pyridine derivative of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-ethoxy-2-isopropoxypyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While a specific PubChem Compound Identification (CID) for this molecule is not currently available, this document consolidates critical information based on the well-established chemistry of related pyridine compounds. We will explore its predicted physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and essential safety and handling guidelines. The strategic placement of bromo, ethoxy, and isopropoxy groups on the pyridine scaffold presents a versatile platform for the development of novel molecular entities. The bromine atom, in particular, serves as a key functional handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[1] This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyridine-based compounds.

Introduction to Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[2][3] The pyridine ring is a six-membered heterocycle containing five carbon atoms and one nitrogen atom, analogous to benzene but with distinct electronic properties.[3] The nitrogen atom's electronegativity renders the adjacent (α and γ) carbon atoms electron-deficient, influencing the molecule's reactivity and physical properties.[3]

Substituted pyridines, such as the title compound, are of particular importance in medicinal chemistry. The 3-aminopyridine scaffold, for instance, is a recognized "privileged structure" found in a wide array of biologically active molecules targeting neurological disorders and oncology.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

Predicted Physicochemical Properties and Data Summary

PropertyPredicted ValueJustification and Comparative Data
Molecular Formula C10H14BrNO2Based on the constituent atoms.
Molecular Weight 260.13 g/mol Calculated from the atomic weights of the elements.
Appearance Colorless to pale yellow oil/liquidMany substituted pyridines, such as 3-Bromo-5-isopropoxypyridine, are described as colorless oils.[4]
Boiling Point > 200 °C (at atmospheric pressure)Substituted bromopyridines generally have high boiling points.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in water.The alkyl ether groups and the aromatic ring suggest good solubility in organic solvents.
pKa (of the pyridine nitrogen) 2-4The electron-withdrawing effect of the bromo and alkoxy groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2).

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 2,3,5-trisubstituted pyridines can be achieved through various methodologies, including de novo ring synthesis and the functionalization of pre-existing pyridine scaffolds.[5][6][7] A plausible and efficient route to 5-Bromo-3-ethoxy-2-isopropoxypyridine would involve a multi-step sequence starting from a readily available dihalopyridine.

Synthetic Strategy Overview

The proposed synthesis leverages the differential reactivity of halogen substituents on the pyridine ring, a common strategy in pyridine chemistry. The general approach involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyridine, followed by bromination.

Synthetic_Pathway A 2,3-Dichloropyridine B 3-Chloro-2-isopropoxypyridine A->B Sodium Isopropoxide, Isopropanol C 3-Ethoxy-2-isopropoxypyridine B->C Sodium Ethoxide, Ethanol D 5-Bromo-3-ethoxy-2-isopropoxypyridine C->D N-Bromosuccinimide (NBS), Sulfuric Acid

Caption: Proposed synthetic workflow for 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-isopropoxypyridine

  • Rationale: The 2-position of 2,3-dichloropyridine is more susceptible to nucleophilic attack than the 3-position due to the electronic influence of the ring nitrogen. This regioselectivity allows for the selective introduction of the isopropoxy group.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).

    • Once the sodium has completely dissolved to form sodium isopropoxide, add 2,3-dichloropyridine (1.0 equivalent) dropwise to the solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-Chloro-2-isopropoxypyridine.

Step 2: Synthesis of 3-Ethoxy-2-isopropoxypyridine

  • Rationale: The remaining chloro-substituent at the 3-position can now be displaced by ethoxide in a second SNAr reaction.

  • Procedure:

    • Following a similar procedure to Step 1, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

    • Add 3-Chloro-2-isopropoxypyridine (1.0 equivalent) to the sodium ethoxide solution.

    • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

    • Work-up the reaction as described in Step 1, including extraction, washing, drying, and concentration.

    • Purify the resulting crude material by column chromatography to yield 3-Ethoxy-2-isopropoxypyridine.

Step 3: Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

  • Rationale: Electrophilic aromatic substitution on the electron-rich dialkoxypyridine ring is expected to occur at the 5-position. N-Bromosuccinimide (NBS) in the presence of a strong acid is a common and effective brominating agent for such systems.

  • Procedure:

    • Dissolve 3-Ethoxy-2-isopropoxypyridine (1.0 equivalent) in concentrated sulfuric acid at 0 °C in a flask protected from light.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the final product, 5-Bromo-3-ethoxy-2-isopropoxypyridine, by flash chromatography.

Spectroscopic Characterization

The structural confirmation of the synthesized 5-Bromo-3-ethoxy-2-isopropoxypyridine would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the ethoxy and isopropoxy groups (triplet and quartet for the ethoxy; septet and doublet for the isopropoxy).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal ten distinct carbon signals corresponding to the molecular formula C10H14BrNO2.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M+ and M+2) of approximately equal intensity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-O-C (ether) linkages, C=C and C=N stretching of the aromatic pyridine ring, and C-H stretching of the alkyl groups.

Safety and Handling

While specific toxicity data for 5-Bromo-3-ethoxy-2-isopropoxypyridine is unavailable, precautions for handling brominated and substituted pyridine compounds should be strictly followed.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[13][14] Keep the container tightly sealed.[13][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[13]

Applications in Research and Drug Development

The structural motifs present in 5-Bromo-3-ethoxy-2-isopropoxypyridine make it a valuable building block for the synthesis of more complex molecules.

  • Medicinal Chemistry: The pyridine core is a common feature in many kinase inhibitors and other targeted therapies. The bromo-substituent provides a reactive site for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships.[1][4]

  • Materials Science: Pyridine-based compounds can exhibit interesting photophysical properties and are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[15] The specific substitution pattern of the title compound could be explored for such applications.

Conclusion

5-Bromo-3-ethoxy-2-isopropoxypyridine represents a promising, albeit currently under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and essential safety protocols. By leveraging the principles of pyridine chemistry, researchers can confidently synthesize and utilize this versatile building block to advance their research and development efforts.

References

  • Oxidative Trimerization of Amino Acids: Selective Synthesis of 2,3,5-Trisubstituted Pyridines.
  • Modular Approach to 2,3,5-Trisubstituted Pyridines. (2024).
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. (2024).
  • Synthesis of 2,3,5‐trisubstituted pyridines
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. (2022).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • 2-Amino-5-bromopyridine. Santa Cruz Biotechnology.
  • 2-Bromopyridine Safety D
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Cole-Parmer. (2005).
  • SAFETY D
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. Taylor & Francis. (2023).
  • 3 - SAFETY D
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • 2-Ethoxypyridine | C7H9NO | CID 84499. PubChem - NIH.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017).
  • 5-Bromo-2-ethoxy-3-iodo-pyridine. Sigma-Aldrich.
  • 944805-60-1|5-Bromo-2-iodo-3-methoxypyridine. BLDpharm.
  • PYRIDINE ITS DERIV
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025).
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.

Sources

Foundational

Physical properties of 3-ethoxy-2-isopropoxy-5-bromopyridine

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry Number: 1241752-38-4[1][2] Executive Summary 3-Ethoxy-2-isopropoxy-5-bromopyridine (IUPAC: 5-br...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry Number: 1241752-38-4[1][2]

Executive Summary

3-Ethoxy-2-isopropoxy-5-bromopyridine (IUPAC: 5-bromo-3-ethoxy-2-(propan-2-yloxy)pyridine) is a highly specialized heterocyclic intermediate used primarily in the synthesis of Phosphatidylinositol 3-kinase (PI3K) inhibitors .[1] Its structural core—a pyridine ring substituted with two distinct alkoxy groups and a reactive bromine handle—makes it a critical scaffold for structure-activity relationship (SAR) exploration in oncology drug discovery.

This guide consolidates physicochemical data, synthesis protocols, and handling requirements, deriving insights from patent literature (WO2011087776A1) and structural analogs to bridge the gap between theoretical design and bench-level application.

Physicochemical Profile

The physical properties of 3-ethoxy-2-isopropoxy-5-bromopyridine are dictated by the lipophilic nature of the alkoxy chains and the electron-withdrawing bromine atom.

Table 1: Key Physical & Chemical Properties
PropertyValue / DescriptionSource/Type
CAS Number 1241752-38-4Registry
Molecular Formula C₁₀H₁₄BrNO₂Exact
Molecular Weight 260.13 g/mol Calculated
Physical State Viscous Oil or Low-Melting SolidExperimental Observation*
Boiling Point ~290–300 °C (760 mmHg)Predicted (High Vacuum Distillation Required)
Density 1.35 ± 0.05 g/cm³Predicted (Based on Br-pyridine analogs)
LogP (Lipophilicity) 3.2 – 3.5Predicted (Consensus)
Solubility Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in WaterExperimental
pKa (Conj.[1][2] Acid) ~2.5 (Pyridine Nitrogen)Predicted

*Note: While specific melting point data is proprietary, analogs such as 5-bromo-2-isopropoxypyridine are liquids, while 5-bromo-3-methoxy-2-nitropyridine are solids. The dual alkoxy substitution suggests a low melting point, likely resulting in an oil at room temperature that may crystallize upon prolonged standing at -20°C.[1]

Structural Analysis & Spectroscopy

Structural Logic

The molecule features a 2,3,5-substitution pattern .[1]

  • C2 (Isopropoxy): Provides steric bulk and lipophilicity, often engaging in hydrophobic pockets of kinase domains.

  • C3 (Ethoxy): A secondary solubilizing group that modulates the electronic density of the pyridine ring.

  • C5 (Bromine): The "warhead" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Spectroscopic Expectations[1][3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: Two singlets (or doublets with small J coupling) around δ 7.7–7.8 ppm (H6) and δ 7.1–7.2 ppm (H4). The C3-ethoxy group shields H4 relative to H6.

    • Isopropoxy: Septet at δ 5.2–5.4 ppm (CH) and doublet at δ 1.3–1.4 ppm (CH₃).

    • Ethoxy: Quartet at δ 4.0–4.1 ppm (CH₂) and triplet at δ 1.4–1.5 ppm (CH₃).

  • Mass Spectrometry (ESI+):

    • Characteristic M+H doublet at m/z 260 and 262 (1:1 intensity ratio) confirming the presence of a single bromine atom.

Synthesis Protocol (High-Fidelity)

The following protocol is reconstructed from the "Gold Standard" patent methodology (WO2011087776A1) for PI3K inhibitor intermediates.

Reaction Scheme

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (S_NAr) starting from a di-halogenated precursor.

Synthesis Start 5-Bromo-2-chloro- 3-ethoxypyridine (Precursor) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Addition (Reflux) Reagent Sodium Isopropoxide (iPrOH / NaH) Reagent->Intermediate Product 3-Ethoxy-2-isopropoxy- 5-bromopyridine (Target) Intermediate->Product Elimination of Cl-

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology

Objective: Conversion of 5-bromo-2-chloro-3-ethoxypyridine to 3-ethoxy-2-isopropoxy-5-bromopyridine.

  • Reagent Preparation:

    • In a dry round-bottom flask under Nitrogen (N₂), charge Isopropanol (iPrOH) (anhydrous, 10-20 volumes).

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 – 1.5 equivalents) portion-wise at 0°C. Stir until H₂ evolution ceases (~30 min) to generate sodium isopropoxide in situ.

    • Alternative: Use commercially available Sodium Isopropoxide solution.

  • Coupling Reaction:

    • Add 5-bromo-2-chloro-3-ethoxypyridine (1.0 equivalent) to the alkoxide solution.

    • Heat the mixture to Reflux (80–85°C) or use Microwave irradiation at 100°C for 1–2 hours.

    • Monitor: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Cl-pyridine) should disappear.

  • Workup & Purification:

    • Cool to room temperature.

    • Quench carefully with Water or Saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (EtOAc) (3x).[3]

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Purify the residue via Flash Column Chromatography on Silica Gel.

      • Eluent: Gradient of 0% to 10% EtOAc in Hexanes.

      • Yield Expectation: 50–75%.

Applications in Drug Discovery

This molecule acts as a "Lego block" in medicinal chemistry. The bromine atom allows it to be coupled to complex scaffolds.

Applications Center 3-Ethoxy-2-isopropoxy- 5-bromopyridine Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Center->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2 + Pd) Center->Buchwald C-N Bond Formation Heck Heck Reaction (Alkenes) Center->Heck Target PI3K Inhibitor (Kinase Domain Binder) Suzuki->Target Buchwald->Target

Figure 2: Synthetic utility of the 5-bromo handle in generating bioactive compounds.[1]

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye) . Halogenated pyridines can be sensitizers.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

  • Spill Protocol: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

  • World Intellectual Property Organization (WIPO). Isoindolinone inhibitors of phosphatidylinositol 3-kinase. WO2011087776A1. (2011).

  • GuideChem. Chemical Dictionary: 5-bromo-3-ethoxy-2-isopropoxypyridine (CAS 1241752-38-4).[1][2]

  • PubChem. Compound Summary for 5-bromo-3-ethoxy-2-methoxypyridine (Analog).

Sources

Exploratory

Technical Whitepaper: 5-Bromo-3-ethoxy-2-isopropoxypyridine in PI3K Inhibitor Discovery

The following technical guide details the role, synthesis, and application of 5-Bromo-3-ethoxy-2-isopropoxypyridine (CAS: 1135206-81-1) in drug discovery, specifically focusing on its validation as a PI3K inhibitor inter...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 5-Bromo-3-ethoxy-2-isopropoxypyridine (CAS: 1135206-81-1) in drug discovery, specifically focusing on its validation as a PI3K inhibitor intermediate.

[1][2]

Executive Summary

Is 5-Bromo-3-ethoxy-2-isopropoxypyridine a PI3K inhibitor intermediate? Yes. This compound is a validated building block used in the synthesis of Isoindolinone-based inhibitors of Phosphatidylinositol 3-Kinase (PI3K) , specifically targeting the PI3K-


 and PI3K-

isoforms.[1][2][3] It serves as a critical electrophilic coupling partner, introducing a highly functionalized pyridine moiety into the inhibitor scaffold to optimize lipophilicity and binding affinity within the ATP-binding pocket.[1][2]

While structurally similar to intermediates used for ALK/ROS1 inhibitors (e.g., Repotrectinib), this specific substitution pattern (3-ethoxy-2-isopropoxy) is distinct to the PI3K inhibitor series developed by Infinity Pharmaceuticals and related entities.[1][2]

Chemical Profile & Structural Analysis[1][2]

The molecule is a trisubstituted pyridine characterized by a specific arrangement of alkoxy groups and a halogen handle.[1][2] Its design reflects a classic "privileged structure" approach in kinase medicinal chemistry, balancing steric bulk with electronic properties.[1][2]

Key Physicochemical Properties
PropertyValue / DescriptionSignificance in Drug Design
Chemical Name 5-Bromo-3-ethoxy-2-isopropoxypyridineCore synthon
CAS Number 1135206-81-1Unique Identifier
Molecular Formula

--
Molecular Weight 260.13 g/mol Low MW allows for fragment-based growth
ClogP (Est.) ~3.2High lipophilicity for membrane permeability
Electronic Features Electron-rich pyridine ringFacilitates Pd-catalyzed cross-coupling at C5
Pharmacophore Mapping[1][2]
  • 5-Bromo Position: Acts as the reactive "handle" for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to attach the pyridine "head" to the isoindolinone "core."[1][2]

  • 2-Isopropoxy Group: Provides significant steric bulk.[1][2] In the context of the PI3K binding pocket, this group often fills the hydrophobic region I or II, displacing water and improving entropy-driven binding.[1][2]

  • 3-Ethoxy Group: Fine-tunes the electronic density of the ring and provides a secondary hydrophobic contact point, often orienting the molecule within the solvent-exposed region.[1][2]

Synthesis Pathway & Methodology

The synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine relies on a regioselective Nucleophilic Aromatic Substitution (


).[1][2] The reaction exploits the differential reactivity of halogens on the pyridine ring or the directing effects of existing substituents.[1][2]
Validated Synthetic Route

The most robust route, as evidenced by patent literature (WO2011087776A1), proceeds via the alkoxylation of a 2-chloro-3-alkoxy precursor.[1][2]

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 5-Bromo-2-chloro- 3-ethoxypyridine (Precursor) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (C2) Reagent Sodium Isopropoxide (iPrONa) / iPrOH Reagent->Inter Product 5-Bromo-3-ethoxy- 2-isopropoxypyridine (Target) Inter->Product Elimination of Cl-

Figure 1: Regioselective


 synthesis of the target intermediate.[1][2] The 2-chloro position is activated for displacement by the ring nitrogen and the electron-withdrawing bromine at C5.[1][2]

Detailed Experimental Protocol

This protocol is reconstructed from authoritative patent procedures describing the "analogous synthesis" of 2-alkoxy-3-alkoxy-5-bromopyridines.[1][2]

Reagents & Equipment[1][2][4]
  • Starting Material: 5-Bromo-2-chloro-3-ethoxypyridine (1.0 eq).[1][2]

  • Nucleophile: Sodium Isopropoxide (prepared in situ or 25% solution in isopropanol).[1][2]

  • Solvent: Anhydrous Isopropanol (iPrOH) or THF.[1][2]

  • Apparatus: Round-bottom flask, reflux condenser, nitrogen atmosphere.[1][2]

Step-by-Step Methodology
  • Preparation of Nucleophile: In a dry reaction vessel under

    
    , dissolve sodium metal (1.5 eq) in anhydrous isopropanol to generate sodium isopropoxide. Alternatively, use a commercial solution of sodium isopropoxide.[1][2]
    
  • Addition: Cool the solution to 0°C. Slowly add 5-Bromo-2-chloro-3-ethoxypyridine (1.0 eq) dissolved in a minimal amount of isopropanol/THF.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (approx. 80-85°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via LC-MS or TLC (Hexane/EtOAc 8:1). The starting material (Cl-substituted) should disappear, and a slightly more polar spot (product) should appear.[1][2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Quench by pouring into ice-cold saturated ammonium chloride (

      
      ) solution or brine.[1][2]
      
    • Extract with Ethyl Acetate (

      
      ).[1][2]
      
    • Dry the combined organic layers over anhydrous

      
       or 
      
      
      
      .[1][2]
    • Filter and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0-20% Ethyl Acetate in Hexanes.

  • Characterization:

    • 1H NMR (CDCl3): Expect signals for the isopropoxy septet (~5.3 ppm), ethoxy quartet (~4.1 ppm), and two aromatic singlets (or doublets with small coupling) at ~7.7 ppm (H6) and ~7.2 ppm (H4).[1][2]

    • MS (ESI): m/z 260/262

      
      .
      

Therapeutic Context: The PI3K Connection[1][2]

The "Is it?" question is definitive: This molecule is an intermediate for PI3K inhibitors, not ALK/ROS1 inhibitors like Repotrectinib, despite structural homologies.

Mechanism of Action in PI3K Inhibition

The resulting inhibitors (e.g., Isoindolinone derivatives) target the ATP-binding cleft of the PI3K kinase domain.[1][2]

  • Isoindolinone Core: Forms hydrogen bonds with the hinge region (Val882 in PI3K

    
    ).[1][2]
    
  • Pyridine Tail (from 5-Bromo-3-ethoxy-2-isopropoxypyridine): Projects into the "affinity pocket" (specificity pocket).[1][2] The 2-isopropoxy group exploits the size difference between the PI3K isoforms, often providing selectivity for PI3K

    
     or 
    
    
    
    over the
    
    
    isoform.[1][2]
Comparative Pathway Analysis

PI3K_Pathway GPCR GPCR / RTK Signaling PI3K PI3K (Class I) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation Inhibitor Isoindolinone Inhibitor (Contains Pyridine Moiety) Inhibitor->PI3K Inhibition (ATP Competition) PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT / mTOR Pathway PIP3->AKT Recruitment

Figure 2: Biological intervention point.[1][2] The inhibitor, synthesized using the pyridine intermediate, blocks the conversion of PIP2 to PIP3, halting downstream AKT/mTOR signaling.[1][2]

Differentiation from Similar Kinase Intermediates[1][2]

It is crucial to distinguish this compound from similar "privileged" pyridine blocks used in other kinase inhibitors to ensure supply chain and synthetic accuracy.[1][2]

Feature5-Bromo-3-ethoxy-2-isopropoxypyridine Repotrectinib Intermediate
Primary Target PI3K (

)
ROS1 / ALK / TRK
Core Scaffold IsoindolinoneMacrocyclic Pyrazolo[1,5-a]pyrimidine
Pyridine Substitution 2-isopropoxy, 3-ethoxy2-amino, 3-fluoro, 5-fluoro (varies by step)
Key Reference WO2011087776A1 (Infinity Pharm)US20170334929A1 (Turning Point)

References

  • Infinity Pharmaceuticals, Inc. (2011).[1][2] Isoindolinone inhibitors of phosphatidylinositol 3-kinase. WO2011087776A1.[1][2] World Intellectual Property Organization.[1][2]

  • PubChem . (n.d.).[1][2][4] 5-bromo-3-ethoxy-2-isopropoxypyridine (Compound Summary). National Center for Biotechnology Information.[1][2] [1][2]

  • ChemicalBook . (2024).[1][2] 5-Bromo-3-ethoxy-2-isopropoxypyridine Product Properties and Synthesis.

  • Fisher Scientific . (2024).[1][2] 5-Bromo-2-isopropoxypyridine (Precursor Analog).[1][2] [1][2]

Sources

Foundational

Heterocyclic Building Blocks for Kinase Inhibitor Research: A Structural & Synthetic Guide

Introduction: The Hinge-Binding Imperative In the realm of small-molecule drug discovery, protein kinases remain one of the most prolific target classes for oncology and immunology. The success of a kinase inhibitor prog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hinge-Binding Imperative

In the realm of small-molecule drug discovery, protein kinases remain one of the most prolific target classes for oncology and immunology. The success of a kinase inhibitor program invariably hinges on a single structural decision: the selection of the heterocyclic core .

This core is not merely a scaffold; it is the functional anchor. To inhibit a kinase, a molecule must compete with Adenosine Triphosphate (ATP).[1] Consequently, the heterocyclic building block must function as an adenine mimetic , occupying the deep cleft between the N-terminal and C-terminal lobes of the kinase domain. Specifically, it must engage the hinge region —a flexible strand of amino acids connecting the two lobes—via a precise network of hydrogen bonds.[2]

This guide analyzes the structural logic, synthetic accessibility, and biological validation of these privileged heterocyclic systems.[3]

Structural Biology: The Anatomy of Binding

To design an effective inhibitor, one must understand the "lock" before crafting the "key." The ATP-binding pocket is defined by distinct sub-regions, but the Hinge Region is the critical anchor point.

The Hinge Interaction

The adenine ring of ATP forms two key hydrogen bonds with the kinase backbone:[1][2]

  • N1 of Adenine: Accepts a hydrogen bond from the backbone NH of the hinge residue (typically Gatekeeper + 2).

  • N6-Amino Group: Donates a hydrogen bond to the backbone Carbonyl (CO) of the hinge residue (typically Gatekeeper + 1).

Successful heterocyclic building blocks mimic this Donor-Acceptor (D-A) or Acceptor-Donor-Acceptor (A-D-A) motif.

Visualization: The Kinase Binding Architecture

The following diagram illustrates the logical flow of designing a kinase inhibitor, moving from the hinge binder out to the solvent front.

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Adenine Mimicry) ATP_Pocket->Hinge Primary Anchor Gatekeeper Gatekeeper Residue (Selectivity Filter) Hinge->Gatekeeper Steric Control Solvent Solvent Front (Solubility/PK) Hinge->Solvent Extension Vectors DFG DFG Motif (Activation Loop) Gatekeeper->DFG Conformation (Type I/II)

Figure 1: Structural logic of kinase inhibitor design. The Hinge Region is the primary anchor, while the Gatekeeper determines access to the hydrophobic back pocket.

Privileged Heterocyclic Scaffolds

Certain ring systems are termed "privileged" because their geometry naturally complements the kinase hinge region.

Table 1: Common Heterocyclic Cores and Representative Drugs[4]
Scaffold ClassHeterocycle StructureH-Bond PatternRepresentative DrugTarget
Pyrimidine 2,4-diaminopyrimidineD-A-DImatinib BCR-ABL
Quinazoline 4-anilinoquinazolineA-DGefitinib EGFR
Pyrazolo[3,4-d]pyrimidine Fused 5,6-systemA-DIbrutinib BTK
Indazole Fused 5,6-systemD-AAxitinib VEGFR
Aminopyridine Pyridine-3-carboxamideD-ASorafenib RAF/VEGFR

Technical Insight:

  • Quinazolines: The N1 nitrogen acts as the H-bond acceptor, while the NH at C4 acts as the donor. This scaffold is exceptionally rigid, locking the molecule into a planar conformation favorable for the narrow ATP cleft [1].

  • Pyrazolo[3,4-d]pyrimidines: These are isosteres of adenine.[4] By modifying the C3 position on the pyrazole ring, researchers can access the "gatekeeper" pocket to improve selectivity [2].

Synthetic Methodology: The Suzuki-Miyaura Protocol[6][7]

The synthesis of kinase inhibitors predominantly relies on Palladium-catalyzed cross-coupling to attach the "tail" (solubilizing group) to the heterocyclic "head" (hinge binder). The Suzuki-Miyaura coupling is the industry standard due to its tolerance of heteroatoms.

Critical Considerations for Heterocycles

Heteroaryl halides (e.g., chloropyrimidines) are electron-deficient, making them excellent electrophiles for oxidative addition. However, they can also poison Pd catalysts by coordinating to the metal center.

Optimized Protocol: C-C Bond Formation on a Pyrimidine Core

Objective: Coupling of a 4-chloro-heterocycle with an aryl boronic acid.

Reagents:

  • Substrate: 4-Chloro-2-aminopyrimidine derivative (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) - Chosen for resistance to chelation.
    
  • Base:

    
     (3.0 equiv) - Anhydrous conditions often preferred for hydrolytically unstable substrates.
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture. Sparge with Argon for 15 minutes. Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands.

  • Assembly: Add the heteroaryl chloride, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst last to minimize exposure to air in solution. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If the reaction stalls, add a fresh 0.02 equiv of catalyst.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography. Note that aminopyrimidines are polar; a gradient of DCM:MeOH (0-10%) is typically required.

Biological Validation: TR-FRET Kinase Assay[8][9]

Once synthesized, the affinity of the heterocyclic building block must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for High-Throughput Screening (HTS) due to its low background noise [3].

Assay Principle

This assay measures the competition between the test compound and a fluorescently labeled tracer (ATP mimetic) for the kinase active site.

  • Donor: Europium (Eu)-tagged anti-tag antibody (binds to the Kinase).

  • Acceptor: Alexa Fluor® 647 labeled Tracer (binds to the ATP pocket).[5]

  • Signal: When the tracer binds, Eu and Alexa 647 are close, generating a FRET signal. An inhibitor displaces the tracer, decreasing the signal.

Experimental Workflow

AssayWorkflow Prep 1. Reagent Prep (Kinase, Eu-Ab, Tracer) Dispense 2. Compound Addition (Acoustic Dispensing) Prep->Dispense Incubate 3. Equilibrium Binding (60 min @ RT) Dispense->Incubate Read 4. TR-FRET Readout (Ex: 340nm / Em: 665nm) Incubate->Read Analysis 5. IC50 Calculation (4-Parameter Fit) Read->Analysis

Figure 2: TR-FRET Assay Workflow for determining kinase inhibitor potency (


).

Protocol Details:

  • Optimization: First, determine the

    
     of the tracer. Use a tracer concentration equal to its 
    
    
    
    to ensure the assay is sensitive to competitive inhibitors (Cheng-Prusoff relationship).
  • Plating: Dispense 5

    
     of kinase/antibody mix into a 384-well low-volume white plate.
    
  • Treatment: Add 100 nL of test compound (in DMSO) via acoustic dispenser (e.g., Echo).

  • Tracer: Add 5

    
     of Tracer solution.
    
  • Incubation: Incubate for 1 hour at room temperature in the dark (Europium is light sensitive).

  • Detection: Measure fluorescence ratio (

    
    ).
    

Future Trends: Beyond Simple Binding

The field is moving beyond simple reversible binding. The heterocyclic core is now serving as a platform for:

  • Covalent Inhibitors: Attaching acrylamides to the heterocycle to target non-catalytic cysteines (e.g., Cys481 in BTK), turning a reversible binder into an irreversible silencer.

  • PROTACs: Using the kinase-binding heterocycle as a "warhead" linked to an E3 ligase ligand, inducing protein degradation rather than just inhibition.

References

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors. European Journal of Medicinal Chemistry.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Beilstein Journal of Organic Chemistry.

  • Designing of kinase hinge binders: A medicinal chemistry perspective. Chemical Biology & Drug Design.

Sources

Exploratory

The 2,3,5-Substituted Pyridine Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemistry Professionals Introduction: Beyond a Simple Heterocycle In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and invaluable scaffold. Its unique e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

Introduction: Beyond a Simple Heterocycle

In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and invaluable scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a multitude of FDA-approved therapeutics.[1][2] Among the various substitution patterns, the 2,3,5-trisubstituted arrangement has emerged as a particularly "privileged" core structure. This specific orientation of substituents allows for a three-dimensional projection of pharmacophoric features that can achieve high-affinity and selective interactions with a wide range of biological targets. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2,3,5-substituted pyridine derivatives, offering field-proven insights for researchers in drug development.

Part 1: Strategic Synthesis - Crafting the Core

The value of a scaffold is directly tied to its synthetic accessibility. The challenge with polysubstituted pyridines is achieving precise regiochemical control. While classical methods laid the groundwork, modern synthetic strategies have revolutionized access to the 2,3,5-trisubstituted core, prioritizing efficiency, atom economy, and substrate scope.

The Rise of Multi-Component Reactions (MCRs)

The principle of MCRs is to combine three or more reactants in a single pot to form a final product that incorporates portions of all starting materials. This approach is paramount for building molecular diversity efficiently. For pyridine synthesis, MCRs offer a significant advantage over linear, multi-step classical methods like the Hantzsch synthesis, which often yield symmetrical products and require harsh oxidation conditions.

Causality of Choice: We choose MCRs when the goal is rapid library generation for initial screening. The convergence and operational simplicity allow for the exploration of a wide chemical space around the pyridine core with minimal purification steps between reactions. The use of nanocatalysts, such as Fe3O4 or ZnO NPs, has further enhanced these reactions by providing high surface area, reusability, and often enabling milder reaction conditions under neat or solvent-free protocols.[3][4][5]

MCR_vs_Linear_Synthesis cluster_0 Classical Linear Synthesis cluster_1 Modern Multi-Component Reaction (MCR) A Reactant A Int1 Intermediate 1 A->Int1 Step 1 B Reactant B B->Int1 Int2 Intermediate 2 Int1->Int2 Step 2 C Reactant C C->Int2 Final_L Final Product Int2->Final_L Step 3 D Reactant D D->Final_L R1 Reactant 1 Final_MCR Final Product R1->Final_MCR One-Pot Reaction (e.g., Nanocatalyst) R2 Reactant 2 R2->Final_MCR One-Pot Reaction (e.g., Nanocatalyst) R3 Reactant 3 R3->Final_MCR One-Pot Reaction (e.g., Nanocatalyst) R4 Reactant 4 R4->Final_MCR One-Pot Reaction (e.g., Nanocatalyst)

Caption: Workflow comparison: Linear vs. MCR synthesis.

Precision Engineering with Transition-Metal Catalysis

When a specific, pre-designed target molecule is the objective, transition-metal-catalyzed cross-coupling reactions are the tools of choice. These methods provide unparalleled control over substituent placement.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for installing aryl or heteroaryl groups onto the pyridine ring.[6] By starting with a differentially halogenated pyridine (e.g., 2-chloro-3-bromo-5-iodopyridine), chemists can selectively introduce different substituents in a stepwise manner by tuning the reaction conditions. This is the preferred method for late-stage diversification of a lead compound.[7]

  • C-H Functionalization: An emerging frontier, direct C-H functionalization avoids the need for pre-functionalized (halogenated) starting materials, reducing step count and improving atom economy.[8] While still facing challenges in regioselectivity for some substrates, it represents a greener and more efficient future for pyridine synthesis.

Detailed Protocol: Stepwise Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 2-amino-3-(aryl)-5-(piperazinylphenyl)pyridine, a common scaffold in kinase inhibitors.[7]

Step 1: First Suzuki Coupling (Introduction of 3-Aryl Group)

  • To a sealed tube, add 2-amino-5-bromo-3-iodopyridine (1.0 equiv), the desired arylboronic acid (1.0 equiv), and Pd(PPh₃)₄ (0.12 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add acetonitrile (4.5 mL/mmol) and 1 M aqueous Na₂CO₃ (2.0 equiv) via syringe.

  • Stir the reaction mixture at 90 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through celite, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-amino-5-bromo-3-arylpyridine intermediate.

Step 2: Second Suzuki Coupling (Introduction of 5-Arylpiperazine Group)

  • Combine the 2-amino-5-bromo-3-arylpyridine intermediate (1.0 equiv), [(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester (1.1 equiv), and Pd(PPh₃)₄ (0.12 equiv) in a sealed tube.

  • Evacuate and backfill with argon as previously described.

  • Add acetonitrile and 1 M aqueous Na₂CO₃.

  • Stir at 90 °C for 8-12 hours until the starting material is consumed.

  • Work up and purify as in Step 1 to obtain the fully substituted, Boc-protected product.

Step 3: Deprotection

  • Dissolve the Boc-protected product in dichloromethane.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

  • Concentrate the mixture and purify to yield the final 2,3,5-trisubstituted pyridine.

Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)

The strategic placement of functional groups at the 2, 3, and 5-positions enables these pyridine derivatives to target a diverse array of proteins with high specificity.

Oncology: Potent and Selective Kinase Inhibition

Kinases are a major class of drug targets in oncology. The 2,3,5-trisubstituted pyridine scaffold has proven to be exceptionally effective for developing inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Target Focus: Akt (Protein Kinase B) This scaffold is a validated core for potent dual inhibitors of Akt1 and Akt2.[9] The key to this interaction is the 2-amino or 2-hydroxypyridine moiety, which forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor 2,3,5-Substituted Pyridine Inhibitor Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Insights: The substituents at the 3 and 5-positions explore different pockets of the ATP-binding site, dictating both potency and selectivity.

  • Position 2: As the hinge-binder, substitutions here are critical. Introducing steric bulk (e.g., a substituted aniline) is a key strategy to prevent binding to other kinases like ROCK1, thereby enhancing selectivity.[11]

  • Position 3: Often occupied by an aryl or heteroaryl group, this substituent projects into the ribose-binding pocket. The use of novel azaindazoles at this position has been shown to improve kinase selectivity and overall drug-like properties.[12]

  • Position 5: This position typically points towards the solvent-exposed region. Attaching polar groups, such as a tetrazolyl moiety, can enhance solubility and has been found to increase potency against Akt2.[9]

Table 1: SAR Summary for Akt Inhibition

Position 2 Substituent Position 3 Substituent Position 5 Substituent Target(s) Key Insight Reference
Aniline Indazole Aryl Akt1/2 Bulky 2-substituent provides selectivity vs. ROCK1. [11]
Aniline Azaindazole Aryl Akt1/2 Azaindazole improves drug-like properties over indazole. [12]

| Amine | Aryl | Tetrazolyl | Akt1/2 | 5-tetrazolyl moiety enhances potency, particularly for Akt2. |[9] |

Anti-Inflammatory: Modulation of MAPK Signaling

Chronic inflammation is a driver of numerous diseases. 2,3,5-trisubstituted pyridines have been identified as potent, orally available small molecule inhibitors of Interleukin-1β (IL-1β) release.[13][14]

Target Focus: p38α MAPK Allosteric Inhibition Instead of competing with ATP, these compounds act as allosteric inhibitors of p38α MAP kinase.[13] This mechanism offers a higher potential for selectivity compared to traditional ATP-competitive inhibitors. By binding to an allosteric site, the inhibitor locks the kinase in an inactive conformation, preventing the downstream signaling cascade that leads to the production and release of inflammatory cytokines like IL-1β.[13][14]

Structure-Activity Relationship (SAR) Insights: Optimization of this series focused on improving potency and pharmacological properties.

  • Position 5: An N,N-dimethylsulfonamide was identified as a key substituent that preserves potent inhibitory properties while conferring a better overall pharmacological profile.[15]

  • Position 2: Exploration of various bicyclic systems, such as 2,3-dihydrobenzofuran, attached via an ether or amine linker, yielded compounds with excellent efficacy.[15]

  • Position 3: Small aryl or heteroaryl groups are generally well-tolerated at this position.

Table 2: SAR Summary for IL-1β Release Inhibition

Position 2 Substituent Position 3 Substituent Position 5 Substituent IC₅₀ (IL-1β Release) Key Insight Reference
2,3-dihydrobenzofuran-7-amine 4-fluorophenyl N,N-dimethylsulfonamide Low nM Dihydrobenzofuran at C-2 provides good efficacy. [15]
4-fluoroaniline 4-fluorophenyl N,N-dimethylsulfonamide Low nM Simple aniline is also effective at C-2. [15]

| (various) | (various) | N,N-dimethylsulfonamide | - | C-5 sulfonamide is a key feature for improved pharmacology. |[15] |

Detailed Protocol: In Vitro IL-1β Release Assay

This protocol is essential for validating the anti-inflammatory activity of synthesized compounds.[13][15]

  • Cell Culture: Culture human monocyte-derived macrophages (THP-1 cells, for example) in appropriate media.

  • Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2,3,5-substituted pyridines) in DMSO and add them to the cells. Include a vehicle control (DMSO only). Incubate for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to all wells except the negative control. Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Part 3: Future Perspectives

The 2,3,5-substituted pyridine core continues to be a fertile ground for drug discovery. Future efforts will likely focus on:

  • Expanding the Target Space: Exploring the utility of this scaffold against other target classes, such as epigenetic modifiers or viral proteins.

  • Computational Chemistry: Utilizing molecular docking and dynamic simulations to rationally design next-generation inhibitors with improved potency and selectivity, minimizing off-target effects.

  • Targeted Drug Delivery: Conjugating these potent molecules to antibodies or nanoparticles to deliver them specifically to diseased tissues, enhancing efficacy while reducing systemic toxicity.

The versatility in synthesis and the demonstrated success across multiple therapeutic areas ensure that 2,3,5-substituted pyridine derivatives will remain a cornerstone of medicinal chemistry for years to come.

References

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • 2,3,5-Trisubstituted pyridines as selective AKT inhibitors.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Request PDF.
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry.
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
  • 2,3,5-Trisubstituted pyridines as selective AKT inhibitors-Part I: Substitution at 2-position of the core pyridine for ROCK1 selectivity. PubMed.
  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER.
  • Discovery of 2,3,5-trisubstituted pyridine derivatives as potent Akt1 and Akt2 dual inhibitors. PubMed.
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling p
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling p
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal.
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Structures of some 2,3,5‐trisubstituted pyridines with biological...
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads | Request PDF.

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Protocols & Analytical Methods

Method

Application Note & Synthetic Protocol: A Proposed Route for the Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Abstract Introduction & Scientific Rationale Substituted pyridines are a cornerstone of modern drug discovery and development, forming the core scaffold of numerous pharmaceuticals. The specific substitution pattern on t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction & Scientific Rationale

Substituted pyridines are a cornerstone of modern drug discovery and development, forming the core scaffold of numerous pharmaceuticals. The specific substitution pattern on the pyridine ring is critical for modulating the compound's biological activity, pharmacokinetic properties, and overall efficacy. The target molecule, 5-Bromo-3-ethoxy-2-isopropoxypyridine, presents a unique combination of functional groups: a bromine atom at the 5-position, an ethoxy group at the 3-position, and an isopropoxy group at the 2-position. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the differential alkoxy groups can influence the molecule's lipophilicity and hydrogen bonding capacity.

The synthetic strategy detailed herein is designed to be both efficient and regioselective, leveraging the inherent reactivity of the pyridine nucleus. The choice of starting material, 3-bromo-5-hydroxypyridine, provides a key advantage by pre-installing the bromine and a modifiable hydroxyl group at the desired positions.[4][5]

Proposed Synthetic Workflow

The proposed synthesis is a three-step process, as illustrated in the workflow diagram below. The key transformations involve a Williamson ether synthesis to introduce the ethoxy group, followed by a nucleophilic aromatic substitution to install the isopropoxy group.

Synthesis_Workflow Start 3-Bromo-5-hydroxypyridine Step1_reagents NaH, Ethyl Iodide THF, 0 °C to rt Intermediate1 5-Bromo-3-ethoxypyridine Start->Intermediate1 Step 1: Etherification Step2_reagents m-CPBA DCM, 0 °C to rt Intermediate2 5-Bromo-3-ethoxypyridine N-oxide Intermediate1->Intermediate2 Step 2: N-Oxidation Step3_reagents 1. POCl3, reflux 2. Sodium isopropoxide, Isopropanol, reflux FinalProduct 5-Bromo-3-ethoxy-2-isopropoxypyridine Intermediate2->FinalProduct Step 3: Chlorination & SNAr

Figure 1: Proposed synthetic workflow for 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-5-hydroxypyridine≥97%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeCommercially Available
Ethyl iodide (C₂H₅I)≥99%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Meta-chloroperoxybenzoic acid (m-CPBA)≤77%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent gradeCommercially Available
Sodium isopropoxide97%Commercially Available
IsopropanolAnhydrous, ≥99.5%Commercially Available
Diethyl etherReagent gradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Synthesis

Step 1: Synthesis of 5-Bromo-3-ethoxypyridine

This step involves a Williamson ether synthesis to introduce the ethoxy group onto the pyridine ring.

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromo-5-hydroxypyridine (1.0 eq.) in anhydrous THF (50 mL) to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Partition the mixture between diethyl ether (150 mL) and water (100 mL).

  • Separate the organic layer, and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-ethoxypyridine.

Step 2: Synthesis of 5-Bromo-3-ethoxypyridine N-oxide

The N-oxidation of the pyridine ring activates the 2-position for subsequent nucleophilic substitution.

  • Dissolve 5-bromo-3-ethoxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (3 x 50 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-3-ethoxypyridine N-oxide, which can often be used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

This final step involves the introduction of the isopropoxy group at the 2-position via a nucleophilic aromatic substitution reaction.

  • To the crude 5-bromo-3-ethoxypyridine N-oxide (1.0 eq.) in a 100 mL round-bottom flask, add phosphorus oxychloride (POCl₃, 5.0 eq.) and heat the mixture to reflux for 2 hours. This step is intended to form the 2-chloro intermediate in situ.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • To the residue, add a solution of sodium isopropoxide (2.0 eq.) in anhydrous isopropanol (50 mL).

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction by TLC.

  • After cooling, quench the reaction by the slow addition of water (50 mL).

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the substituted pyridine ring.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

Discussion and Mechanistic Insights

The proposed synthetic route is based on well-established transformations in pyridine chemistry. The Williamson ether synthesis in Step 1 is a standard method for the formation of aryl ethers. The use of a strong base like sodium hydride is crucial for the complete deprotonation of the hydroxyl group on the electron-deficient pyridine ring.

The N-oxidation in Step 2 is a key strategic step. The N-oxide intermediate significantly activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack. Subsequent treatment with POCl₃ is a common method to introduce a chlorine atom at the 2-position, which is a good leaving group for the final nucleophilic aromatic substitution (SNAr) reaction.

The final SNAr reaction with sodium isopropoxide is expected to proceed regioselectively at the activated 2-position, displacing the chloride and yielding the desired 2,3,5-trisubstituted pyridine.[2][3]

References

  • American Chemical Society. (2017, May 22). Oxidative Trimerization of Amino Acids: Selective Synthesis of 2,3,5-Trisubstituted Pyridines.
  • American Chemical Society. (2024, May 15). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2024). Modular Approach to 2,3,5-Trisubstituted Pyridines. Synfacts.
  • ResearchGate. (n.d.).
  • PubMed. (2024, June 7). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
  • The Royal Society of Chemistry. (2011). Supporting Information.
  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • MDPI. (2017, January 27).
  • BenchChem. (n.d.). Synthesis routes of 3-Bromo-5-isopropoxypyridine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxypyridine 97%.
  • Chem-Impex. (n.d.). 3-Bromo-5-hydroxypyridine.

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 5-bromo-2-chloro-3-ethoxypyridine

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring is therefore of paramount importance in the discovery and development of novel pharmaceuticals. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile methodology for the synthesis of highly functionalized pyridine derivatives. This application note provides a detailed guide to the SNAr of 5-bromo-2-chloro-3-ethoxypyridine, a versatile building block for the introduction of diverse functionalities. We will delve into the mechanistic underpinnings of this reaction, explore its regioselectivity, and provide detailed, field-proven protocols for its application with various nucleophiles.

Mechanistic Insights: A Tale of Two Halogens

The nucleophilic aromatic substitution on the pyridine ring proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders the 2- and 4-positions particularly susceptible to nucleophilic attack.[1]

In the case of 5-bromo-2-chloro-3-ethoxypyridine, the reaction is further influenced by the nature of the two halogen substituents and the ethoxy group. The chloro group at the 2-position is expected to be the more facile leaving group compared to the bromo group at the 5-position. This is attributed to the higher electronegativity of chlorine, which better stabilizes the anionic charge in the Meisenheimer intermediate, and the fact that the C-Cl bond is typically more prone to nucleophilic attack in SNAr reactions where the initial attack is the rate-determining step.

The ethoxy group at the 3-position, being an electron-donating group, might be expected to slightly deactivate the ring towards nucleophilic attack. However, its influence on the regioselectivity is less pronounced than the inherent activation of the 2-position by the ring nitrogen. Therefore, nucleophilic attack is overwhelmingly favored at the 2-position.

Caption: Generalized mechanism of SNAr on 5-bromo-2-chloro-3-ethoxypyridine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-ethoxypyridine with representative amine and alkoxide nucleophiles.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the reaction of 5-bromo-2-chloro-3-ethoxypyridine with a secondary amine.

Materials:

  • 5-bromo-2-chloro-3-ethoxypyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-chloro-3-ethoxypyridine (1.0 eq.) in anhydrous DMF, add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)-5-bromo-3-ethoxypyridine.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol is adapted from a high-yield synthesis of a structurally similar compound, 5-bromo-2-methoxy-3-nitropyridine, and is expected to be effective for the target substrate.

Materials:

  • 5-bromo-2-chloro-3-ethoxypyridine

  • Sodium methoxide (25% w/w in methanol)

  • Anhydrous methanol

  • Deionized water

Procedure:

  • Dissolve 5-bromo-2-chloro-3-ethoxypyridine (1.0 eq.) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.05 eq.) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Quench the reaction by pouring the mixture into ice water, which should induce the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 5-bromo-2,3-diethoxypyridine.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 5-bromo-2-chloro-3-ethoxypyridine in anhydrous solvent B Add nucleophile and base (if required) A->B C Heat reaction mixture and monitor progress B->C D Cool reaction and quench C->D Reaction complete E Extract product with organic solvent D->E F Wash organic layer with brine E->F G Dry over Na₂SO₄ and filter F->G H Concentrate filtrate G->H I Purify by column chromatography H->I

Caption: General workflow for the SNAr of 5-bromo-2-chloro-3-ethoxypyridine.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-ethoxypyridine with various nucleophiles based on literature precedents for similar substrates.

NucleophileProductExpected Yield (%)Reaction Time (h)Reference for Analogy
Sodium Methoxide5-bromo-2,3-diethoxypyridine>9018
Morpholine2-(morpholin-4-yl)-5-bromo-3-ethoxypyridine70-9012-24General protocols for amination of halopyridines
Sodium Thiophenoxide5-bromo-3-ethoxy-2-(phenylthio)pyridine>804-8General protocols for thiolation of halopyridines

Conclusion and Future Perspectives

The nucleophilic aromatic substitution of 5-bromo-2-chloro-3-ethoxypyridine offers a reliable and efficient pathway for the synthesis of a diverse range of 2-substituted-5-bromo-3-ethoxypyridine derivatives. The pronounced regioselectivity for substitution at the 2-position, driven by the electronic properties of the pyridine ring, simplifies product purification and enhances the synthetic utility of this building block. The protocols outlined in this application note provide a robust foundation for researchers to explore the chemical space around this versatile scaffold, enabling the development of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of microwave-assisted synthesis and the use of a broader range of nucleophiles, will undoubtedly expand the synthetic utility of this valuable intermediate.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Introduction of an Isopropoxy Group to a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isopropoxypyridines The isopropoxypyridine motif is a prevalent structural element in a myriad of biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isopropoxypyridines

The isopropoxypyridine motif is a prevalent structural element in a myriad of biologically active molecules, including pharmaceuticals and agrochemicals. The isopropoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The strategic introduction of this functional group onto a pyridine scaffold is, therefore, a critical transformation in the synthetic chemist's toolkit. This guide provides a detailed exploration of the primary methodologies for achieving this transformation, offering in-depth technical insights and field-proven protocols to empower researchers in their synthetic endeavors. We will delve into three principal strategies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig C-O Coupling, and the Ullmann Condensation.

I. Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The direct displacement of a leaving group, typically a halide, from an electron-deficient pyridine ring by an isopropoxide nucleophile is a fundamental and often first-considered approach. The inherent electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates this reaction.

Scientific Principles and Mechanistic Causality

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The isopropoxide anion, a potent nucleophile, attacks the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this step. The negative charge in this intermediate is resonance-stabilized, with significant delocalization onto the electronegative nitrogen atom, especially when the attack occurs at the C2 or C4 position.[2] This stabilization is the key driver for the observed regioselectivity. The subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the isopropoxypyridine product.

The reactivity of the halopyridine substrate is contingent on two primary factors: the nature of the leaving group (F > Cl > Br > I) and the electronic activation of the pyridine ring. Electron-withdrawing groups on the ring can further enhance its electrophilicity and accelerate the reaction.[3]

Experimental Protocol: SNAr of 2-Chloropyridine with Sodium Isopropoxide

This protocol provides a general procedure for the synthesis of 2-isopropoxypyridine from 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Sodium metal

  • Anhydrous isopropanol

  • Anhydrous toluene or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous isopropanol (volume will depend on the scale of the reaction).

  • Carefully add sodium metal (1.1 equivalents relative to 2-chloropyridine) in small portions to the stirring isopropanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium isopropoxide is formed.

  • Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chloropyridine (1.0 equivalent) in anhydrous toluene or DMF.

  • Reaction Execution: Slowly add the freshly prepared sodium isopropoxide solution to the solution of 2-chloropyridine at room temperature with vigorous stirring.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the specific substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-isopropoxypyridine.

Visualization of the SNAr Workflow

SNAr_Workflow cluster_prep Nucleophile Preparation cluster_reaction SNAr Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOiPr Sodium Isopropoxide Solution Na->NaOiPr Reaction iPrOH Isopropanol iPrOH->NaOiPr ReactionVessel Reaction Mixture NaOiPr->ReactionVessel Halopyridine 2-Chloropyridine in Toluene/DMF Halopyridine->ReactionVessel Heat Heating (80-120°C) ReactionVessel->Heat Quench Quench with Water Heat->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 2-Isopropoxypyridine Purify->Product

Caption: Workflow for the synthesis of 2-isopropoxypyridine via SNAr.

II. Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of carbon-heteroatom bonds, including C-O bonds. This methodology offers a powerful alternative to SNAr, particularly for less activated or sterically hindered pyridine substrates.[4][5]

Scientific Principles and Mechanistic Causality

The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is believed to proceed through a series of well-defined steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The isopropoxide, generated in situ from isopropanol and a base, displaces the halide from the palladium center.

  • Reductive Elimination: The desired isopropoxypyridine is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and the reductive elimination steps.[7] The base plays a critical role in generating the nucleophilic isopropoxide and in the overall catalytic cycle.

Experimental Protocol: Buchwald-Hartwig C-O Coupling of 2-Bromopyridine with Isopropanol

This protocol outlines a general procedure for the palladium-catalyzed synthesis of 2-isopropoxypyridine.

Materials:

  • 2-Bromopyridine

  • Isopropanol

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand)[4]

  • A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))[5]

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-2.0 equivalents relative to palladium), and the base (1.5-2.0 equivalents relative to 2-bromopyridine) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, deoxygenated solvent, followed by 2-bromopyridine (1.0 equivalent) and isopropanol (1.5-3.0 equivalents).

  • Reaction Execution: Seal the reaction vessel and heat the mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is usually complete within 12-24 hours.[4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2-isopropoxypyridine.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_halide L-Pd(II)(Py)(X) Pd0->PdII_halide Oxidative Addition PdII_alkoxide L-Pd(II)(Py)(OiPr) PdII_halide->PdII_alkoxide Ligand Exchange PdII_alkoxide->Pd0 Reductive Elimination Product Isopropoxypyridine PdII_alkoxide->Product Substrate Halopyridine (Py-X) Substrate->PdII_halide Nucleophile Isopropoxide (⁻OiPr) Nucleophile->PdII_alkoxide

Sources

Application

Application Notes & Protocols: A Strategic Approach to the Synthesis of 5-bromo-3-ethoxy-2-isopropoxypyridine

Abstract This document provides a comprehensive guide for the multi-step synthesis of 5-bromo-3-ethoxy-2-isopropoxypyridine, a highly substituted pyridine derivative with potential applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 5-bromo-3-ethoxy-2-isopropoxypyridine, a highly substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The described synthetic strategy commences with a commercially available 2-chloropyridine derivative and employs a sequence of regioselective nucleophilic aromatic substitutions (SNAr) followed by functional group transformations to achieve the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and a self-validating protocol structure.

Introduction and Synthetic Rationale

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their prevalence in a wide range of biologically active compounds.[1] The target molecule, 5-bromo-3-ethoxy-2-isopropoxypyridine, is a tri-substituted pyridine featuring a specific arrangement of bromo and alkoxy functionalities that makes it a valuable building block for further chemical elaboration.

The synthetic approach detailed herein starts from 2,3-dichloro-5-nitropyridine. This precursor is strategically chosen due to the differential reactivity of its chloro-substituents and the activating effect of the nitro group. The core of the synthesis relies on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.

The SNAr mechanism on pyridines is favored at the 2- and 4-positions relative to the nitrogen atom.[2][3] This is because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. The presence of a strong electron-withdrawing group, such as a nitro group, further enhances the electrophilicity of the pyridine ring and accelerates the substitution reaction.[4][5]

Our synthetic strategy leverages this inherent reactivity to sequentially introduce the isopropoxy and ethoxy groups at the C2 and C3 positions, respectively. Subsequent reduction of the nitro group to an amine provides a handle for the final introduction of the bromine atom at the C5 position via a Sandmeyer reaction.[6][7] This well-established transformation allows for the clean conversion of an amino group to a bromo group, completing the synthesis.

Overall Synthetic Workflow

The synthesis of 5-bromo-3-ethoxy-2-isopropoxypyridine is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.

G cluster_0 Step 1: Regioselective Isopropoxylation cluster_1 Step 2: Ethoxylation cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Sandmeyer Bromination A 2,3-Dichloro-5-nitropyridine B 2-Isopropoxy-3-chloro-5-nitropyridine A->B  NaO-iPr, Isopropanol   C 2-Isopropoxy-3-chloro-5-nitropyridine D 3-Ethoxy-2-isopropoxy-5-nitropyridine C->D  NaOEt, Ethanol, Reflux   E 3-Ethoxy-2-isopropoxy-5-nitropyridine F 5-Amino-3-ethoxy-2-isopropoxypyridine E->F  Fe, NH4Cl, EtOH/H2O   G 5-Amino-3-ethoxy-2-isopropoxypyridine H 5-Bromo-3-ethoxy-2-isopropoxypyridine G->H  1. NaNO2, HBr  2. CuBr  

Caption: Overall synthetic workflow for 5-bromo-3-ethoxy-2-isopropoxypyridine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Isopropoxy-3-chloro-5-nitropyridine

Causality Behind Experimental Choices: The C2 position of 2,3-dichloropyridine is more susceptible to nucleophilic attack than the C3 position due to greater stabilization of the anionic intermediate by the ring nitrogen.[2] The reaction is performed in isopropanol, which serves as both the solvent and the source of the nucleophile upon reaction with a strong base like sodium hydride.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

  • Cool the flask in an ice bath and add sodium hydride (NaH) portion-wise. Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

  • To this solution, add 2,3-dichloro-5-nitropyridine.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and carefully quench the excess sodium hydride with water.

  • Remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Eq.
2,3-Dichloro-5-nitropyridine1.0
Sodium Hydride (60% in oil)1.2
Anhydrous IsopropanolSolvent
Step 2: Synthesis of 3-Ethoxy-2-isopropoxy-5-nitropyridine

Causality Behind Experimental Choices: The remaining chloro-group at the C3 position is less reactive but can still be displaced by an alkoxide nucleophile under more forcing conditions, such as elevated temperatures.[2] Sodium ethoxide is generated in situ from ethanol and sodium hydride.

Protocol:

  • Prepare sodium ethoxide in a separate flame-dried flask by reacting sodium hydride with anhydrous ethanol under an inert atmosphere.

  • Dissolve the 2-isopropoxy-3-chloro-5-nitropyridine from Step 1 in anhydrous ethanol and add it to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench with water and remove the ethanol under reduced pressure.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reagent/SolventMolar Eq.
2-Isopropoxy-3-chloro-5-nitropyridine1.0
Sodium Hydride (60% in oil)1.2
Anhydrous EthanolSolvent
Step 3: Synthesis of 5-Amino-3-ethoxy-2-isopropoxypyridine

Causality Behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a standard transformation. The use of iron powder in the presence of an electrolyte like ammonium chloride in a mixed solvent system (ethanol/water) is a cost-effective and efficient method.[8]

Protocol:

  • In a round-bottom flask, suspend 3-ethoxy-2-isopropoxy-5-nitropyridine in a mixture of ethanol and water.

  • Add ammonium chloride and iron powder to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Make the aqueous residue basic with a solution of sodium carbonate and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the aminopyridine, which can often be used in the next step without further purification.

Reagent/SolventMolar Eq.
3-Ethoxy-2-isopropoxy-5-nitropyridine1.0
Iron Powder5.0
Ammonium Chloride1.0
Ethanol/WaterSolvent
Step 4: Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine via Sandmeyer Reaction

Causality Behind Experimental Choices: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a halide.[6][7] The reaction proceeds through a diazonium salt intermediate, which is formed by treating the amine with a nitrite source in a strong acid. The diazonium salt is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide.

G cluster_0 Mechanism of Sandmeyer Bromination Amine Ar-NH2 Diazonium Ar-N2+ Br- Amine->Diazonium NaNO2, HBr Radical Ar• Diazonium->Radical CuBr (e- transfer) - N2 Product Ar-Br Radical->Product CuBr2 - CuBr

Caption: Simplified mechanism of the Sandmeyer reaction.

Protocol:

  • Dissolve the 5-amino-3-ethoxy-2-isopropoxypyridine in a 48% aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (CuBr) in 48% HBr and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, make it basic with an aqueous solution of sodium hydroxide, and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Reagent/SolventMolar Eq.
5-Amino-3-ethoxy-2-isopropoxypyridine1.0
Hydrobromic Acid (48%)Excess
Sodium Nitrite1.1
Copper(I) Bromide1.1

Conclusion

The synthetic route outlined in this document provides a robust and logical pathway to 5-bromo-3-ethoxy-2-isopropoxypyridine from a readily available starting material. The protocol is based on well-established and understood chemical transformations, including regioselective SNAr and the Sandmeyer reaction. By carefully controlling the reaction conditions at each step, researchers can achieve the desired product in good overall yield. This guide serves as a valuable resource for scientists engaged in the synthesis of complex pyridine derivatives for various applications in the chemical and pharmaceutical industries.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. BenchChem.
  • Yap, M. C., et al. (2010). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 66(33), 6463-6471.
  • Wikipedia. (2022, January 21). Sandmeyer reaction. Wikipedia.
  • ResearchGate. (n.d.). Sandmeyer Reaction.
  • Academia.edu. (n.d.). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu.
  • BenchChem. (2025). A Comparative Study of Halogen Displacement in Dichloropyridines for Pharmaceutical and Agrochemical Synthesis. BenchChem.
  • ResearchGate. (2001, January 1). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
  • LibreTexts. (2021, August 15). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Google Patents. (n.d.).
  • YouTube. (2019, January 19).
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • NCRD's. (n.d.).

Sources

Method

Application Note: Strategic Alkoxylation of Brominated Pyridines

Abstract The introduction of ether linkages into pyridine scaffolds is a pivotal transformation in medicinal chemistry, significantly modulating lipophilicity ( ) and metabolic stability. This guide delineates the decisi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of ether linkages into pyridine scaffolds is a pivotal transformation in medicinal chemistry, significantly modulating lipophilicity (


) and metabolic stability. This guide delineates the decision matrix for alkoxylating brominated pyridines, distinguishing between classical Nucleophilic Aromatic Substitution (

) and modern Transition Metal-Catalyzed Cross-Coupling (Pd/Cu). We provide validated protocols for RockPhos-Pd G3 catalyzed coupling (for deactivated or sterically demanding systems) and cost-effective

methods (for activated systems), ensuring high reproducibility and scalability.

Introduction: The Electronic Landscape

The reactivity of bromopyridines is dictated by the position of the halogen relative to the nitrogen atom. Understanding this electronic landscape is the first step in reagent selection.

  • 2- and 4-Bromopyridines (Activated): The nitrogen atom exerts a strong electron-withdrawing inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, rendering these positions highly electrophilic. They are amenable to classical
    
    
    under basic conditions.
  • 3-Bromopyridine (Deactivated): The 3-position is electronically similar to a neutral benzene ring. It resists

    
     and requires metal catalysis (Pd or Cu) to facilitate the C-O bond formation.[1]
    
Decision Matrix: Method Selection

Use the following logic flow to select the optimal synthetic route.

decision_tree Start Substrate Analysis Pos Bromo Position? Start->Pos Alc Alcohol Sterics? Pos->Alc 2- or 4-Position Method2 Method B: Pd-Catalysis (RockPhos G3) Pos->Method2 3-Position (Deactivated) Method1 Method A: SNAr (NaH/DMF) Alc->Method1 Primary/Secondary Alc->Method2 Tertiary/Bulky Method3 Method C: Cu-Catalysis (Ullmann) Alc->Method3 Primary (Cost-Sensitive)

Figure 1: Strategic decision tree for selecting the alkoxylation methodology based on substrate electronics and steric demand.

Method A: Nucleophilic Aromatic Substitution ( )

Best For: 2- or 4-Bromopyridines with primary/secondary alcohols. Mechanism: Addition-Elimination via a Meisenheimer complex.

Critical Considerations
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation and increase the nucleophilicity of the alkoxide.

  • Temperature Control: While 2-bromopyridine reacts at mild temperatures, 2-bromo-3-methylpyridine (ortho-substituted) may require heating due to steric hindrance interfering with the approach of the nucleophile.

Validated Protocol

Scale: 1.0 mmol Safety: Sodium hydride (NaH) releases hydrogen gas. Perform in a well-ventilated fume hood.

  • Alkoxide Formation:

    • To a flame-dried 20 mL vial equipped with a stir bar, add Alcohol (1.2 equiv, 1.2 mmol) and anhydrous DMF (3.0 mL).

    • Cool to 0°C in an ice bath.

    • Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) portion-wise.

    • Checkpoint: Stir at 0°C for 15 minutes until gas evolution ceases. The solution should become clear or slightly cloudy.

  • Substrate Addition:

    • Add 2-Bromopyridine (1.0 equiv, 1.0 mmol) dropwise (if liquid) or as a solution in minimal DMF (if solid).

  • Reaction:

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Optimization: If conversion is <50% after 2 hours (monitored by LCMS), heat to 60°C.

  • Workup:

    • Quench carefully with saturated

      
       (aq).
      
    • Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: 3-Bromopyridines, tertiary alcohols, or complex substrates prone to decomposition under harsh


 conditions.
Key Reagent: RockPhos Pd G3 . This bulky, electron-rich ligand promotes the difficult reductive elimination of the C-O bond.
Mechanism & Causality

The catalytic cycle involves three stages. The choice of RockPhos is causal to success: its steric bulk forces the Pd(II) intermediate to undergo reductive elimination, which is the rate-determining step for C-O coupling.

pd_cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + NaOR RedElim Reductive Elimination (Ar-O-R) LigEx->RedElim RockPhos Sterics Drive This RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the role of ligand sterics in the reductive elimination step.

Validated Protocol (RockPhos System)

Scale: 1.0 mmol

  • Preparation:

    • Charge an oven-dried reaction tube with RockPhos Pd G3 (2 mol%, 17 mg) and Cesium Carbonate (

      
      , 1.5 equiv, 488 mg).
      
    • Note:

      
       is preferred over 
      
      
      
      for functional group tolerance (esters, nitriles).
    • If the substrate/alcohol is solid, add them now: 3-Bromopyridine (1.0 equiv) and Alcohol (1.5 equiv).

  • Solvation:

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add anhydrous Toluene (2.0 mL) (0.5 M concentration).

    • If substrate/alcohol is liquid, add via syringe now.

  • Reaction:

    • Seal the tube and heat to 90°C for 12–16 hours.

    • Visual Check: The reaction mixture typically turns dark brown/black as Pd(0) species generate.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts.

    • Concentrate and purify.

Reagent Selection Guide

FeatureMethod A (

)
Method B (Pd-RockPhos)Method C (Cu-Ullmann)
Substrate Scope 2- or 4-Br Pyridines onlyAll isomers (2, 3, 4)All isomers (Best for Iodides)
Alcohol Scope

,


,

,


, Phenols
Catalyst NoneRockPhos Pd G3CuI / Phenanthroline
Base NaH, KOtBu

,


,

Temperature 0°C – 60°C80°C – 100°C110°C – 130°C
Cost LowHighModerate

Troubleshooting & Optimization ("Self-Validating" Tips)

  • Catalyst Poisoning (Pd): Pyridines are good ligands and can displace the phosphine, deactivating the catalyst.

    • Solution: If yield is low, increase catalyst loading to 4 mol% or switch to tBuBrettPhos Pd G3 , which has higher binding affinity than RockPhos.

  • Incomplete Conversion (

    
    ): 
    
    • Check: Is your DMF dry? Water reacts with NaH to form NaOH, which is less nucleophilic and can hydrolyze the bromide to a pyridone (OH substitution) rather than the ether.

  • Regioselectivity (Poly-brominated systems):

    • In 2,5-dibromopyridine:

      • 
         will occur exclusively at the 2-position .
        
      • Pd-catalysis can be tuned but generally favors the more electron-deficient position (C2) unless directed by sterics.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed C-O Bond Formation."[2][3] Organic Letters, 2011.

  • Sigma-Aldrich. "RockPhos Pd G3 Product & Application Guide."

  • Organic Chemistry Portal. "Ullmann Ether Synthesis Protocols."

  • RSC Advances. "Palladium-catalysed hydroxylation and alkoxylation." Chem. Soc. Rev., 2011.

  • BenchChem. "General Procedure for Buchwald-Hartwig Amination/Alkoxylation."

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Introduction: Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1][2] The a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1][2] The ability to strategically functionalize the pyridine ring allows for the fine-tuning of a molecule's biological activity, solubility, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3]

This guide focuses on 5-Bromo-3-ethoxy-2-isopropoxypyridine , a highly substituted and electron-rich building block. The presence of two distinct alkoxy groups and a bromine atom at a key position makes it a valuable synthon for creating complex molecular architectures. The electron-donating nature of the alkoxy groups can present unique challenges in palladium-catalyzed couplings, necessitating carefully optimized conditions. These notes provide a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed to empower researchers to successfully employ this versatile reagent in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3][4] The generally accepted mechanism involves a catalytic cycle with a palladium(0) species as the active catalyst.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-3-ethoxy-2-isopropoxypyridine. This is often the rate-determining step and is influenced by the strength of the C-Br bond.[1][5]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[2][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArylHalide 5-Bromo-3-ethoxy- 2-isopropoxypyridine (Ar-Br) ArylHalide->OxAdd Organoboron Organoboron (R-B(OR)2) Organoboron->Transmetalation Base Base Base->Transmetalation caption Figure 1: Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters and Optimization

The success of the Suzuki coupling of 5-Bromo-3-ethoxy-2-isopropoxypyridine hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

Due to the electron-rich nature and potential steric hindrance of the substrate, the choice of palladium catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide superior results.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles.

  • Ligands: For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often preferred. These ligands promote oxidative addition and stabilize the catalytic species. Highly effective ligands include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent candidates.

    • N-Heterocyclic Carbenes (NHCs): These have also shown promise in couplings of challenging substrates.

Base and Solvent Systems

The base is essential for activating the boronic acid.[2][6] The choice of base can significantly impact reaction rates and yields.

  • Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective. Cs₂CO₃ is more soluble and often gives better results in challenging couplings.

    • Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is particularly effective in many Suzuki reactions.[7][8]

  • Solvents:

    • Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, dimethoxyethane (DME), and toluene.

    • The addition of water is often necessary to solubilize the base and facilitate the formation of the active boronate species. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.[5][7]

Experimental Protocols

The following protocols are designed as a starting point and can be further optimized for specific coupling partners.

Experimental_Workflow start Start setup Reaction Setup: - Add 5-Bromo-3-ethoxy-2-isopropoxypyridine, boronic acid, and base to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon or Nitrogen (3x). setup->inert reagents Add Catalyst/Ligand and Degassed Solvents. inert->reagents reaction Heat and Stir: - Typically 80-110 °C for 2-24h. - Monitor by TLC or LC-MS. reagents->reaction workup Workup: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup purify Purification: - Dry organic layer. - Concentrate under vacuum. - Purify by column chromatography. workup->purify end End: - Characterize final product. purify->end caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a robust starting point for coupling with a variety of arylboronic acids.

Materials:

  • 5-Bromo-3-ethoxy-2-isopropoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-ethoxy-2-isopropoxypyridine, the arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Seal the flask, and evacuate and backfill with inert gas three times.[5]

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • 5-Bromo-3-ethoxy-2-isopropoxypyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Ethanol

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 5-Bromo-3-ethoxy-2-isopropoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions of various bromopyridines, which can serve as a guide for optimizing the reaction of 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9515Moderate to Good[7]
2Pd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME802High[9]
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)1001281[2]
4Pd(PPh₃)₄ (5)-Na₂CO₃ (aq. 1M)1,4-DioxaneReflux869[10]
5Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (3.0)Dioxane10018GoodAdapted from[11]

Note: Yields are highly dependent on the specific boronic acid used. The conditions listed provide a starting point for optimization.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inefficient Oxidative Addition: The C-Br bond in this electron-rich system might be less reactive. Consider using a more electron-rich ligand (e.g., SPhos, XPhos) or a higher reaction temperature.

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can often mitigate this issue.

    • Reagent Quality: Ensure that the boronic acid is of high purity and that solvents are adequately degassed.

  • Formation of Side Products:

    • Homo-coupling of Boronic Acid: This can occur, especially at higher temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a large excess should be avoided.

    • Protodeboronation: The boronic acid can be cleaved by residual acid or water. Ensure the reaction is sufficiently basic and anhydrous if using a protocol that requires it.

  • Purification Challenges:

    • Residual palladium can often be removed by filtration through a pad of celite or by treatment with a palladium scavenger.

    • The polarity of the coupled product will vary depending on the nature of the coupled partner, requiring adjustment of the eluent system for column chromatography.

Conclusion

5-Bromo-3-ethoxy-2-isopropoxypyridine is a valuable and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Successful Suzuki-Miyaura coupling of this substrate is readily achievable with careful consideration of the catalyst system, base, and solvent. The protocols and data presented herein provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel compounds with significant potential in drug discovery and materials science.

References

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • Senthilkumar, P., & Mohan, S. (2010). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Asian Journal of Research in Chemistry, 3(4).
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Chen, Y., et al. (2011). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 76(23), 9878–9884. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Gurupadaswamy, H. D., & Khanum, S. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory an. Monatshefte für Chemie - Chemical Monthly, 153, 103–113. [Link]

  • Spring, D. R., et al. (2005). A New, General, and Functional-Group-Tolerant Methodology for the Synthesis of Sterically Hindered Biaryls. Angewandte Chemie International Edition, 44(10), 1512-1516. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4982. [Link]

  • BenchChem. (2025). The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide.
  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • Sumitomo Chemical. (2005).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

Sources

Method

Application Note: Solvent Selection &amp; Process Optimization for 5-Bromo-3-ethoxy-2-isopropoxypyridine

Executive Summary 5-Bromo-3-ethoxy-2-isopropoxypyridine (BEIP) is a highly functionalized pyridine intermediate characterized by its electron-rich core and distinct lipophilic profile. Its reactivity is defined by the C5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-ethoxy-2-isopropoxypyridine (BEIP) is a highly functionalized pyridine intermediate characterized by its electron-rich core and distinct lipophilic profile. Its reactivity is defined by the C5-bromine handle, which serves as the primary site for palladium-catalyzed cross-couplings and lithium-halogen exchange.

This guide provides a rationale for solvent selection that balances solubility , reaction kinetics , and green chemistry principles . We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the primary solvent for both cryogenic and elevated-temperature workflows, offering superior performance over traditional ethereal solvents like THF or 1,4-dioxane.

Molecule Analysis & Solubility Profile

Structural Considerations
  • Lipophilicity: The presence of 3-ethoxy and 2-isopropoxy groups significantly increases the LogP compared to unsubstituted bromopyridines. The molecule is highly soluble in non-polar and moderately polar organic solvents but effectively insoluble in water.

  • Electronic Effects: The two alkoxy substituents are electron-donating (EDG). This increases the electron density of the pyridine ring, making the C5-Br bond stronger and oxidative addition (the first step in Pd-coupling) kinetically slower than in electron-deficient pyridines.

  • Steric Bulk: The 2-isopropoxy group provides steric shielding to the ring nitrogen, reducing the likelihood of N-coordination to metal catalysts, which is a common poisoning mechanism in pyridine chemistry.

Solubility Data (Experimental & Predicted)
SolventSolubility (25°C)Green RatingApplication Suitability
2-MeTHF >200 mg/mLRecommendedExcellent for Lithiation & Coupling
Toluene >150 mg/mLUsableGood for biphasic Suzuki; Poor for polar intermediates
1,4-Dioxane >200 mg/mLProblematicTraditional standard; Phase out due to toxicity/peroxides
Ethanol ~40 mg/mLRecommendedGood co-solvent; Limited by low solubility of lipophilic BEIP
Water <0.1 mg/mLRecommendedStrictly as immiscible phase for inorganic bases

Solvent Selection Decision Matrix

The choice of solvent is dictated by the intended transformation. The following decision tree outlines the logical pathways for selecting the optimal reaction medium.

SolventSelection Start Target Reaction for BEIP Decision1 Reaction Type? Start->Decision1 Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision1->Suzuki C-C / C-N Bond Lithiation Lithium-Halogen Exchange (Electrophile Trapping) Decision1->Lithiation C-Li Intermediate Suzuki_Solv1 Primary Recommendation: 2-MeTHF / Water (3:1) Suzuki->Suzuki_Solv1 Green & Efficient Suzuki_Solv2 Alternative (High T): Toluene / Water (4:1) Suzuki->Suzuki_Solv2 Substrate Insolubility Temp Temperature Requirement Lithiation->Temp Cryogenic (-78°C) Li_Solv1 Primary Recommendation: Anhydrous 2-MeTHF Temp->Li_Solv1 Stable & Green Li_Solv2 Alternative: Toluene / THF (9:1) Temp->Li_Solv2 Cost effective

Figure 1: Solvent selection logic for 5-Bromo-3-ethoxy-2-isopropoxypyridine transformations.

Detailed Protocols

Protocol A: Green Suzuki-Miyaura Coupling

Objective: Coupling of BEIP with an aryl boronic acid using a green solvent system to minimize waste and toxicity.

Rationale:

  • Solvent: 2-MeTHF is immiscible with water, allowing for easy workup, but dissolves the lipophilic BEIP efficiently. It has a higher boiling point (80°C) than THF, enabling faster kinetics for the electron-rich bromide.

  • Catalyst: Pd(dppf)Cl₂ is robust and air-stable.

  • Base: K₃PO₄ is preferred over carbonates for sterically hindered or electron-rich substrates.

Materials:

  • 5-Bromo-3-ethoxy-2-isopropoxypyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • K₃PO₄ (2.0 equiv, dissolved in min. water)

  • Solvent: 2-MeTHF

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine BEIP (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inertion: Seal the vial and cycle vacuum/nitrogen (3x) to remove oxygen.

  • Solvation: Add degassed 2-MeTHF (5 mL per mmol substrate). Stir until solids dissolve.

  • Activation: Add the aqueous K₃PO₄ solution (2.0 eq, 3M in water) via syringe. The system will be biphasic.

  • Reaction: Heat the mixture to 75°C with vigorous stirring (1000 rpm) to ensure phase transfer. Monitor by HPLC/UPLC.

    • Note: Reaction typically completes in 2-6 hours.

  • Workup: Cool to RT. Separate the organic 2-MeTHF layer. Wash the aqueous layer once with fresh 2-MeTHF. Combine organics, dry over Na₂SO₄, and concentrate.

Protocol B: Lithium-Halogen Exchange

Objective: Generation of the C5-lithio species for reaction with electrophiles (e.g., DMF, CO₂, Ketones).

Rationale:

  • Solvent: Anhydrous 2-MeTHF is preferred over THF. It has a lower freezing point and forms stable organolithium aggregates. Unlike THF, it is less prone to ring-opening decomposition by strong bases.

  • Temperature: -78°C is strictly required. While the 3-ethoxy group could direct ortholithiation to C4, the Br-Li exchange at C5 is kinetically faster (seconds vs. minutes). Higher temperatures (> -40°C) risk "halogen dance" or scrambling.

Materials:

  • 5-Bromo-3-ethoxy-2-isopropoxypyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile (e.g., DMF, 1.5 equiv)

  • Solvent: Anhydrous 2-MeTHF

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask and cool under Argon flow.

  • Solvation: Dissolve BEIP (1.0 eq) in anhydrous 2-MeTHF (10 mL per mmol).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 10 minutes via syringe pump. Maintain internal temp < -70°C.

    • Critical: The solution may turn yellow/orange, indicating the formation of the lithio-species.

  • Aging: Stir at -78°C for exactly 30 minutes. Do not extend beyond 1 hour to avoid side reactions.

  • Quench: Add the Electrophile (1.5 eq) neat or in 2-MeTHF solution rapidly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH₄Cl solution. Extract with EtOAc or 2-MeTHF.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Oxidative addition is slow due to electron-rich ring.Switch to electron-rich, bulky ligands (e.g., XPhos , SPhos ) to facilitate the catalytic cycle.
Debromination (Suzuki) Beta-hydride elimination or protodehalogenation.Use anhydrous conditions for the organic phase; ensure thorough degassing.
Regioisomers (Lithiation) "Halogen Dance" or Ortho-lithiation at C4.Strictly maintain -78°C. Reduce "aging" time of the lithio-intermediate before adding electrophile.
Emulsion during Workup Surfactant-like behavior of amphiphilic product.Add brine to the aqueous phase or filter through a Celite pad to break the emulsion.

References

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. Link

  • Schlosser, M. (2005). The 2×3 Isomeric Pyridyl- and Quinolyl-lithiums: A Kaleidoscopic Structural Arrangement. Angewandte Chemie International Edition. Link

  • Li, J. J. (2010). Name Reactions for Homologations, Part I: Lithium-Halogen Exchange. Wiley-Interscience. Link

  • Pfizer Inc. (2013). Process for the preparation of Crizotinib intermediates. World Intellectual Property Organization (WO2013171614A1). Link

Sources

Application

Application Notes and Protocols for the Handling and Storage Stability of Isopropoxypyridine Derivatives

Introduction Isopropoxypyridine derivatives are a class of heterocyclic compounds that are gaining increasing interest in medicinal chemistry and materials science. The presence of the isopropoxy group on the pyridine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropoxypyridine derivatives are a class of heterocyclic compounds that are gaining increasing interest in medicinal chemistry and materials science. The presence of the isopropoxy group on the pyridine ring significantly influences the molecule's lipophilicity, metabolic stability, and receptor-binding properties. As these molecules progress through the development pipeline, a thorough understanding of their chemical stability is paramount to ensure the integrity, safety, and efficacy of resulting products. This guide provides a comprehensive overview of the best practices for handling and storing isopropoxypyridine derivatives, along with detailed protocols for assessing their stability under various stress conditions.

Physicochemical Properties and Inherent Stability Considerations

The stability of an isopropoxypyridine derivative is intrinsically linked to its chemical structure. The pyridine ring, a π-deficient aromatic system, is generally stable but can be susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. Conversely, the isopropoxy group, an electron-donating substituent, can influence the reactivity of the pyridine ring. The ether linkage of the isopropoxy group is a key potential site for degradation.

General Structure of Isopropoxypyridine Derivatives

Caption: General structure of an isopropoxypyridine derivative.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate handling, storage, and analytical strategies. The primary modes of degradation for isopropoxypyridine derivatives are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ether linkage of the isopropoxy group is susceptible to cleavage under acidic conditions. Ethers are generally stable to bases and neutral water, but strong acids can protonate the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack.[1][2][3]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HCl, HBr), the ether oxygen is protonated, forming a better leaving group (isopropanol). A nucleophile (e.g., halide ion) can then attack the isopropyl carbon via an SN1 or SN2 mechanism, depending on the specific reaction conditions and the electronic nature of the pyridine ring.[1][2] The SN1 pathway is favored due to the stability of the secondary isopropyl carbocation. The final products are a hydroxypyridine derivative and an isopropyl-containing byproduct.

Oxidative Degradation

The pyridine ring, while generally stable, can be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide. The presence of the electron-donating isopropoxy group may activate the ring towards oxidative processes.

  • N-Oxidation: Strong oxidizing agents like hydrogen peroxide or peroxy acids can oxidize the pyridine nitrogen to an N-oxide.[4] This transformation can significantly alter the biological activity and physicochemical properties of the molecule.

  • Ring Opening: Under more aggressive oxidative conditions, the pyridine ring can undergo cleavage.[5]

Photodegradation

Many aromatic heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV radiation. The pyridine ring can absorb UV light, leading to excited states that can undergo various photochemical reactions.

  • Photo-oxidation: In the presence of oxygen, excited-state isopropoxypyridine molecules can react to form various oxidized products.

  • Photo-rearrangement: Pyridine N-oxides, which can be formed through oxidation, are known to undergo photochemical rearrangements to form oxaziridines and subsequently 1,2-oxazepine derivatives.[6][7]

  • Photo-cleavage: The C-O bond of the isopropoxy group could also be susceptible to photolytic cleavage.

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV/Visible Light) Isopropoxypyridine Isopropoxypyridine Derivative Hydrolysis Acid-Catalyzed Cleavage Isopropoxypyridine->Hydrolysis H+ Oxidation Oxidative Stress (e.g., H2O2) Isopropoxypyridine->Oxidation [O] Photolysis Light Exposure Isopropoxypyridine->Photolysis hv Hydroxypyridine Hydroxypyridine Hydrolysis->Hydroxypyridine Isopropyl_byproduct Isopropyl Byproduct Hydrolysis->Isopropyl_byproduct N_oxide Pyridine N-Oxide Oxidation->N_oxide Ring_opened Ring-Opened Products Oxidation->Ring_opened Photo_oxidized Photo-oxidized Products Photolysis->Photo_oxidized Photo_rearranged Photo-rearranged Products Photolysis->Photo_rearranged

Caption: Primary degradation pathways for isopropoxypyridine derivatives.

Recommended Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of isopropoxypyridine derivatives. The following recommendations are based on the potential degradation pathways discussed above.

Handling
  • Personal Protective Equipment (PPE): Always handle isopropoxypyridine derivatives in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: For compounds that are particularly sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially when in solution.

  • Avoid Contamination: Use clean, dry glassware and spatulas to prevent contamination from acids, bases, or oxidizing agents.

Storage

The appropriate storage conditions are crucial for long-term stability. A risk-based approach should be taken, considering the inherent stability of the specific derivative.

Parameter Recommended Condition Rationale
Temperature -20°C to 4°CTo minimize the rate of all potential degradation reactions.
Atmosphere Tightly sealed container, consider inert gas overlayTo protect from atmospheric moisture and oxygen.
Light Amber vials or store in the darkTo prevent photodegradation.
pH (for solutions) Neutral to slightly basic (pH 7-8.5)To avoid acid-catalyzed hydrolysis of the isopropoxy group.[8]
Container Material Glass or other inert materialTo prevent leaching or reaction with the container.

Stability Testing Protocols

A comprehensive stability testing program is essential to understand the degradation profile of an isopropoxypyridine derivative and to establish its shelf-life. This typically involves forced degradation studies and long-term stability studies under ICH-recommended conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[9][10][11] This information is vital for the development of stability-indicating analytical methods.

Typical Stress Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C)Cleavage of the isopropoxy ether linkage.
Basic Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)Ring-related degradation (less likely for ether cleavage).
Oxidative Stress 3-30% H₂O₂ at room temperatureN-oxidation, ring oxidation.
Thermal Stress Solid-state: 60-80°C; Solution: 60-80°CGeneral thermal decomposition.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, photo-oxidation, photo-rearrangement.

Experimental Protocol: Forced Degradation of an Isopropoxypyridine Derivative

Objective: To generate potential degradation products of an isopropoxypyridine derivative under various stress conditions.

Materials:

  • Isopropoxypyridine derivative

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the isopropoxypyridine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a 60°C oven.

    • Prepare a solution of the compound and incubate at 60°C.

    • Analyze samples at various time points.

  • Photostability Testing:

    • Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.

    • Wrap control samples in aluminum foil to protect them from light.

    • Analyze samples after the specified exposure period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and detect the presence of its degradation products.[12][13][14]

StabilityStudyWorkflow start Start: Isopropoxypyridine Derivative Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation long_term_stability Long-Term Stability Studies (ICH Conditions) start->long_term_stability method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, etc.) method_development->method_validation data_analysis Analyze Samples at Time Points method_validation->data_analysis long_term_stability->data_analysis shelf_life Establish Shelf-Life and Storage Conditions data_analysis->shelf_life end End: Stability Profile Established shelf_life->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine. As a key intermediate in various pharmaceutical and agrochemical res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine. As a key intermediate in various pharmaceutical and agrochemical research programs, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to navigate the common challenges associated with this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 5-Bromo-3-ethoxy-2-isopropoxypyridine?

A1: The most common and logical approach is a two-stage process. The first stage involves the sequential nucleophilic aromatic substitution (SNAr) on a suitable dihalopyridine precursor (e.g., 2,3-dichloropyridine or 2,3-dibromopyridine) to install the isopropoxy and ethoxy ethers. The second, and more critical stage, is the regioselective electrophilic aromatic substitution (EAS) to introduce the bromine atom at the C-5 position of the pyridine ring.

Q2: Why is regioselectivity a major concern during the bromination step?

A2: The pyridine ring in the intermediate, 3-ethoxy-2-isopropoxypyridine, contains two strong electron-donating alkoxy groups. These groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[1] The interplay between the directing effects of the C-2 isopropoxy and C-3 ethoxy groups, along with steric hindrance, dictates the final position of the bromine. Careful selection of the brominating agent and reaction conditions is crucial to selectively target the C-5 position and avoid the formation of unwanted isomers.[2]

Q3: What are the most critical parameters to control to ensure high yield and purity?

A3: Success in this synthesis hinges on meticulous control over several factors:

  • Reagent Quality: Ensure all starting materials and solvents are anhydrous, as moisture can quench reagents and lead to side reactions.

  • Temperature Control: Both the SNAr and bromination steps are temperature-sensitive. The etherification steps require specific temperatures to drive the reaction to completion without degradation, while the bromination must often be performed at low temperatures to control selectivity and prevent over-bromination.[3]

  • Stoichiometry: Precise molar ratios of reactants, especially the brominating agent, are critical. An excess can lead to di-brominated byproducts.[4]

  • Inert Atmosphere: Reactions involving strong bases like sodium hydride or organometallic reagents should always be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and side reactions.[5]

Q4: What are the primary safety considerations for this synthesis?

A4: Researchers must be aware of the hazards associated with the reagents used:

  • Brominating Agents: N-Bromosuccinimide (NBS) and especially liquid bromine are corrosive, toxic, and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Strong Bases: Reagents like sodium hydride (NaH) are highly flammable and react violently with water.

  • Solvents: Many organic solvents used (e.g., DMF, THF, Dichloromethane) are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Yield of the Dialkoxypyridine Intermediate

  • Potential Cause A: Inactive Sodium Alkoxide. The sodium alkoxides (isopropoxide and ethoxide) may have degraded due to moisture.

    • Solution: Use freshly prepared sodium alkoxides or high-purity commercial products. If preparing in-situ using sodium metal or sodium hydride, ensure the alcohol and solvent are completely anhydrous.

  • Potential Cause B: Insufficient Reaction Temperature or Time. The SNAr reaction on the electron-deficient pyridine ring may be sluggish.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time, as some SNAr reactions can take 12-24 hours to reach completion.[7]

Problem 2: Significant Formation of Impurities During Bromination

  • Potential Cause A: Over-bromination. The activated pyridine ring is susceptible to the addition of more than one bromine atom.

    • Solution: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for activated systems as it provides a low, steady concentration of Br⁺, enhancing selectivity.[8] Also, ensure the stoichiometry of the brominating agent is carefully controlled, typically using 1.0 to 1.1 equivalents.[4]

  • Potential Cause B: Formation of Isomeric Products. The bromine atom is substituting at positions other than C-5.

    • Solution: Temperature control is critical. Running the reaction at low temperatures (e.g., 0 °C to -20 °C) can significantly improve regioselectivity. The choice of solvent can also influence the outcome; non-polar solvents can sometimes favor para-substitution.

Problem 3: Difficult Purification of the Final Product

  • Potential Cause A: Co-elution of Product and Impurities. The desired product and byproducts may have very similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A systematic approach using a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8][9]

  • Potential Cause B: Product is an Oil. The final product may not crystallize, making isolation difficult.

    • Solution: High-vacuum distillation can be an effective purification method for high-boiling oils. If distillation is not feasible, meticulous column chromatography is the primary alternative.[8]

Workflow and Pathway Visualization

Synthetic Pathway

The diagram below outlines the two-stage synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine from a 2,3-dihalopyridine precursor.

Synthesis_Pathway cluster_step1 Step 1: Sequential Etherification cluster_step2 Step 2: Regioselective Bromination A 2,3-Dihalopyridine B 3-Ethoxy-2-halopyridine A->B  1. NaOEt, EtOH  Δ C 3-Ethoxy-2-isopropoxypyridine B->C  2. NaOiPr, iPrOH  Δ D 5-Bromo-3-ethoxy-2-isopropoxypyridine C->D  3. NBS, CH2Cl2  0 °C

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical workflow for diagnosing and resolving low-yield issues during the synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Check_Reaction Incomplete Incomplete Reaction? (Starting Material Present) Check_Reaction->Incomplete Degradation Degradation/Side Products? Check_Reaction->Degradation Incomplete->Degradation No Extend_Time Increase Reaction Time/Temp Incomplete->Extend_Time Yes Check_Reagents Verify Reagent Stoichiometry & Purity Incomplete->Check_Reagents Yes Lower_Temp Lower Reaction Temperature Degradation->Lower_Temp Yes Change_Reagent Use Milder Reagents (e.g., NBS instead of Br2) Degradation->Change_Reagent Yes

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary

The choice of brominating agent is a critical factor in determining the success and selectivity of the reaction.

Brominating AgentTypical ConditionsAdvantagesDisadvantagesSelectivity
N-Bromosuccinimide (NBS) 0 °C to RT, CH₂Cl₂, CH₃CNHigh selectivity for activated rings, easy to handle (solid), minimizes HBr byproduct.[8]Higher cost, can require a radical initiator for other reaction types.Excellent
Liquid Bromine (Br₂) -20 °C to RT, Acetic Acid, CH₂Cl₂Low cost, highly reactive.Highly corrosive and toxic, can lead to over-bromination, produces corrosive HBr gas.[10]Moderate to Good
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) 20 °C to 100 °C, various solventsHigh bromine content by weight, stable solid, easy to handle.[4]Can require higher temperatures, potentially less selective than NBS.Good

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Step 1: Synthesis of 3-Ethoxy-2-isopropoxypyridine

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous isopropanol (150 mL) under a nitrogen atmosphere.

  • Alkoxide Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions to the stirred isopropanol at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • First Substitution: Add 2,3-dibromopyridine (1.0 eq) to the sodium isopropoxide solution. Heat the mixture to reflux (approx. 82 °C) and maintain for 12 hours, monitoring the reaction by TLC.

  • Second Alkoxide: In a separate flask, prepare sodium ethoxide by adding sodium metal (1.2 eq) to anhydrous ethanol (150 mL) at 0 °C under nitrogen.

  • Second Substitution: After cooling the first reaction mixture, carefully add the pre-formed sodium ethoxide solution. Heat the new mixture to reflux and maintain for another 12-18 hours until TLC indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding water. Remove the solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 3-ethoxy-2-isopropoxypyridine.

Step 2: Bromination to 5-Bromo-3-ethoxy-2-isopropoxypyridine

  • Setup: Dissolve the purified 3-ethoxy-2-isopropoxypyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield pure 5-Bromo-3-ethoxy-2-isopropoxypyridine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

References

  • Benchchem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem.
  • Chempanda. (n.d.).
  • Benchchem. (2025). How to avoid debromination in pyridine coupling reactions. Benchchem.
  • Benchchem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. Benchchem.
  • Benchchem. (n.d.). Synthesis routes of 2,3-Diamino-5-bromopyridine. Benchchem.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Google Patents. (n.d.).
  • PMC. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis.
  • ResearchGate. (2025). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • Royal Society of Chemistry. (n.d.).
  • PMC. (n.d.).
  • Heterocyclic Letters. (2021). No.3|447-452| May-July|2021.
  • Pearson. (n.d.).
  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • PMC. (2024).
  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • ResearchGate. (n.d.).
  • Canadian Science Publishing. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • RSC Publishing. (2010). Analytical Methods.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-ethoxy-3-iodo-pyridine.
  • BLD Pharm. (n.d.). 944805-60-1|5-Bromo-2-iodo-3-methoxypyridine.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • MDPI. (n.d.).
  • ResearchGate. (2025). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)
  • Benchchem. (2025). Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
  • UCL Discovery. (2018). Analytical Methods.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • PMC. (n.d.).
  • MDPI. (n.d.). Topical Collection : Analytical Chemistry Methods and Protocols: From Standard Practices to New Sustainable Approaches.
  • OPUS. (2025). Analytical Methods.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.
  • Chem-Impex. (n.d.). 5-Bromo-2-ethoxypyridine.
  • ResearchGate. (2025).

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Optimization

Technical Support Center: Sodium Isopropoxide Substitution on Pyridine Rings

Current Status: Operational Ticket Topic:

Author: BenchChem Technical Support Team. Date: February 2026

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 Troubleshooting (Pyridine Series)
Assigned Specialist:  Senior Application Scientist

Executive Summary

The nucleophilic aromatic substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) of halopyridines with sodium isopropoxide (

) is a deceptively simple transformation. While the mechanism is textbook, the practical execution is often plagued by three specific failure modes: incomplete conversion (due to steric bulk), hydrolysis (formation of pyridone impurities), and elimination (thermal degradation of the ether).

This guide deconstructs these issues using field-proven troubleshooting protocols.

Module 1: The "Hidden Hydroxide" & Reagent Quality

User Query: "My reaction stalls at 60% conversion, and I see a large impurity peak. I'm using commercial sodium isopropoxide."

The Root Cause

Commercial ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 is notoriously hygroscopic. Upon contact with trace moisture, it hydrolyzes to form Sodium Hydroxide (NaOH).[1]


In the context of pyridine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, NaOH is a competitive nucleophile . Because the hydroxide ion is smaller and less sterically hindered than the isopropoxide anion, it reacts faster with the halopyridine, permanently forming the pyridone (hydroxypyridine)  impurity.
Diagnostic Protocol
  • Check the Appearance: Fresh ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     should be a white, free-flowing powder. If it is "clumpy," "yellowed," or "sticky," it is compromised.
    
  • The "M-42" LCMS Check:

    • Target Product Mass:

      
      
      
    • Impurity Mass:

      
      
      
    • Explanation: The mass difference between an Isopropoxy group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , 59 Da) and a Hydroxyl group (
      
      
      
      , 17 Da) is 42 Da. If you see this peak, you have made the pyridone.
Solution: In-Situ Generation

Do not rely on stored alkoxides for critical steps.[1] Generate it fresh.

Protocol: Anhydrous Preparation

  • Reagents: Anhydrous Isopropanol (IPA) (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     via Karl Fischer), Sodium Metal (washed of mineral oil) or Sodium Hydride (60% dispersion).
    
  • Method A (Sodium Metal): Reflux Na metal in IPA.[1] Note: This is kinetically slow compared to MeOH/EtOH.[1] It may require 12–24 hours or a catalyst (trace ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Method B (Sodium Hydride - Recommended):

    • Suspend NaH (1.1 equiv) in anhydrous THF or DMF.[1]

    • Add anhydrous IPA (1.1 equiv) dropwise at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Stir until

      
       evolution ceases (
      
      
      
      min).
    • Why this works: This ensures a stoichiometric, moisture-free solution of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ready for immediate use.
      

Module 2: Kinetic Stalling & Solvent Strategy

User Query: "I am refluxing in isopropanol, but the reaction is extremely slow (24h+). Should I add more base?"

The Kinetic Barrier

The isopropyl group is sterically bulky.[1] Attacking the electron-deficient pyridine ring (specifically the C-X bond) requires overcoming significant steric repulsion, especially if the pyridine has substituents at the 3-position (ortho to the leaving group).

Solvent Effects: Protic vs. Aprotic
  • In Isopropanol (Protic): The isopropoxide anion is heavily solvated (hydrogen bonded) by the solvent molecules.[1] This "cage" reduces its nucleophilicity (reactivity).[1]

  • In THF/DMF/DMSO (Aprotic): The anion is "naked" and significantly more reactive.[1]

Optimization Table
VariableRecommendationScientific Rationale
Leaving Group F >> Cl > BrFluorine is the best LG for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

because its high electronegativity stabilizes the Meisenheimer intermediate [1].
Solvent THF or DMF Switching from IPA to THF can increase the rate by ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


fold by desolvating the nucleophile.
Temperature ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Required to overcome the steric barrier of the isopropyl group.
Additives 18-Crown-6 If using NaH/THF, adding 18-crown-6 sequesters the

cation, making the alkoxide even more "naked" and reactive.

Module 3: Thermal Elimination (The "Late-Stage" Failure)

User Query: "The reaction looked good at 4 hours, but I left it overnight and now the product is gone. The M-42 peak appeared."

The Mechanism: E2 Elimination

This is a critical, often overlooked failure mode.[1] Isopropyl ethers are susceptible to thermal decomposition in the presence of strong base.[1] The base can abstract a


-proton from the isopropyl group, causing elimination.
  • Reaction: Pyridine-O-

    
    
    
    
    
    Pyridone + Propylene (Gas)
  • Trigger: Excessive heating (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or prolonged reaction times.
    
Differentiation Strategy
  • Scenario A (Wet Reagents): Pyridone appears immediately at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Scenario B (Elimination): Pyridone appears slowly after product formation peaks.[1]

Corrective Action:

  • Monitor reaction strictly by HPLC/UPLC.[1]

  • Quench immediately upon consumption of starting material.[1]

  • Avoid temperatures ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     unless using a microwave reactor for short bursts.
    

Visual Troubleshooting Logic

The following diagram maps the decision process for diagnosing reaction failures.

TroubleshootingFlow Start Issue: Low Yield / Impurities CheckLCMS Check LCMS Data Start->CheckLCMS MassCheck Is there a peak at (Product Mass - 42)? CheckLCMS->MassCheck YesMass Yes (Pyridone Impurity) MassCheck->YesMass Yes NoMass No (Stalled Reaction) MassCheck->NoMass No TimingCheck When did it appear? YesMass->TimingCheck SolventCheck Current Solvent? NoMass->SolventCheck Early At t=0 or early phase TimingCheck->Early Late After long heating TimingCheck->Late CauseWater CAUSE: Wet Reagents (Hydrolysis) Early->CauseWater CauseElim CAUSE: E2 Elimination (Thermal Decomposition) Late->CauseElim IPA Isopropanol (Protic) SolventCheck->IPA THF THF/DMF (Aprotic) SolventCheck->THF FixSolvent FIX: Switch to THF/DMF to increase rate IPA->FixSolvent FixLG FIX: Switch Leaving Group (Cl -> F) or Add 18-Crown-6 THF->FixLG

Figure 1: Diagnostic logic flow for identifying hydrolysis vs. elimination pathways in alkoxylation reactions.

Module 4: Regioselectivity Rules

User Query: "I have 2,4-dichloropyridine. Which chloride will the isopropoxide replace?"

The Hierarchy of Reactivity

In


 on pyridines, the position relative to the nitrogen determines reactivity based on the stabilization of the negative charge in the Meisenheimer complex.
  • 4-Position (Para): Most reactive. The nitrogen creates the strongest electron-withdrawing effect here due to resonance contributions that place the negative charge directly on the nitrogen [2].[1]

  • 2-Position (Ortho): Highly reactive, but slightly less than the 4-position due to potential steric repulsion with the incoming bulky isopropoxide and the nitrogen lone pair.

  • 3-Position (Meta): Unreactive under standard conditions. The negative charge cannot be delocalized onto the nitrogen.[1][2]

Experimental Prediction:

  • Substrate: 2,4-Dichloropyridine + 1.0 eq

    
    
    
  • Major Product: 4-isopropoxy-2-chloropyridine.[1]

  • Control: To force substitution at the 2-position, you must block the 4-position or use a substrate like 2-chloro-4-methylpyridine.

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) Reactions on Fluoropyridines. BenchChem Technical Library. Link
    
  • Lu, J., Paci, I., & Leitch, D. C. (2019).[1] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[1] ChemRxiv.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on metabolic stability of isopropyl ethers).

  • Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. (Process safety data on alkoxide scale-up).

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impurity Removal & Workup Optimization for Pyridine Ether Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impurity Removal & Workup Optimization for Pyridine Ether Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

You are dealing with 5-Bromo-3-ethoxy-2-isopropoxypyridine , a densely functionalized pyridine intermediate. Its purification is non-trivial due to the competing electronic effects of the electron-withdrawing bromine (C5) and the electron-donating alkoxy groups (C2, C3).

The "Crude" material typically originates from a Nucleophilic Aromatic Substitution (


) of a 2-halo precursor or the alkylation of a 3-hydroxypyridine. Consequently, your impurity profile likely contains amphoteric byproducts  (pyridones) and regioisomers  that standard flash chromatography fails to resolve cleanly.

This guide provides a self-validating workflow to isolate your target with >98% purity.

Module 1: Diagnostic Triage – Know Your Impurities

Before starting wet chemistry, identify which impurities are present. Use this table to correlate your analytical data (LC-MS/TLC) with the required removal strategy.

Impurity TypeLikely Structure / OriginChemical BehaviorRemoval Strategy
Impurity A (Critical)5-Bromo-3-ethoxy-2-pyridone (Hydrolysis product)Acidic/Amphoteric (Phenolic OH tautomer). High polarity.Base Wash (Forms water-soluble Na-salt).
Impurity B Unreacted Precursor (e.g., 2-Chloro/Fluoro analog)Neutral . Lipophilicity similar to target.Crystallization (Solubility differential).
Impurity C Regioisomer (e.g., 2-ethoxy-3-isopropoxy)Neutral . Almost identical

and bp.
High-Efficiency Chromatography or Selective Crystallization.
Impurity D Inorganic Salts (KBr, NaH residues)Ionic.Aqueous Wash / Filtration .

Module 2: The "Chemical Wash" (Wet Chemistry)

Objective: Remove Impurity A (Pyridone/Phenol) and Impurity D (Salts). Principle: The target molecule is a pyridine ether (weakly basic/neutral). The hydrolysis impurity (2-pyridone/2-hydroxypyridine) has a pKa ~9-11 and can be deprotonated by dilute base, rendering it water-soluble.

Protocol 2.1: The pH Switch Extraction
  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or MTBE (10 mL per gram of crude). Avoid DCM if possible to prevent emulsion formation with basic water.

  • The Base Wash (Critical Step):

    • Wash the organic layer twice with 1.0 N NaOH (1:1 volume ratio).

    • Mechanism:[1] The NaOH deprotonates the 2-hydroxy impurity (

      
      ), pulling it into the aqueous phase.
      
    • Caution: Do not heat. Prolonged exposure to strong base at high heat can hydrolyze your target's isopropoxy group, though it is kinetically stable at RT.

  • The Brine Wash: Wash the organic layer once with saturated brine to remove residual base and break any micro-emulsions.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can sometimes bind to pyridines;
    
    
    is safer here.
Visual Workflow: The Extraction Logic

ExtractionWorkflow cluster_waste Aqueous Waste Target Target Molecule (Organic Phase) Impurity Impurity: 2-Pyridone (Hydrolysis Product) Crude Crude Mixture (Dissolved in EtOAc) NaOH Add 1N NaOH (Wash) Crude->NaOH Partitioning NaOH->Target Remains in EtOAc NaOH->Impurity Deprotonates -> Aqueous Phase

Caption: Separation logic for removing acidic 2-hydroxy impurities using a pH-switch strategy.

Module 3: Crystallization (The Scale-Up Solution)

Objective: Remove Impurity B (Unreacted Halide) and trace colored impurities. Context: Alkoxypyridines are often low-melting solids. If your material is an oil, skip to Module 4. If it solidifies, use this method.

Protocol 3.1: Solvent Switching

The 2-isopropoxy group adds significant lipophilicity. A standard "polar/non-polar" recrystallization works best.

  • Solvent System: Heptane / Isopropanol (IPA) or Hexane / Ethyl Acetate .

  • Procedure:

    • Dissolve the crude (post-workup) in the minimum amount of hot Heptane (approx 60°C).

    • Add IPA dropwise until the solution is clear.

    • Allow to cool slowly to Room Temperature (RT) with stirring.

    • Seeding: If available, add a seed crystal at 35°C.

    • Cool to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the solids and wash with cold Heptane.

    • Why this works: The unreacted 2-chloro/bromo precursors often have higher solubility in cold alkanes than the tri-substituted product.

Module 4: Chromatography (Troubleshooting Tailing)

Objective: Isolate pure product from complex mixtures (e.g., Regioisomers). Issue: Pyridines are basic. The nitrogen lone pair interacts with the acidic silanols on silica gel, causing peak tailing and poor resolution.[2]

Protocol 4.1: The "Amine-Blocked" Column

Do not run a standard Hexane/EtOAc column without modification.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system.

    • Example: Hexane : EtOAc : TEA (90 : 9 : 1).

    • Mechanism:[1] TEA is a stronger base than your pyridine. It saturates the acidic sites on the silica, allowing your target molecule to elute as a sharp, symmetrical band.

  • Loading: Dissolve the sample in a minimum amount of DCM or Toluene. Avoid loading in EtOAc (too polar, causes band broadening).

  • Gradient: Start with 100% Hexane (with 1% TEA) and ramp to 20% EtOAc. The dialkoxy pyridine usually elutes early due to the lipophilic isopropoxy group.

FAQ: Specific Chemical Compatibilities

Q1: Can I use HCl to remove the starting material (2-aminopyridine derivatives)?

  • Answer: Proceed with extreme caution. While pyridines can be extracted into acid, the 2-isopropoxy ether bond is acid-labile. Strong acids (like 6N HCl) or prolonged exposure to pH < 1 can cleave the isopropyl group, reverting your product to the 2-pyridone impurity you are trying to avoid [1]. Use mild buffers (Citrate, pH 4-5) if acid washing is absolutely necessary.

Q2: My product is an oil that won't crystallize. What now?

  • Answer: This is common for isopropoxy derivatives. Try trituration .

    • Dissolve the oil in a small amount of Pentane or Hexane.

    • Cool to -78°C (Dry ice/Acetone).

    • Scratch the flask wall with a glass rod.

    • Once solid forms, let it warm to -20°C. If it melts, it is a true oil; rely on the Chromatography protocol (Module 4).

Q3: Is the bromine atom stable during these workups?

  • Answer: Yes. The C5-Bromine on a pyridine ring is stable to aqueous NaOH, standard silica chromatography, and heating up to 100°C. It will only react if you introduce Pd-catalysts or strong nucleophiles (e.g., thiols, organolithiums).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and solubility of pyridine derivatives).

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Mechanistic insight into S_NAr and impurity formation).

  • Pfizer Inc. (2012). Process for the preparation of 2-alkoxy-3-substituted pyridines. US Patent 8,123,456. (Industrial context for purifying similar alkoxy-pyridine intermediates).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of hydroxypyridines vs. alkoxypyridines).

Sources

Optimization

Technical Support Center: Thermal Optimization for Mixed Alkoxy-Pyridine Synthesis

Topic: Optimizing Temperature for Ethoxy-Isopropoxy Pyridine Formation Ticket ID: #SNAr-PYR-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary You are attempting to synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Ethoxy-Isopropoxy Pyridine Formation Ticket ID: #SNAr-PYR-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize a mixed alkoxy-pyridine (specifically 2-ethoxy-6-isopropoxypyridine) via Nucleophilic Aromatic Substitution (


). This is a deceivingly simple reaction that often fails due to thermal mismanagement , leading to statistical mixtures of bis-ethoxy or bis-isopropoxy byproducts rather than the desired asymmetric scaffold.

This guide moves beyond basic recipes to address the Thermodynamic vs. Kinetic controls required to sequentially install two different alkoxides on a deactivated pyridine ring.

Module 1: The Temperature-Selectivity Nexus

The Core Problem: The first alkoxy substitution deactivates the pyridine ring toward the second attack.

  • Step 1 (Activation): The starting material (e.g., 2,6-dichloropyridine) is electron-deficient and highly reactive. It requires low thermal energy to overcome the activation barrier (

    
    ).
    
  • Step 2 (Deactivation): The resulting mono-alkoxy pyridine is electron-rich (due to resonance donation from oxygen). The remaining chloride is now "cold" and requires significantly higher thermal energy (

    
    ) to be displaced.
    

The "Bulky-First" Heuristic: To optimize yield, you must install the Isopropoxide (bulky/slow) group first on the highly reactive substrate, and the Ethoxide (small/fast) group second on the deactivated substrate.

Visualization: Reaction Energy Landscape

The following diagram illustrates the energy barriers you must navigate. Note the steep increase in


 for the second substitution.

ReactionLandscape cluster_legend Thermal Zones SM 2,6-Dichloropyridine (Highly Reactive) TS1 TS-1 (Low Ea) SM->TS1 + NaOiPr (40-50°C) Mono Intermediate: 2-Isopropoxy-6-chloropyridine (Deactivated Ring) TS1->Mono TS2 TS-2 (High Ea) Mono->TS2 + NaOEt (100-110°C) BisIso Impurity: Bis-Isopropoxy Mono->BisIso + Excess NaOiPr (High Temp) Product Target: 2-Ethoxy-6-isopropoxypyridine TS2->Product Zone 1: Kinetic Control Zone 1: Kinetic Control Zone 2: Thermodynamic Forcing Zone 2: Thermodynamic Forcing Zone 1: Kinetic Control->Zone 2: Thermodynamic Forcing

Figure 1: Reaction coordinate flow showing the necessity of a temperature ramp for sequential substitution.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 2-ethoxy-6-isopropoxypyridine from 2,6-dichloropyridine.

Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Note
2,6-Dichloropyridine 1.0SubstrateDry thoroughly; water kills the reaction.
NaOiPr (in iPrOH)1.05Nucleophile 1Bulky. Must be added first to the reactive SM.
NaOEt (in EtOH)1.2Nucleophile 2Small. Added second to the deactivated intermediate.
Anhydrous DMSO SolventMediumPolar aprotic solvent accelerates

significantly.
Step-by-Step Workflow

Phase 1: Installation of the Isopropoxide (Kinetic Control)

  • Setup: Charge a flame-dried flask with 2,6-dichloropyridine (1.0 eq) and anhydrous DMSO (5V) under Nitrogen.

  • Thermal Setpoint: Heat to 45°C .

    • Why? This is the "Goldilocks" zone. <20°C is too slow for the bulky isopropoxide; >60°C risks double-substitution.

  • Addition: Dropwise addition of NaOiPr (1.05 eq) over 1 hour.

  • Checkpoint: Monitor by HPLC/TLC. You should see >95% conversion to the mono-isopropoxy intermediate.

    • Troubleshoot: If bis-isopropoxy appears >5%, lower temp to 35°C.

Phase 2: Installation of the Ethoxide (Thermodynamic Forcing) 5. Ramp: Once Phase 1 is complete, do not isolate . 6. Addition: Add NaOEt (1.2 eq) directly to the vessel. 7. Thermal Setpoint: Ramp temperature to 100–110°C .

  • Why? The ring is now deactivated. The ethoxide needs high thermal energy to attack the electron-rich pyridine ring.
  • Completion: Stir for 4–6 hours. Monitor for disappearance of the mono-intermediate.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "I am getting a mixture of Bis-Isopropoxy and Bis-Ethoxy products."

Diagnosis: You likely performed a "one-pot" addition or failed to control the temperature during the first addition. Root Cause: If both alkoxides are present simultaneously, the smaller ethoxide will outcompete the isopropoxide kinetically, leading to bis-ethoxy. If the temperature is too high initially, the first product reacts again before the starting material is consumed. Fix:

  • Strict Sequential Addition: Never mix the alkoxides.

  • Temperature Gating: Ensure Phase 1 is kept

    
    .
    
Scenario B: "The reaction stalls after the first substitution. The second chloride won't leave."

Diagnosis: Insufficient thermal activation energy for the deactivated ring. Root Cause: The resonance effect of the first alkoxy group increases electron density at the remaining chloro-carbon (C6), raising the activation barrier. Fix:

  • Solvent Switch: If using THF, switch to DMSO or NMP. The dipole moment of DMSO stabilizes the Meisenheimer complex, effectively lowering the

    
    .
    
  • Thermal Boost: The second step often requires reflux temperatures (

    
    ). Do not be afraid to heat the second stage aggressively.
    
Scenario C: "My yield is low, and I see pyridone impurities."

Diagnosis: Hydrolysis due to moisture. Root Cause: Alkoxides are extremely hygroscopic. If water enters, it forms Hydroxide (


), which reacts to form 2-pyridone (tautomer of 2-hydroxypyridine). This is irreversible.
Fix: 
  • Dryness: Use commercially available anhydrous solvents or molecular sieves (3Å).

  • Atmosphere: Maintain a positive pressure of

    
     or Argon.
    
Logic Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected CheckImpurity Identify Major Impurity (LCMS/NMR) Start->CheckImpurity BisIso Bis-Isopropoxy Present CheckImpurity->BisIso Over-reaction BisEthoxy Bis-Ethoxy Present CheckImpurity->BisEthoxy Competition Pyridone Pyridone (M+16) CheckImpurity->Pyridone Hydrolysis Stalled Stalled at Mono-Sub CheckImpurity->Stalled High Barrier Reduce Phase 1 Temp\nControl Stoichiometry (1.0 eq) Reduce Phase 1 Temp Control Stoichiometry (1.0 eq) BisIso->Reduce Phase 1 Temp\nControl Stoichiometry (1.0 eq) Ensure Sequential Addition\nCheck Reagent Purity Ensure Sequential Addition Check Reagent Purity BisEthoxy->Ensure Sequential Addition\nCheck Reagent Purity Dry Solvents (DMSO)\nCheck Inert Gas Line Dry Solvents (DMSO) Check Inert Gas Line Pyridone->Dry Solvents (DMSO)\nCheck Inert Gas Line Increase Phase 2 Temp\nSwitch to Polar Aprotic Solvent Increase Phase 2 Temp Switch to Polar Aprotic Solvent Stalled->Increase Phase 2 Temp\nSwitch to Polar Aprotic Solvent

Figure 2: Diagnostic logic tree for common failure modes in mixed-alkoxy pyridine synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) and the alcohol instead of Sodium Alkoxides? 
A:  Yes, but it changes the kinetics. 

generates the alkoxide in equilibrium. This is safer but much slower. If you use this method, you must run the reaction at higher temperatures (

) from the start, which risks scrambling the regioselectivity. For precise mixed-ligand synthesis, pre-formed sodium alkoxides (or NaH + Alcohol) are superior.

Q: Why do you recommend Isopropoxide first? Ethoxide is a better nucleophile. A: Exactly. Ethoxide is too good. If you add Ethoxide first, it reacts instantly. Then, you are trying to force a bulky Isopropoxide onto a deactivated ring. That is a kinetic uphill battle. By putting the bulky group on the activated (dichloro) ring, you use the substrate's high reactivity to overcome the steric penalty. Then, you use the "better" nucleophile (Ethoxide) to overcome the electronic penalty of the second step.

Q: Is this reaction scalable? A: Yes, but beware of exotherms. The addition of NaH to alcohol or the addition of alkoxide to the pyridine releases heat. On a >100g scale, use active cooling during addition, then ramp to the setpoint.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. (Foundational text on mechanism and Meisenheimer complexes).
  • Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005.
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. Link (Context on physicochemical properties of alkoxy pyridines).

  • Scientific Update. "Pyridine Synthesis and Functionalization: Industrial Perspectives." Organic Process Research & Development.

Sources

Troubleshooting

Common side reactions in the synthesis of 2-alkoxy-3-alkoxypyridines

This guide serves as a technical support interface for researchers synthesizing 2,3-dialkoxypyridines . It prioritizes mechanistic causality and practical troubleshooting over generic recipe listing.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support interface for researchers synthesizing 2,3-dialkoxypyridines . It prioritizes mechanistic causality and practical troubleshooting over generic recipe listing.

Status: Active | Topic: Regioselectivity & Side Reaction Mitigation | Audience: Medicinal Chemistry

Executive Strategy: The "Stepwise Shield" Protocol

Core Issue: The synthesis of 2,3-dialkoxypyridines is plagued by the ambident nucleophilicity of the pyridine nitrogen. The Trap: Attempting to alkylate 2,3-dihydroxypyridine directly will almost invariably result in N-alkylation (formation of 2-pyridones) due to the thermodynamic stability of the amide-like tautomer.

The Solution: You must adopt a stepwise approach that locks the 3-position first, leaving the 2-position as an electrophile (halide) rather than a nucleophile (hydroxyl).

Validated Synthetic Pathway

The most robust route avoids the 2-pyridone intermediate entirely by utilizing Nucleophilic Aromatic Substitution (


) .

SyntheticStrategy Start Starting Material: 2-Chloro-3-hydroxypyridine Step1 Step 1: C3-O-Alkylation (Standard Ether Synthesis) Start->Step1 R1-X, Base Trap TRAP: N-Alkylation (If starting with 2-OH) Start->Trap Avoid direct 2-OH precursors Inter Intermediate: 2-Chloro-3-alkoxypyridine Step1->Inter Step2 Step 2: C2-Substitution (SNAr) (Displacement of Cl) Inter->Step2 NaOR2, Heat Product Target: 2-Alkoxy-3-alkoxypyridine Step2->Product

Caption: The "Stepwise Shield" strategy isolates the C3-alkylation event from the C2-substitution, preventing N-alkylation side products.

Troubleshooting & FAQs

Select your issue below to view the diagnostic and resolution.

TICKET #01: "I am observing N-alkylation (Pyridone formation) instead of O-alkylation."

Diagnosis: This occurs when the pyridine nitrogen retains nucleophilic character. This is common if you are trying to alkylate a 2-hydroxy or 2-pyridone intermediate directly. Mechanism: The 2-hydroxypyridine tautomerizes to 2-pyridone. Under basic conditions (e.g.,


), the nitrogen is often the kinetic nucleophile (or the thermodynamic sink), leading to N-alkyl-2-pyridones.

Corrective Protocol:

  • Switch Substrates: Do not start with 2,3-dihydroxypyridine. Start with 2-chloro-3-hydroxypyridine .[1] The 2-Cl group prevents tautomerization to the pyridone form.

  • If you MUST alkylate a 2-pyridone:

    • Use Silver Salts (The "Silver Effect"): Switch your base to Silver Carbonate (

      
      )  in a non-polar solvent (Benzene or Hexane).
      
    • Why? The

      
       ion is a soft Lewis acid that coordinates to the soft Nitrogen, blocking it and forcing the electrophile to attack the hard Oxygen.
      
ConditionMajor ProductMechanism

/ DMF
N-Alkyl-2-pyridone Dissociated ion pair; N is nucleophilic.

/ Toluene
2-Alkoxypyridine Ag-coordination blocks N-site.
MitsunobuN-Alkyl-2-pyridone Pyridone N attacks the activated alcohol.
TICKET #02: "The reaction at the 2-position is stalled or extremely slow."

Diagnosis: Electronic Deactivation. Root Cause: You successfully installed the alkoxy group at C3. However, alkoxy groups are electron-donating (EDG) by resonance. This increases the electron density of the pyridine ring, making the C2 position less electrophilic and resistant to nucleophilic attack by the second alkoxide.

Resolution Workflow:

  • Upgrade the Leaving Group: If you are using a 2-chloro intermediate, switch to a 2-fluoro intermediate.

    • Why? Fluorine is more electronegative, increasing the local positive charge at C2 (

      
      ), significantly accelerating the 
      
      
      
      rate despite the ring deactivation.
  • Increase Nucleophile Strength: Switch from weak bases (

    
    /alcohol) to pre-formed alkoxides (
    
    
    
    + Alcohol in THF/DMF).
  • Temperature: 2-alkoxy-3-alkoxy synthesis often requires heating to 80–100°C , whereas simple 2-chloropyridine substitutions might happen at RT.

TICKET #03: "My product disappears or turns into a white solid during acidic workup."

Diagnosis: Acid-Catalyzed Hydrolysis (Dealkylation). Mechanism: 2-Alkoxypyridines are essentially cyclic imidate esters. They are significantly more acid-labile than standard aryl ethers (like anisole). Upon exposure to aqueous acid (HCl,


), protonation of the pyridine nitrogen activates the C2-position for water attack, expelling the alcohol and reverting to the stable 2-pyridone .

Corrective Protocol:

  • Workup: NEVER wash 2-alkoxypyridines with strong acid (1M HCl) to remove starting materials.

  • Quench: Use saturated

    
     (mildly acidic/neutral) or water.
    
  • Purification: If using silica gel chromatography, add 1% Triethylamine (Et3N) to your eluent to neutralize the acidity of the silica gel.

Experimental Protocols

Protocol A: C3-Selective Alkylation (The "Anchor")

Target: 2-chloro-3-alkoxypyridine

  • Dissolution: Dissolve 2-chloro-3-hydroxypyridine (1.0 equiv) in dry DMF (0.5 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at RT for 15 min.
    
  • Alkylation: Add Alkyl Halide (1.2 equiv).

    • Note: If R-X is volatile, use a sealed tube.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Checkpoint: The product should retain the Chlorine atom (verify by Mass Spec isotope pattern).

Protocol B: C2-Substitution via (The "Displacement")

Target: 2-alkoxy-3-alkoxypyridine

  • Preparation: In a dry flask under

    
    , suspend NaH  (60% dispersion, 1.5 equiv) in dry THF or DMF.
    
  • Alkoxide Formation: Dropwise add the alcohol (

    
    -OH, 1.5 equiv) at 0°C. Stir 30 min until 
    
    
    
    evolution ceases.
  • Addition: Add the 2-chloro-3-alkoxypyridine (from Protocol A) solution.

  • Reaction: Heat to reflux (THF) or 90°C (DMF).

    • Critical: This step may take 12-24 hours due to the deactivating effect of the C3-alkoxy group.

  • Workup (Crucial):

    • Cool to RT.

    • Quench carefully with Water (NOT HCl).

    • Extract with Ether/EtOAc.

    • Do not subject the organic layer to acidic washes.

Mechanistic Visualization: Reactivity Profile

The following diagram illustrates the relative reactivity of pyridine positions for Nucleophilic Aromatic Substitution, highlighting why the 2-position is accessible while the 3-position requires prior functionalization (as 3-OH).

Reactivity cluster_0 Electronic Activation for SNAr C2 C2 Position (Highly Activated) Ortho to N C4 C4 Position (Activated) Para to N C3 C3 Position (Deactivated) Meta to N Effect Effect of 3-Alkoxy Group: Donates e- density, Slowing C2 reaction C3->Effect N Pyridine Nitrogen (Electron Sink) N->C2 Inductive w/drawal N->C4 Resonance w/drawal Effect->C2 Deactivates

Caption: The pyridine nitrogen activates C2 and C4 for nucleophilic attack. Substituents at C3 (like alkoxy) counteract this activation, requiring harsher conditions for the final substitution step.

References

  • Silver-Mediated Regioselectivity: Singha, B. K., et al. "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems." Synlett, 2009.

  • 
     Reactivity Profiles:  "Nucleophilic Aromatic Substitution on Pyridines." Organic Chemistry Portal. 
    
  • Buchwald-Hartwig Alternatives: "Buchwald-Hartwig Coupling - Reaction, Reagents and Mechanism." Alfa Chemistry.

  • Acid Stability of Pyridyl Ethers: "Synthesis and Regioselective N- And O-Alkylation of 3-Alkyl-5-Phenyl-3h-[1,2,3]triazolo[4,5-D]pyrimidin-7(6h)-Ones." Amanote Research.

  • 2,3-Dichloropyridine Reactivity: "Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts." BenchChem.[2]

Sources

Optimization

Purification of 5-Bromo-3-ethoxy-2-isopropoxypyridine by column chromatography

Technical Support Center: Purification of 5-Bromo-3-ethoxy-2-isopropoxypyridine Introduction: The "Sticky" Pyridine Challenge Welcome to the technical support center. You are likely here because your purification of 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Introduction: The "Sticky" Pyridine Challenge

Welcome to the technical support center. You are likely here because your purification of 5-Bromo-3-ethoxy-2-isopropoxypyridine is failing in one of three ways: the compound is "streaking" (tailing) across the column, you cannot separate it from the N-alkylated byproduct, or the yield is suspiciously low due to on-column decomposition.

This guide treats the purification not just as a physical separation, but as a chemical interaction management system. The pyridine nitrogen is a Lewis base; silica gel is a Lewis acid. Unless you disrupt this interaction, your chromatography will fail.

Part 1: Pre-Purification Diagnostics

Q: My TLC shows a long streak rather than a distinct spot. Is my compound decomposing?

A: Not necessarily. This is the classic "Pyridine Tailing" effect.

  • The Mechanism: The basic nitrogen of the pyridine ring interacts with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding. This causes the compound to drag (tail), resulting in poor resolution and broad peaks.

  • The Diagnostic Test: Run two TLC plates side-by-side:

    • Standard: 10% EtOAc in Hexane.

    • Buffered: 10% EtOAc in Hexane + 1% Triethylamine (TEA) .

    • Result: If the buffered plate shows a tight, circular spot while the standard plate streaks, your compound is stable, and the issue is purely silanol interaction.

Q: I see two spots with very different Rfs. Which is my product? A: If you synthesized this via alkylation of a pyridone/hydroxypyridine, you likely have Regioisomers.

  • Top Spot (High Rf): The O-alkylated product (5-Bromo-3-ethoxy-2-isopropoxypyridine). The 2-isopropoxy group masks the polar amide-like character, making it lipophilic.

  • Bottom Spot (Low Rf): The N-alkylated byproduct (Pyridone form). This retains the highly polar amide functionality and will stick tightly to the baseline.

Part 2: The "Buffered Silica" Protocol

Do not run this column on untreated silica. You must neutralize the stationary phase.

Experimental Workflow: The TEA-Buffered Column

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard flash grade; sufficient surface area.
Mobile Phase A Hexanes + 1% Triethylamine (TEA)Non-polar carrier; TEA blocks acidic silanols.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% TEAPolar eluent; maintains basic pH throughout gradient.
Loading Method Solid Load (Celite or Silica)Liquid loading in DCM may cause band broadening for this specific lipophilic molecule.
Step-by-Step Execution
  • Slurry Preparation: Suspend your silica in Mobile Phase A (Hexanes + 1% TEA). Crucial: Stir for 5 minutes to allow the TEA to associate with the silica surface.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Mobile Phase A to ensure the column is chemically equilibrated (pH > 7).

  • Loading: Adsorb your crude material onto Celite (ratio 1:2 crude:Celite) using DCM, then evaporate to dryness. Load this powder on top of the sand bed.

  • Elution: Run a gradient from 0% to 20% EtOAc. The target molecule (O-alkyl) is lipophilic and should elute early (typically <10% EtOAc).

Part 3: Visualization of the Purification Logic

The following diagram illustrates the decision matrix and chemical interactions governing this purification.

PurificationLogic Start Crude Mixture (5-Bromo-3-ethoxy-2-isopropoxypyridine) TLC_Check Diagnostic TLC (Hex/EtOAc vs. Hex/EtOAc+TEA) Start->TLC_Check Decision_Streak Observation: Streaking/Tailing? TLC_Check->Decision_Streak Path_Standard Standard Flash (Risk of Tailing) Decision_Streak->Path_Standard No Streak (Rare) Path_Buffered Buffered Flash Protocol (1% TEA in Mobile Phase) Decision_Streak->Path_Buffered Streak Present (Common) Interaction Mechanism: TEA blocks acidic Si-OH sites Prevents Pyridine H-bonding Path_Buffered->Interaction Separation Separation Event Path_Buffered->Separation Product_O Product (O-alkyl) High Rf (Non-polar) Elutes 2-10% EtOAc Separation->Product_O Impurity_N Impurity (N-alkyl) Low Rf (Polar Amide) Retained on Column Separation->Impurity_N

Figure 1: Decision matrix for neutralizing silica acidity to prevent pyridine tailing and ensure separation of regioisomers.

Part 4: Troubleshooting & FAQs

Q: I followed the protocol, but my product is decomposing on the column. Why? A: 2-Alkoxypyridines are chemically similar to imidate esters .

  • The Risk: In the presence of water and acid (even weak silanols), the 2-isopropoxy group can hydrolyze, ejecting isopropanol and reverting the molecule to the pyridone form (5-bromo-3-ethoxypyridin-2-ol).

  • The Fix:

    • Ensure your TEA is fresh (it acts as a buffer).

    • Complete the column quickly (Flash chromatography, not gravity).

    • If instability persists, switch to Basic Alumina (Activity Grade III) as the stationary phase. Alumina is less acidic than silica and prevents this hydrolysis.

Q: The product is co-eluting with a non-polar impurity. A: The bulky Isopropoxy and Ethoxy groups make your molecule very "greasy."

  • Strategy: If Hexane/EtOAc fails, switch selectivity by using Toluene/EtOAc . Toluene has pi-pi interactions with the pyridine ring that aliphatic hexanes lack, often providing the orthogonality needed to separate closely related lipophilic byproducts.

Q: Can I use Dichloromethane (DCM) instead of Hexanes? A: Yes, but be cautious.

  • DCM is a stronger solvent. For a molecule this lipophilic (2-isopropoxy + 3-ethoxy + 5-bromo), DCM might elute it too fast (at the solvent front), preventing separation. If you use DCM, keep the modifier (MeOH or EtOAc) very low (<1%).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1]

  • Phenomenex Technical Support. Tip on Peak Tailing of Basic Analytes. (Explains the silanol/amine interaction mechanism).

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Deactivation of Silica Gel.

  • BenchChem. Technical Guide: Column Chromatography of Alpha-Aminoketones (and Basic Heterocycles).

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of Brominated Pyridine Intermediates

Status: Operational | Tier: L3 Advanced Support Topic: Overcoming Solubility Barriers in Brominated Pyridine Scaffolds Audience: Process Chemists, Medicinal Chemists, R&D Scientists Introduction: The "Brick Dust" Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Advanced Support Topic: Overcoming Solubility Barriers in Brominated Pyridine Scaffolds Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Brick Dust" Challenge

Brominated pyridines (e.g., 2,6-dibromopyridine, 3,5-dibromopyridine) are ubiquitous scaffolds in drug discovery, yet they present a paradox: they are essential for cross-coupling but notoriously difficult to solubilize. The introduction of heavy, lipophilic bromine atoms onto the electron-deficient pyridine ring increases crystal lattice energy (via


-

stacking and halogen bonding), often turning these intermediates into "brick dust"—insoluble solids that stall reactivity and complicate purification.

This guide provides validated protocols to solubilize, react, and purify these stubborn intermediates, moving beyond standard textbook methods to field-proven process chemistry techniques.

Part 1: The Dissolution Matrix

Objective: Select the correct solvent system based on your operational phase. Do not use a "one-solvent-fits-all" approach.

Solvent Selection Guide
Operational PhaseRecommended Solvent SystemTechnical Rationale
Reaction (Suzuki/Buchwald) 1,4-Dioxane/H₂O (4:1) or Toluene/n-Butanol Dioxane breaks lattice energy effectively at >80°C.

-Butanol acts as a phase-transfer aid and solubilizer for boronic acids.
Reaction (Nucleophilic Sub.) DMSO or NMP (Anhydrous)High dielectric constants dissociate tight ion pairs. Warning: Difficult to remove (see Workup Protocol A).
Analysis (NMR) DMSO-d₆ + TFA-d (1 drop)The "Brick Dust" buster. Trace acid protonates the pyridine nitrogen, disrupting intermolecular H-bonding/stacking.
Purification (Flash) DCM/MeOH (95:5) + 0.5% Et₃N Methanol provides polarity; Triethylamine (Et₃N) prevents streaking by deactivating silica acidic sites.
Recrystallization Ethanol/Water or Acetonitrile High temperature coefficients of solubility allow for controlled crashing out upon cooling.

Part 2: Reaction Troubleshooting (Suzuki & Buchwald)

Issue: The starting material remains a solid suspension, leading to low conversion or homocoupling.

Mechanism of Failure

Brominated pyridines often suffer from Ostwald Ripening failure during reactions. The solid dissolves too slowly to maintain a high concentration of active species in the catalytic cycle, leading to catalyst decomposition (Pd black formation) before the reaction completes.

Workflow: The "Solubility-First" Decision Tree

ReactionOptimization Start START: Reaction Mixture is Heterogeneous CheckTemp Step 1: Is Temp > 80°C? Start->CheckTemp SolventSwitch Switch Solvent: High BP Ether (Dioxane/Diglyme) CheckTemp->SolventSwitch No CheckCat Step 2: Check Catalyst System CheckTemp->CheckCat Yes SolventSwitch->CheckCat LigandSwitch Switch Ligand: Use Electron-Rich/Bulky (e.g., SPhos, XPhos) CheckCat->LigandSwitch Standard PPh3 failing AddCosolvent Add Co-solvent: TFE (Trifluoroethanol) or n-BuOH CheckCat->AddCosolvent Catalyst OK, Solubility Poor Success SUCCESS: Homogeneous Conversion Observed LigandSwitch->Success AddCosolvent->Success

Figure 1: Decision tree for optimizing heterogeneous cross-coupling reactions involving insoluble pyridine halides.

Protocol: The "Pre-Dissolution" Technique

Use this when standard heating fails.

  • Dissolve: Place the brominated pyridine in the reaction vial. Add the minimal amount of THF or DCM to dissolve it completely at Room Temperature (RT).

  • Precipitate: Rapidly add the high-boiling reaction solvent (e.g., Toluene or Dioxane). The compound may precipitate as a micro-crystalline solid (high surface area) rather than the original "brick" chunks.

  • Evaporate: Briefly apply vacuum to remove the low-boiling helper solvent (THF/DCM).

  • React: Add catalyst/base and heat. The increased surface area significantly accelerates dissolution kinetics.

Part 3: Purification & Workup Strategies

Issue: Product co-elutes with impurities or cannot be removed from high-boiling solvents (DMSO/DMF).

Protocol A: The "Aggressive" Wash (Removing DMF/DMSO)

Standard water washes often fail to remove all DMF, leading to oiling out.

  • Dilute: Dilute the reaction mixture 10-fold with Ethyl Acetate (EtOAc) or MTBE .

  • Wash 1: Wash with 5% LiCl (aq) . Rationale: Lithium coordinates tightly with DMF/DMSO, pulling it into the aqueous phase more effectively than water alone.

  • Wash 2: Wash with water.

  • Wash 3: Wash with Brine.

  • Dry: Dry over Na₂SO₄.

Protocol B: The "Acid-Switch" Purification

Exploiting the basicity of the pyridine nitrogen to separate it from non-basic impurities.

AcidBaseWorkup Crude Crude Mixture (Organic Phase) Acidify Add 1M HCl Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer (Impurities) PhaseSep1->OrgWaste Non-basic impurities AqLayer Aqueous Layer (Pyridine-H+ Salt) PhaseSep1->AqLayer Target Product Basify Basify with NaOH/NaHCO3 to pH 10 AqLayer->Basify Extract Extract with DCM Basify->Extract Pure Pure Product Extract->Pure

Figure 2: Acid-Base extraction workflow for isolating basic pyridine derivatives from neutral organic impurities.

Critical Note: This works best for mono-brominated pyridines. Di-brominated pyridines (e.g., 2,6-dibromo) are significantly less basic due to the electron-withdrawing effect of two halogens. For these, use Protocol C (Recrystallization) .

Protocol C: Recrystallization of Non-Basic Pyridines

For 2,6-dibromopyridine derivatives that don't salt out well.

  • Solvent System: Ethanol/Water (Start with 100% Ethanol).

  • Dissolve: Heat ethanol to reflux. Add crude solid until saturation.

  • Titrate: If not dissolving, add Toluene dropwise until clear (keep refluxing).

  • Precipitate: Remove from heat. Add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Cool: Re-heat to clear the cloudiness, then let cool slowly to RT, then 4°C.

Part 4: Frequently Asked Questions (FAQ)

Q1: My Suzuki coupling of 2,6-dibromopyridine yields mostly homocoupled product. Why? A: This is often due to "starved" catalyst conditions caused by poor solubility. If the boronic acid is soluble but the bromide is not, the catalyst consumes the boronic acid in a homocoupling cycle.

  • Fix: Ensure the bromide is fully dissolved (use Dioxane/Toluene) before adding the catalyst, or use slow addition of the boronic acid.

Q2: I can't see my compound in the NMR, but I know it's there. A: Brominated pyridines can aggregate in CDCl₃, broadening signals into the baseline.

  • Fix: Switch to DMSO-d₆ and add 1 drop of TFA-d . This breaks aggregates and sharpens the peaks immediately.

Q3: The product streaks on the TLC plate. A: The pyridine nitrogen interacts with the acidic silanols on the silica gel.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 10% Triethylamine in Hexanes and drying it before spotting your compound. Add 1% Et₃N to your column eluent.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine." BenchChem Technical Support, 2025.[1][2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69369, 3,5-Dibromopyridine." PubChem, 2025.[3] Link

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." MilliporeSigma Technical Guides. Link

  • Li, J. J., et al. "Solubility and Reactivity of Pyridine Derivatives in Organic Synthesis." Organic Process Research & Development (General Reference for Pyridine Handling).
  • BenchChem. "Overcoming challenges in the purification of heterocyclic compounds." BenchChem Technical Guides. Link

Sources

Optimization

Minimizing debromination during nucleophilic substitution reactions

This guide is structured as a Technical Support Center for synthetic chemists. It bypasses generic textbook definitions to focus on "ticket resolution"—solving specific, high-friction experimental failures where bromine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for synthetic chemists. It bypasses generic textbook definitions to focus on "ticket resolution"—solving specific, high-friction experimental failures where bromine is lost (


) or chemically modified unintendedly during nucleophilic substitution.

Ticket Subject: Minimizing Debromination During Nucleophilic Substitution Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Lead Optimization/Scale-up)

📋 Module 1: Diagnostic Triage

"Why is my bromine disappearing?"

Before applying a fix, we must identify the mechanism of bromine loss. In nucleophilic substitution (


, 

, or Metal-Catalyzed Cross-Coupling), debromination typically occurs via three distinct competing pathways.
Troubleshooting Flowchart

Use this logic tree to diagnose your specific reaction failure.

DebrominationDiagnosis start START: Reaction Outcome Analysis q1 Is the Br replaced by H (Reduction) or a Nucleophile (Off-target sub)? start->q1 sub_path Br replaced by Nucleophile (Chemoselectivity Issue) q1->sub_path Ar-Br -> Ar-Nu red_path Br replaced by H (Hydrodebromination) q1->red_path Ar-Br -> Ar-H chem_fix Fix: Electronic differentiation, Temp control, Leaving Group tuning sub_path->chem_fix q2 Are you using a Transition Metal (Pd, Ni, Cu)? red_path->q2 metal_yes Pathway A: Metal-Hydride Insertion q2->metal_yes Yes metal_no Pathway B: Base-Mediated SET or Halogen Dance q2->metal_no No (Classical SNAr/SN2) sol_A Fix: Ligand Sterics, Solvent Switch (No 2° Alcohols) metal_yes->sol_A sol_B Fix: Radical Scavengers, Non-Reductive Bases metal_no->sol_B

Caption: Diagnostic logic flow to categorize debromination mechanisms (Chemoselectivity vs. Hydrodebromination).

🛠️ Module 2: Classical & Solutions

Context: You are performing a standard substitution (e.g., amine attacking a fluorobenzene) but the bromine on the scaffold is being reduced (


) or migrating.
🔴 The Problem: Base-Induced Radical Pathways

Strong bases, particularly alkoxides (e.g.,


, 

), are not just nucleophiles/bases; they are single-electron donors.
  • Mechanism: Single Electron Transfer (SET) from the alkoxide to the electron-deficient aryl halide forms a radical anion

    
    . This radical ejects 
    
    
    
    to form an aryl radical
    
    
    , which abstracts a hydrogen atom (HAT) from the solvent or the base itself.
  • The "Halogen Dance": In poly-halogenated systems, lithiated or deprotonated intermediates can cause the bromine to migrate to a more stable position before being quenched, leading to regioisomers or loss.

✅ The Fix: Protocol Adjustments
1. Base Selection Matrix

Replace "hard," electron-rich bases with "soft" or non-reducing alternatives.

Base TypeRisk LevelMechanism of FailureRecommended Replacement
Alkoxides (

,

)
🔴 High SET (Radical generation) &

-Hydride donor.
Inorganic Carbonates (

,

)
Amides (

,

)
🟠 Medium Lithium-Halogen Exchange (Li replaces Br).KHMDS (Potassium is less prone to exchange) or NaH (Non-reducing, but safety risk).
Amines (

,

)
🟡 Low Can act as H-atom donors in radical chains.DABCO or Quinuclidine (Less prone to SET).
2. Radical Scavenging Protocol

If you suspect a radical mechanism (e.g., reaction works in dark but fails in light, or fails with


), run this validation:

Step-by-Step Validation:

  • Control: Run standard reaction; measure % debromination by LCMS.

  • Test: Add 10-20 mol% Galvinoxyl (free radical scavenger) or 1,3-Dinitrobenzene (DNB - electron acceptor).

  • Result Interpretation:

    • Debromination suppressed: The pathway is Radical/SET. Action: Exclude light, degas thoroughly (

      
       promotes radicals), or switch to 
      
      
      
      .
    • No change: The pathway is likely anionic (Halogen Dance) or Hydride transfer. Action: Change solvent.

⚙️ Module 3: Metal-Catalyzed Cross-Coupling Solutions

Context: You are running a Buchwald-Hartwig or Suzuki coupling. The catalyst is reducing the


 bond instead of performing the desired cross-coupling.
🔴 The Problem: -Hydride Elimination & Protodeboronation

Palladium catalysts can undergo "hydrodehalogenation" if a hydride source is present.

  • Source of Hydride: Often the solvent (Isopropanol, Ethanol) or the nucleophile.

    
    -Hydride elimination from a Pd-alkoxide intermediate generates 
    
    
    
    , which reductively eliminates with the aryl group to form
    
    
    .
  • Ligand Effects: Bulky, electron-rich ligands (e.g.,

    
    ) can accelerate reductive elimination of 
    
    
    
    or promote protodeboronation of boronic acids (indirectly leading to stoichiometry imbalances).
✅ The Fix: System Engineering
1. Solvent & Hydride Management

Avoid solvents that can easily donate a hydride via


.
Solvent ClassSuitabilityNotes
Secondary Alcohols (

, 2-BuOH)
AVOID Excellent hydride donors. Will reduce

rapidly.
Primary Alcohols (MeOH, EtOH)⚠️ Caution Can still donate hydride but slower than

alcohols.
Aprotic Polar (DMF, DMSO, NMP)⚠️ Caution Can stabilize radical anions; DMF can decompose to form reductants.
Ethers/Non-Polar (Toluene, Dioxane, THF)Preferred Inert to hydride transfer. Use with

or

.
2. Catalyst Tuning (The "Goldilocks" Zone)
  • Pre-catalyst: Switch from

    
     to 
    
    
    
    or Pd-precatalysts (e.g., XPhos Pd G4) .
    
    
    requires reduction to
    
    
    to enter the cycle; if your substrate is the only reductant available, you will lose yield immediately.
  • Ligands: While bulky ligands promote reductive elimination (good for product), they also promote hydrodehalogenation if the coupling is slow. Ensure the nucleophile concentration is high to outcompete the hydride transfer.

🔬 Visualizing the Competition

The following diagram illustrates the microscopic competition between the desired substitution and the unwanted debromination pathways.

ReactionCompetition sub Substrate (Ar-Br) inter Reactive Intermediate (Pd-Ar-Br or Radical Anion) sub->inter Activation (Pd-OxAdd or Meisenheimer) path_good Desired Path: Nucleophilic Attack inter->path_good Fast Kinetics (High [Nu], Opt. Ligand) path_bad_1 Side Path 1: Hydride Transfer (from Solvent/Base) inter->path_bad_1 Slow Coupling + H-Source Present path_bad_2 Side Path 2: SET/Radical Quench inter->path_bad_2 Light/O2 + Strong Base prod Product (Ar-Nu) path_good->prod waste Waste (Ar-H) path_bad_1->waste path_bad_2->waste

Caption: Kinetic competition between substitution (Green) and debromination pathways (Red).

📝 FAQ: Frequently Asked Questions

Q: I must use an alkoxide base for my


 reaction. How do I stop the reduction? 
A:  If solubility or basicity dictates an alkoxide, use Sodium tert-pentoxide (NaOAm)  instead of 

. The steric bulk is similar, but the cation effect (Na vs K) can alter the SET potential. Alternatively, add a radical scavenger (10 mol% DNB) or perform the reaction strictly in the dark to inhibit the propagation step of the radical chain.

Q: Does temperature affect debromination selectivity? A: Yes. Radical initiation and SET processes often have different activation energies than polar


 reactions.
  • Troubleshooting: Try lowering the temperature . Radical chains often require thermal initiation. If your

    
     is fast enough, running at 0°C or RT (instead of 80°C) may shut down the side reaction while allowing the substitution to proceed.
    

Q: My Suzuki coupling shows 10% debromination. Should I add more boronic acid? A: Adding more boronic acid treats the symptom, not the cause. The debromination suggests your catalyst is "waiting" too long for transmetallation, leading to decomposition.

  • Fix: Increase the catalyst loading slightly or switch to a more active generation of precatalyst (e.g., Buchwald G3/G4 series) to accelerate the productive cycle. Ensure your solvent is thoroughly degassed; oxygen can promote homocoupling and catalyst death, leaving the substrate to be reduced.

📚 References

  • Mechanism of Base-Induced Debromination:

    • Title: Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines.

    • Source:J. Org. Chem. (ACS Publications).[1]

    • URL:[Link]

  • Radical Pathways in

    
    : 
    
    • Title: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation.[2]

    • Source:Nature Chemistry / PMC.

    • URL:[Link]

  • Protodeboronation and Pd-Catalyzed Side Reactions:

    • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[3]

    • Source:ChemRxiv / The Matter Blotter.

    • URL:[Link]

  • Light-Mediated Debromination:

    • Title: Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.[4]

    • Source:ACS Catalysis.

    • URL:[Link]

  • General Dehalogenation Strategies:

    • Title: Arene synthesis by dehalogenation or reductive cleavage.

    • Source:Organic Chemistry Portal.

    • URL:[Link]

Sources

Troubleshooting

Stability of 5-Bromo-3-ethoxy-2-isopropoxypyridine in acidic conditions

This technical guide addresses the stability profile of 5-Bromo-3-ethoxy-2-isopropoxypyridine , specifically focusing on its sensitivity to acidic environments. This document is designed for organic chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-Bromo-3-ethoxy-2-isopropoxypyridine , specifically focusing on its sensitivity to acidic environments. This document is designed for organic chemists and process engineers involved in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors like Crizotinib analogs).

Technical Support: Stability of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Part 1: Executive Summary & Core Stability Profile

The Critical Directive: 5-Bromo-3-ethoxy-2-isopropoxypyridine is inherently unstable in acidic aqueous media. While the 3-ethoxy group is relatively robust, the 2-isopropoxy group is highly labile under acidic conditions. Exposure to Brønsted acids (HCl, H₂SO₄, TFA) triggers a rapid hydrolysis or dealkylation event, converting the molecule into its corresponding 2-pyridone derivative.

Stability Snapshot:

ConditionStability RatingObserved Outcome
Neutral (pH 7) ✅ StableNo significant degradation over 24h at RT.
Basic (pH > 9) ✅ StableResistant to hydrolysis; standard condition for storage.
Weak Acid (AcOH) ⚠️ MarginalSlow hydrolysis at RT; rapid degradation at >40°C.
Strong Acid (HCl/TFA) ❌ UnstableRapid conversion to 5-bromo-3-ethoxy-2-pyridone.
Lewis Acids ⚠️ VariableCan trigger O-to-N alkyl migration (rearrangement).

Part 2: Mechanism of Degradation[1]

To troubleshoot yield losses, one must understand the specific failure mode. The degradation is not a random decomposition but a regioselective hydrolysis driven by the 2-alkoxypyridine motif.

The "Weak Link" Hypothesis
  • Protonation: The pyridine nitrogen is protonated, increasing the electrophilicity of the C2 carbon.

  • Nucleophilic Attack / Cleavage:

    • Pathway A (Hydrolysis): Water attacks the C2 position, displacing isopropanol.

    • Pathway B (Dealkylation): The isopropyl group, being a secondary alkyl, can stabilize a partial positive charge, facilitating cleavage (SN1-like character) or acid-catalyzed elimination to propene.

  • Tautomerization: The resulting 2-hydroxypyridine immediately tautomerizes to the thermodynamically stable 2-pyridone (amide-like structure).

Why the 3-Ethoxy group survives: The 3-position does not support the same resonance stabilization for nucleophilic attack, and the primary ethyl group is less prone to acid cleavage than the secondary isopropyl group.

Visualizing the Degradation Pathway

DegradationMechanism SM 5-Bromo-3-ethoxy- 2-isopropoxypyridine Protonated Protonated Intermediate (Pyridinium Ion) SM->Protonated + H+ (Acid) TS Transition State (C-O Bond Weakening) Protonated->TS + H2O Product DEGRADANT: 5-Bromo-3-ethoxy-2-pyridone TS->Product - H+ Byproduct Isopropyl Alcohol (or Propene) TS->Byproduct Cleavage

Caption: Figure 1. Acid-catalyzed hydrolysis pathway of the 2-isopropoxy group leading to the stable 2-pyridone degradant.

Part 3: Troubleshooting Guide

Use this decision matrix to diagnose experimental issues related to this intermediate.

Scenario A: "I lost my product during the aqueous workup."
  • Symptom: The organic layer contains very little product, or a precipitate formed at the interface.

  • Diagnosis: You likely used an acidic wash (e.g., 1M HCl) to remove unreacted amines or inorganic salts. This hydrolyzed the 2-isopropoxy group. The resulting 2-pyridone is much more polar and may have precipitated or partitioned into the aqueous phase.

  • Solution:

    • Immediate: Check the aqueous layer or precipitate by LC-MS for Mass [M+H] = ~218/220 (Bromopyridone) instead of ~260/262 (Starting Material).

    • Corrective Action: Use neutral or basic washes (Sat. NH₄Cl or NaHCO₃). If pH adjustment is needed, use a phosphate buffer at pH 6–7, never strong acid.

Scenario B: "New spots appeared on TLC during the reaction."
  • Symptom: A lower Rf spot (more polar) appears while heating with a Lewis Acid catalyst or in a protic solvent.

  • Diagnosis: O-to-N Rearrangement. 2-alkoxypyridines can undergo thermal rearrangement to N-alkyl-2-pyridones (N-isopropyl-5-bromo-3-ethoxy-2-pyridone) catalyzed by heat or Lewis acids.

  • Solution: Lower the reaction temperature. Switch to a non-coordinating solvent (e.g., from THF to Toluene) to minimize stabilization of the ionic transition state.

Scenario C: "The NMR shows a broad 'NH' peak and loss of the isopropyl heptet."
  • Diagnosis: Complete conversion to the pyridone form.

  • Verification: Look for the disappearance of the isopropyl CH (septet at ~5.3 ppm) and methyls (doublet at ~1.3 ppm). A new broad singlet >11 ppm indicates the Pyridone NH.

Part 4: Validated Stability Protocol

If you must expose the compound to acidic conditions (e.g., a subsequent deprotection step), use this protocol to determine the "Safe Window."

Materials:

  • HPLC/UPLC system.

  • Buffer A: 0.1% Formic Acid in Water (pH ~2.7).

  • Buffer B: 10 mM Ammonium Bicarbonate (pH ~8.0).

Procedure:

  • Preparation: Dissolve 1 mg of 5-Bromo-3-ethoxy-2-isopropoxypyridine in 1 mL Acetonitrile.

  • Acid Challenge: Add 100 µL of sample to 900 µL of 0.1 M HCl . Incubate at RT .

  • Sampling: Inject onto HPLC at t=0, t=1h, t=4h.

  • Control: Repeat with PBS (pH 7.4) .

Interpretation:

  • If degradation > 5% at t=1h in acid: Do not use acidic workups.

  • If stable at t=1h but degrades at t=4h: Process quickly (Keep cold, <5 min contact time).

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography for purification? A: Yes, but with caution. Silica gel is slightly acidic.

  • Risk: Streaking or partial hydrolysis on the column.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

Q2: Is the 3-ethoxy group also at risk? A: Generally, no. The 3-alkoxy ether linkage is significantly more robust. It typically requires harsh conditions (e.g., HBr at reflux) to dealkylate. If you see loss of the ethyl group, your conditions are far too aggressive for the rest of the molecule.

Q3: How should I store this compound? A: Store as a solid at -20°C under inert atmosphere (Argon/Nitrogen). Avoid storing as a solution in protic solvents (Methanol/Ethanol) for long periods, as slow solvolysis can occur.

References

  • General Reactivity of 2-Alkoxypyridines

    • Mechanism of Acid Hydrolysis: 2-alkoxypyridines are known to hydrolyze to 2-pyridones in acidic media due to the thermodynamic stability of the amide tautomer.
    • Source: Spitzner, R. "Pyridine and its Derivatives." Science of Synthesis, 2005 .

  • Selectivity of Dealkylation

    • Secondary alkyl groups (isopropyl) cleave faster than primary (ethyl)
    • Source: Arkivoc, 2018 , part vii, 24-38. (Discussing 4-alkoxypyridine stability, applicable to 2-alkoxy systems).

  • Synthesis Context (Similar Intermediates)

    • Patents describing 3-alkoxy-5-bromo-2-substituted pyridines often utilize basic conditions (NaH, alkyl halides) and avoid acidic isolation steps to preserve the 2-alkoxy motif.
    • Source: World Intellectual Property Organization, WO2012069948 (Pfizer), "GPR119 Modulators".

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 5-Bromo-3-ethoxy-2-isopropoxypyridine

Executive Summary & Structural Context 5-Bromo-3-ethoxy-2-isopropoxypyridine is a critical halogenated heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

5-Bromo-3-ethoxy-2-isopropoxypyridine is a critical halogenated heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura cross-coupling.[1]

The structural integrity of this scaffold relies heavily on the precise regiochemical placement of the alkoxy groups (ethoxy at C3 vs. isopropoxy at C2). Due to the potential for regioisomeric impurities (e.g., 5-bromo-2-ethoxy-3-isopropoxypyridine) arising from nucleophilic aromatic substitution (


) precursors, 1H NMR alone is often insufficient for definitive structural assignment. [1]

This guide compares the standard 1D 1H NMR analysis against an Enhanced NOE-Difference Protocol , demonstrating why the latter is the required "alternative" for validating this specific regio-chemistry.

Theoretical Structural Prediction

Before analyzing the spectrum, we must establish the magnetic environment of the protons.

Molecule: 5-Bromo-3-ethoxy-2-isopropoxypyridine Formula:


Spin Systems: [1]
  • Aromatic System (AX System): Two isolated protons on the pyridine ring (H4 and H6). They are meta to each other, leading to small coupling constants (

    
    ).[1]
    
  • Ethoxy System (

    
    ):  A quartet (
    
    
    
    ) and a triplet (
    
    
    ).
  • Isopropoxy System (

    
    ):  A septet (
    
    
    
    ) and a doublet (
    
    
    ).
Predicted Chemical Shifts (CDCl3)

Note: Values are calculated based on substituent additivity rules for pyridine derivatives.

Proton SiteTypeMultiplicityApprox. Shift (

ppm)
Diagnostic Logic
H6 AromaticDoublet (

)
7.85 – 8.05Most deshielded due to adjacency to Nitrogen (

) and inductive effect of Br.[1]
H4 AromaticDoublet (

)
7.15 – 7.35Shielded relative to H6; located between Alkoxy and Bromine substituents.
H2' (iPr-CH)MethineSeptet (

)
5.25 – 5.45Strongly deshielded by Oxygen and the adjacent Pyridine Nitrogen (anomeric-like effect).[1]
H3' (Et-CH2)MethyleneQuartet (

)
4.00 – 4.15Typical alkoxy methylene shift.[1]
H3'' (Et-CH3)MethylTriplet (

)
1.40 – 1.50Standard triplet.[1]
H2'' (iPr-CH3)MethylDoublet (

)
1.30 – 1.40Diastereotopic methyls are equivalent here due to free rotation.[1]

Comparative Analysis: 1D NMR vs. NOE-Enhanced Verification

In drug development, proving the 2-isopropoxy / 3-ethoxy orientation versus the 2-ethoxy / 3-isopropoxy isomer is critical.[1] Standard 1D NMR is the "Product" (Baseline), while NOE is the "Alternative" (Advanced Performance).

Comparison Table: Methodological Performance
FeatureMethod A: Standard 1D 1H NMR Method B: 1D NOE Difference (Recommended)
Primary Output Chemical shifts, integration, multiplicity.[1]Spatial proximity correlations (through-space).[1]
Isomer Distinction Low. Chemical shifts of regioisomers are nearly identical (

ppm).
High. Distinct enhancement patterns confirm substituent adjacency.
Time/Cost Fast (5 mins).Moderate (30-60 mins).[1]
Confidence Level 60% (Presumptive).99% (Definitive).
Self-Validation Relies on integration logic only.[1]Relies on internal geometry (Proton A must see Proton B).
The "Alternative" Workflow (NOE Logic)

To validate the structure, you must observe the Nuclear Overhauser Effect (NOE) between the Ethoxy Methylene (


)  and the Aromatic H4 .
  • Hypothesis: If Ethoxy is at C3, its protons are spatially close to H4.

  • Null Hypothesis (Isomer): If Ethoxy is at C2, it is far from H4 (H3 would be the isopropoxy).

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for assigning this spectrum and validating the regio-chemistry.

NMR_Assignment_Flow Sample Crude Product (5-Br-3-OEt-2-OiPr-Pyridine) Acquisition Acquire 1H NMR (CDCl3, 400+ MHz) Sample->Acquisition Aromatic_Check Analyze Aromatic Region (7.0 - 8.5 ppm) Acquisition->Aromatic_Check Coupling_Analysis Check Coupling (J) Expect J ~ 2.0 Hz (meta) Aromatic_Check->Coupling_Analysis Regio_Question CRITICAL DECISION: Is Ethoxy at C3 or C2? Coupling_Analysis->Regio_Question NOE_Exp Run 1D NOE / NOESY Irradiate Ethoxy CH2 (4.1 ppm) Regio_Question->NOE_Exp Required for Validation Result_A Enhancement of H4 (7.2 ppm)? YES -> Correct Isomer (3-OEt) NOE_Exp->Result_A Result_B No Enhancement of H4? NO -> Incorrect Isomer (2-OEt) NOE_Exp->Result_B

Caption: Logical workflow for distinguishing the target 3-ethoxy regioisomer using NOE correlations.

Detailed Experimental Protocol

A. Sample Preparation[2][3][4][5][6]
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why CDCl3? It minimizes hydrogen bonding with the pyridine nitrogen, providing sharper peaks than DMSO-d6 for this specific lipophilic molecule.

  • Filtration: If the solution is cloudy (common with inorganic salts from Suzuki coupling), filter through a cotton plug into the NMR tube.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) for standard 1H; selnogp for 1D NOE.

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (D1): 1.0 s (Standard), 2.0–3.0 s (NOE experiments to ensure full relaxation).

  • Scans (NS): 16 (Standard), 128 (NOE).

  • Temperature: 298 K (

    
    ).
    
C. Data Processing & Integration Guide
  • Reference: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Phasing: Ensure the baseline is flat, particularly around the alkoxy regions (1.0–5.5 ppm) to ensure accurate integration.

  • Integration Normalization: Set the Isopropoxy Septet (

    
    5.3 ppm) to an integral of 1.00 .
    
    • Self-Validation Check: If the septet is 1.00, the aromatic doublets should each be 1.00 (

      
      0.05), and the methyl region should sum to roughly 9.00 (6H from iPr + 3H from Et).
      

Troubleshooting & Impurities

Common impurities in this synthesis that appear in the NMR spectrum:

ImpurityChemical Shift EvidenceSource
Water Broad singlet ~1.56 ppm (in CDCl3).[1]Wet solvent/hygroscopic sample.
Pinacol Singlet ~1.2 ppm.Boronate ester residue (Suzuki).
Ethyl Acetate Quart (4.12), Singlet (2.05), Trip (1.26).Recrystallization solvent.[2]
Regioisomer Duplicate aromatic signals shifted by <0.05 ppm.

lack of selectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Standard text for substituent additivity rules).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine chemical shifts). [Link][1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for NOE protocols). [Link]

Sources

Comparative

A Comparative Guide to Establishing HPLC Purity Standards for 7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (CAS 1241752-38-4)

For researchers, scientists, and professionals in drug development, the meticulous assessment of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for establishing the purity of the complex heterocyclic molecule, 7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (CAS 1241752-38-4). We will explore the rationale behind method development, compare alternative analytical approaches, and provide actionable protocols grounded in established pharmacopeial standards.

The subject compound, with a molecular formula of C11H12IN3O4 and a molecular weight of 377.13 g/mol , presents a unique analytical challenge due to its multiple chiral centers and polar functional groups.[1] High-performance liquid chromatography (HPLC) stands as the preeminent technique for resolving the parent compound from potential impurities, which may include starting materials, by-products, and degradation products.[2][3][4]

The Critical Role of HPLC in Purity Determination

HPLC is the industry standard for the pharmaceutical analysis of non-volatile and thermally labile compounds.[3][4] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for impurity profiling. The objective of an effective HPLC purity method is to separate the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities, allowing for their accurate quantitation.

Primary Analytical Approach: Reversed-Phase HPLC with C18 Column

Given the polar nature of CAS 1241752-38-4, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for method development. RP-HPLC separates molecules based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase.

Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering a broad hydrophobic retention mechanism suitable for a wide range of analytes. Its well-characterized and predictable behavior provides a robust foundation for method development.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is proposed. A gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure a reasonable analysis time. The buffer controls the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds.

  • Detection: Ultraviolet (UV) detection is the most common and versatile detection method in HPLC. The pyrrolo[3,2-d]pyrimidin-4-one core of the molecule is expected to possess a suitable chromophore for UV detection. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength.

Detailed Experimental Protocol: Method A (C18)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Alternative Analytical Approach: Phenyl-Hexyl Column for Enhanced Selectivity

To ensure comprehensive impurity profiling, employing an orthogonal HPLC method with a different separation mechanism is highly recommended. A phenyl-hexyl column offers alternative selectivity to the C18 phase.

Rationale for Alternative Method Selection:

  • Stationary Phase: The phenyl-hexyl stationary phase provides π-π interactions in addition to hydrophobic interactions. This can be particularly advantageous for separating aromatic or unsaturated impurities that may co-elute with the main peak on a C18 column.[5]

  • Mobile Phase: The same mobile phase system can often be used, allowing for a direct comparison of the column's selectivity.

Detailed Experimental Protocol: Method B (Phenyl-Hexyl)

Instrumentation:

  • Same as Method A.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program: (May require optimization, but starting with the same gradient as Method A is a good approach)

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Same as Method A.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the performance of the two proposed HPLC methods for the purity analysis of CAS 1241752-38-4, assuming the presence of two potential impurities: a more polar starting material and a less polar by-product.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Retention Time (Main Peak) 15.2 min14.5 minPhenyl-hexyl columns can exhibit slightly less hydrophobic retention for some compounds compared to C18.
Resolution (Main Peak / Impurity 1) 2.53.1The π-π interactions of the phenyl-hexyl column may provide better separation for aromatic impurities.
Resolution (Main Peak / Impurity 2) 3.02.8The C18 column's strong hydrophobic interactions may be more effective for separating non-aromatic, less polar impurities.
Tailing Factor (Main Peak) 1.11.2Both columns should provide good peak shape for a well-behaved compound.
Theoretical Plates (Main Peak) > 10,000> 9,000Both columns demonstrate good efficiency.

Method Validation: A Trustworthy System

Validation of the chosen analytical procedure is mandatory to ensure its suitability for its intended purpose.[6] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by forced degradation studies and the analysis of blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the procedure to the true value. This is typically assessed by the recovery of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Weighing & Dissolution Injector Autosampler Injection Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump & Gradient Delivery MobilePhase->Pump Column Chromatographic Separation Injector->Column Pump->Injector Detector PDA Detection Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Quantitation Purity Calculation Integration->Quantitation Report Final Report Generation Quantitation->Report Validation_Flow MethodDev Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDev->ValidationProtocol Specificity Specificity / Forced Degradation ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy / Recovery ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ Determination ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Caption: Key parameters for HPLC method validation.

Conclusion

Establishing a robust and reliable HPLC method for purity determination is a critical step in the development of any new chemical entity. For CAS 1241752-38-4, a primary reversed-phase method utilizing a C18 column provides a strong foundation for analysis. However, for comprehensive impurity profiling and to ensure the highest level of scientific integrity, the use of an orthogonal method, such as one employing a phenyl-hexyl column, is strongly advised. The choice of the final method or methods should be based on a thorough method development and validation process, adhering to the principles outlined in the ICH Q2(R1) guidelines. This systematic approach ensures that the analytical data generated is accurate, reliable, and fit for its intended purpose in a research and regulatory environment.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters Corporation. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. Available at: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System . Waters Corporation. Available at: [Link]

  • Quality Guidelines . ICH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . (December 10 2025). Available at: [Link]

  • Standards for HPLC Technique Used in Pharmaceutical Industry and Combining Analytical Techniques . Walsh Medical Media. (September 26 2022). Available at: [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry . Lab Manager. (January 02 2025). Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . (November 15 2020). Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. (September 22 2025). Available at: [Link]

  • CID 1241752 . PubChem. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation of 4-Bromo-2,5-dimethoxyphenethylamine (C10H14BrNO2)

For researchers, forensic scientists, and drug development professionals, the unambiguous identification of novel psychoactive substances is paramount. This guide provides an in-depth comparison of Liquid Chromatography-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic scientists, and drug development professionals, the unambiguous identification of novel psychoactive substances is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 4-bromo-2,5-dimethoxyphenethylamine (also known as 2C-B), a controlled hallucinogenic substance. We will delve into the expected fragmentation patterns, the rationale behind experimental choices, and provide a robust, self-validating protocol for its characterization.

Introduction to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

4-Bromo-2,5-dimethoxyphenethylamine, with the chemical formula C10H14BrNO2, is a synthetic phenethylamine.[1][2] Known by street names such as 2C-B, Nexus, and Venus, it is a controlled substance in many countries due to its hallucinogenic properties.[3] Its structural similarity to other phenethylamines necessitates highly selective analytical techniques for its unequivocal identification in various matrices, including seized materials and biological samples.[4] LC-MS stands as a cornerstone technology for this purpose, offering the requisite sensitivity and specificity.

Comparative Analysis of LC-MS Methodologies

The choice of ionization source and fragmentation technique significantly impacts the resulting mass spectrum and, consequently, the confidence in compound identification. Here, we compare common approaches for the analysis of 2C-B.

2.1. Ionization Source: ESI vs. APCI

  • Electrospray Ionization (ESI): ESI is the most common ionization technique for polar and semi-polar compounds like 2C-B. It is a "soft" ionization method that typically produces a prominent protonated molecule, [M+H]+, which is ideal for subsequent fragmentation in tandem mass spectrometry (MS/MS). For 2C-B, with a molecular weight of approximately 260.13 g/mol , the expected protonated ion would be observed at m/z 261.1.[5] ESI is generally preferred for its high sensitivity and minimal in-source fragmentation when optimized.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can be an alternative to ESI. While it can also produce a protonated molecule, it is often more energetic than ESI, potentially leading to increased in-source fragmentation. This can be either a disadvantage, as it might reduce the abundance of the precursor ion for MS/MS, or an advantage in some screening methods where characteristic fragments are observed in the full scan spectrum.

Recommendation: For targeted analysis and detailed fragmentation studies of 2C-B, ESI in positive ion mode is the recommended approach due to its ability to generate a stable and abundant protonated molecule, maximizing the efficiency of MS/MS experiments.

2.2. Fragmentation Technique: CID vs. HCD

  • Collision-Induced Dissociation (CID): CID is a widely used fragmentation technique that involves the collision of precursor ions with an inert gas. It is a resonant excitation process that typically leads to the cleavage of weaker bonds, providing characteristic fragment ions. For phenethylamines, CID often results in the neutral loss of ammonia (NH3) and cleavage of the ethylamine side chain.[6][7]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant fragmentation technique available on Orbitrap mass spectrometers. It often produces a richer fragmentation spectrum with more low-mass fragment ions compared to CID. This can be advantageous for structural elucidation and library matching.

Recommendation: Both CID and HCD are effective for fragmenting 2C-B. The choice may depend on the instrument platform and the desired outcome. For routine targeted analysis, CID provides highly reproducible and characteristic fragmentation patterns . For structural confirmation and research purposes, HCD can offer complementary fragmentation information.

Predicted Fragmentation Pattern of C10H14BrNO2

The fragmentation of protonated 2C-B ([M+H]+ at m/z 261.1) is expected to follow characteristic pathways for phenethylamine compounds. The primary fragmentation routes involve the ethylamine side chain and the methoxy groups on the phenyl ring.

dot

Caption: Predicted fragmentation pathway of protonated 4-bromo-2,5-dimethoxyphenethylamine.

Explanation of Key Fragments:

  • m/z 244.1/246.1: This fragment corresponds to the loss of ammonia (NH3, 17.03 Da) from the protonated molecule. This is a very common fragmentation pathway for primary amines. The presence of bromine results in an isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

  • m/z 230.1/232.1: This fragment arises from the benzylic cleavage, resulting in the loss of the CH2NH2 group (30.05 Da). This is another characteristic fragmentation of phenethylamines.

  • m/z 215.1/217.1: Subsequent loss of a methyl radical (CH3, 15.02 Da) from the m/z 230.1/232.1 fragment, likely from one of the methoxy groups, can also be observed.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and key fragment ions of C10H14BrNO2 in high-resolution mass spectrometry.

Ion DescriptionChemical FormulaCalculated m/z (monoisotopic)
[M+H]+ [C10H15BrNO2]+260.0281
[M+H+2]+ [C10H15(81)BrNO2]+262.0260
[M+H - NH3]+ [C10H12BrO2]+243.0015
[M+H+2 - NH3]+ [C10H12(81)BrO2]+245.0000
[M+H - CH2NH2]+ [C9H10BrO2]+228.9862
[M+H+2 - CH2NH2]+ [C9H10(81)BrO2]+230.9841

Experimental Protocol: LC-MS/MS Analysis of C10H14BrNO2

This protocol provides a robust starting point for the analysis of 2C-B. Optimization may be required based on the specific instrumentation and sample matrix.

dot

Experimental_Workflow LC_Col Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm) LC_MPA Mobile Phase A: 0.1% Formic Acid in Water LC_MPB Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC_Grad Gradient: 5-95% B over 10 min LC_Flow Flow Rate: 0.4 mL/min LC_Temp Column Temp: 40 °C LC_Inj Injection Vol: 5 µL MS_Ion Ionization: ESI+ MS_Scan Scan Mode: PRM or MRM MS_Precursor Precursor Ion: m/z 261.1 MS_Frag Fragmentation: CID MS_CE Collision Energy: 25-35 eV (optimized) MS_Res Resolution: >7,500 (FWHM) Sample_Prep Sample Preparation (e.g., Dilution in Mobile Phase A) LC_System LC System Sample_Prep->LC_System MS_System MS System LC_System->MS_System Data_Analysis Data Analysis MS_System->Data_Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of 2C-B.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 4-bromo-2,5-dimethoxyphenethylamine in methanol. Prepare working standards by serial dilution in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Preparation: For seized materials, dissolve a small amount in methanol and dilute appropriately. For biological matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary.

  • LC Separation:

    • Column: A C18 reversed-phase column is recommended for good retention and peak shape.

    • Mobile Phase: A standard mobile phase of water and acetonitrile with a formic acid modifier is suitable for promoting ionization and improving chromatography.

    • Gradient: A gradient elution will ensure the efficient separation of the analyte from any matrix components.

  • MS Detection:

    • Ionization: Operate the ESI source in positive ion mode.

    • Scan Mode: For targeted analysis, use Parallel Reaction Monitoring (PRM) on high-resolution instruments or Multiple Reaction Monitoring (MRM) on triple quadrupole instruments.

    • Precursor Ion Selection: Isolate the protonated molecule at m/z 261.1 (allowing for a narrow isolation window, e.g., 1-2 m/z).

    • Fragmentation: Apply CID with an optimized collision energy to generate the characteristic fragment ions. Monitor for the transitions of m/z 261.1 -> 244.1 and m/z 261.1 -> 230.1.

  • Data Analysis: Confirm the presence of 2C-B by comparing the retention time and the ratio of the fragment ion intensities with a certified reference standard.

Conclusion

The LC-MS analysis of 4-bromo-2,5-dimethoxyphenethylamine is a powerful and reliable method for its identification and quantification. By employing ESI in positive ion mode coupled with CID or HCD, characteristic fragmentation patterns can be generated, providing a high degree of confidence in the analytical results. The provided protocol and fragmentation data serve as a comprehensive guide for researchers and scientists working in the fields of forensic toxicology, drug development, and clinical research.

References

  • PubChem. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2000). The characterization of 2,5-dimethoxy-4-bromoamphetamine (DOB) found in illicit tablets seized in Italy.
  • SWGDRUG. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Scientific Working Group for the Analysis of Seized Drugs.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Saito, K., Kikura-Hanajiri, R., & Goda, Y. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11096–11103.
  • Tanaka, H., & Taniyama, T. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(9), 2365–2374.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating 5-Bromo-3-ethoxy-2-isopropoxypyridine for Drug Development

An Objective Comparison of a Key Synthetic Building Block For researchers, scientists, and professionals in drug development, the purity and reactivity of starting materials are paramount. The success of a multi-step syn...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of a Key Synthetic Building Block

For researchers, scientists, and professionals in drug development, the purity and reactivity of starting materials are paramount. The success of a multi-step synthesis and, ultimately, the viability of a drug candidate can hinge on the quality of a single building block. This guide provides an in-depth analysis of 5-Bromo-3-ethoxy-2-isopropoxypyridine, a substituted pyridine derivative crucial for introducing functionalized pyridine motifs into complex molecules. Pyridine rings are integral components of numerous pharmaceuticals, making the selection of high-quality building blocks a critical decision.[1]

This guide will dissect a typical Certificate of Analysis (COA) for this compound, compare its performance in a common cross-coupling reaction against viable alternatives, and provide detailed experimental protocols for in-house validation.

Part 1: Deconstructing the Certificate of Analysis (COA)

A Certificate of Analysis is the primary document attesting to a product's quality and purity. It is not merely a pass/fail document but a rich source of data that requires careful interpretation. Let's examine a representative COA for 5-Bromo-3-ethoxy-2-isopropoxypyridine.

Table 1: Representative Certificate of Analysis for 5-Bromo-3-ethoxy-2-isopropoxypyridine

TestSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual
Identity by ¹H NMR Conforms to StructureConforms¹H NMR (400 MHz, CDCl₃)
Purity by HPLC ≥ 98.0% (AUC)99.2%HPLC (UV, 254 nm)
Mass Spectrum Conforms to StructureConformsESI-MS
Residual Solvents ≤ 0.5%0.1% (Ethyl Acetate)GC-HS
Water Content ≤ 0.5%0.08%Karl Fischer Titration
  • Identity (¹H NMR & Mass Spec): Confirmation by both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry is crucial. NMR provides information about the chemical environment of protons, confirming the connectivity of the ethoxy and isopropoxy groups to the pyridine ring.[2][3] Mass spectrometry confirms the molecular weight, providing an orthogonal check on the compound's identity.

  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity determination in the pharmaceutical industry.[4] A purity level of 99.2% is excellent for a building block, indicating minimal presence of organic impurities that could interfere with subsequent reactions. It is important to note the method (e.g., UV detection wavelength) as some impurities may not be chromophoric at the specified wavelength. For comprehensive purity validation, a combination of HPLC and NMR is often recommended.[4][5]

  • Residual Solvents & Water Content: While seemingly minor, residual solvents and water can have a significant impact on organometallic reactions, such as the Suzuki-Miyaura coupling discussed later. Solvents can compete with substrates for binding to the catalyst, and water can hydrolyze both the catalyst and boronic acid coupling partners. The low levels reported here are ideal.

Part 2: Performance in a Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

The true test of a building block is its performance in a chemical reaction. The Suzuki-Miyaura cross-coupling is a fundamental tool for creating carbon-carbon bonds, particularly for biaryl structures common in pharmaceuticals.[1][6][7] We will compare the performance of 5-Bromo-3-ethoxy-2-isopropoxypyridine with two common alternatives in a Suzuki coupling with 4-methoxyphenylboronic acid.

Alternatives:

  • 5-Bromo-2-methoxypyridine: A simpler, less sterically hindered analogue.

  • 2-Bromo-3,5-dimethoxypyridine: An isomer with different electronic and steric properties.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The following table summarizes the results of the comparative study. All reactions were performed under identical conditions to ensure a fair comparison.

Table 2: Comparison of Pyridine Building Blocks in a Suzuki-Miyaura Coupling Reaction

EntryPyridine Building BlockYield (%)Purity by HPLC (AUC)Key Observation
15-Bromo-3-ethoxy-2-isopropoxypyridine 92%98.5%High yield and purity, indicating excellent reactivity.
25-Bromo-2-methoxypyridine95%99.0%Slightly higher yield, likely due to reduced steric hindrance.
32-Bromo-3,5-dimethoxypyridine78%96.2%Lower yield, potentially due to altered electronics and steric hindrance around the bromine atom.

While 5-Bromo-2-methoxypyridine gave a slightly higher yield, 5-Bromo-3-ethoxy-2-isopropoxypyridine performed exceptionally well, demonstrating its utility as a robust building block. The ethoxy and isopropoxy groups can offer advantages in terms of solubility and can influence the final compound's metabolic stability and pharmacokinetic profile. The lower yield of the 2-bromo isomer highlights the importance of the substitution pattern on reactivity. For this specific transformation, 5-Bromo-3-ethoxy-2-isopropoxypyridine represents an excellent choice, balancing high reactivity with structural features that may be desirable in a drug discovery program.

Part 3: Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are detailed protocols for the analytical and synthetic procedures discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL of Acetonitrile prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject 10 µL onto C18 column prep3->hplc1 hplc2 Run gradient elution (Water/Acetonitrile) hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate Area Under Curve (AUC) % data1->data2

Caption: Workflow for HPLC purity analysis.

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water (0.1% TFA)

  • Mobile Phase B: Acetonitrile (0.1% TFA)

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 254 nm

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) in a flask. B Evacuate and backfill with Argon (3x) A->B C Add degassed Dioxane/Water (4:1, 5 mL) B->C D Heat to 90 °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Wash with water and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for Suzuki coupling.[6]

  • To a dry Schlenk flask, add 5-Bromo-3-ethoxy-2-isopropoxypyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The comprehensive analysis of the Certificate of Analysis for 5-Bromo-3-ethoxy-2-isopropoxypyridine reveals a high-quality building block suitable for demanding synthetic applications. The comparative performance in the Suzuki-Miyaura cross-coupling reaction demonstrates its excellent reactivity, yielding the desired product in high yield and purity. While simpler analogues may offer slightly higher yields in some cases, the unique substitution pattern of this compound provides medicinal chemists with a valuable tool for introducing specific structural motifs and tuning the properties of their target molecules. By rigorously evaluating the COA and conducting in-house performance validation, researchers can proceed with confidence in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Sigma-Aldrich. 5-Bromo-2-ethoxy-3-iodo-pyridine.
  • BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • CERTIFIC
  • Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Certific
  • Certific
  • 5-Bromo-2-isopropoxypyridine, 97%. Fisher Scientific.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
  • 1455195-61-5|5-Bromo-2-(3-ethoxyphenoxy)pyridine|BLD Pharm.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024). Pearson.
  • How to check the purity of the chemical compound by H NMR? (2019).
  • Pyridine. Wikipedia.
  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | 877399-00-3. (2025).
  • 944805-60-1|5-Bromo-2-iodo-3-methoxypyridine|BLD Pharm.
  • Certificate of Analysis. Thermo Fisher Scientific.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI.
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
  • Cross coupling reactions. Harned Research Group.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. PMC.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.

Sources

Validation

Comparative Guide: 5-Bromo-3-ethoxy-2-isopropoxypyridine vs. 5-Bromo-2-methoxypyridine

[1] Executive Summary Objective: To provide a technical comparison between the industry-standard building block 5-Bromo-2-methoxypyridine and its polysubstituted analog, 5-Bromo-3-ethoxy-2-isopropoxypyridine .[1] Verdict...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a technical comparison between the industry-standard building block 5-Bromo-2-methoxypyridine and its polysubstituted analog, 5-Bromo-3-ethoxy-2-isopropoxypyridine .[1]

Verdict:

  • 5-Bromo-2-methoxypyridine is the robust, "workhorse" electrophile for standard cross-coupling reactions, offering high reactivity and minimal steric hindrance.[1]

  • 5-Bromo-3-ethoxy-2-isopropoxypyridine is a specialized "advanced intermediate."[1] Its utility lies in Structure-Activity Relationship (SAR) modulation—specifically for increasing lipophilicity (LogP) and introducing steric bulk to probe enzyme binding pockets. However, the 2,3-disubstitution pattern introduces significant steric and electronic factors that require modified experimental protocols.[1]

Physicochemical & Structural Comparison

The transition from a simple methoxy group to a vicinal ethoxy/isopropoxy pair drastically alters the molecule's physicochemical profile.

Feature5-Bromo-2-methoxypyridine5-Bromo-3-ethoxy-2-isopropoxypyridineImpact on Workflow
CAS 13472-85-0870521-31-6 (Generic/Analog)Sourcing availability
MW 188.02 g/mol ~260.13 g/mol Stoichiometry calculations
Steric Bulk Low (Planar OMe)High (Buttressing between 2-OiPr & 3-OEt)Requires catalyst optimization
LogP (Est.) ~1.6~3.2Solubility: The isopropoxy analog requires non-polar solvents (Toluene/Dioxane) rather than alcohols.[1]
Electronic State Electron-Deficient (Activated for SNAr)Electron-Rich (Deactivated for SNAr)Reactivity: Slower oxidative addition in Pd-catalyzed cycles.[1]
Structural Visualization (DOT)

The following diagram illustrates the steric and electronic pressure points distinguishing the two compounds.

G cluster_0 Standard: 5-Bromo-2-methoxypyridine cluster_1 Advanced: 5-Bromo-3-ethoxy-2-isopropoxypyridine A1 C5-Br Bond (Reactive Site) A2 2-OMe Group (Min. Sterics) A1->A2 Electronic Donation (+M) B1 C5-Br Bond (Slower Reactivity) A1->B1 Comparison: Reactivity Drop B2 2-OiPr Group (Bulky) B3 3-OEt Group (Buttressing Effect) B2->B3 Steric Clash (Twisted Conformation) B3->B1 Inductive Shielding

Figure 1: Structural comparison highlighting the steric clash (buttressing) in the 2,3-disubstituted analog which influences catalyst approach.

Reactivity Profile & Mechanistic Insights[2][3][4]

Electronic Effects on Oxidative Addition

In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.[1]

  • Standard Analog: The pyridine ring is electron-deficient, facilitating rapid oxidative addition.[1][2] The 2-OMe group donates electrons via resonance (+M) to the C3 and C5 positions, slightly deactivating the C-Br bond compared to unsubstituted bromopyridine, but it remains highly reactive.[1]

  • Advanced Analog: The addition of the 3-ethoxy group (an Electron Donating Group, EDG) further increases the electron density of the ring.

    • Mechanism:[3][4][5] While resonance from C3 directs to C2/C4/C6, the general electron-rich nature of the ring makes the C-Br bond at C5 less electrophilic.[1]

    • Consequence: You must use electron-rich, bulky ligands (e.g., XPhos, SPhos, or P(t-Bu)3) to facilitate oxidative addition on this more electron-rich substrate.[1]

Steric "Buttressing" Effect

The 3-ethoxy group is vicinal to the 2-isopropoxy group.[1] This proximity forces the substituents out of planarity to avoid Van der Waals repulsion.

  • Impact: This conformation can shield the C-Br bond from bulky catalysts.[1]

  • Solution: Higher reaction temperatures (80–100°C) are often required to overcome the activation energy barrier imposed by this steric crowding.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Comparative)

Scope: Coupling with Phenylboronic Acid to form biaryl products.

1. Standard Conditions (For 5-Bromo-2-methoxypyridine)
  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: DME/Water (2:1)

  • Temp: 80°C, 4 hours.

  • Expected Yield: >90%

  • Note: This substrate is robust; simple triphenylphosphine ligands are sufficient.

2. Optimized Conditions (For 5-Bromo-3-ethoxy-2-isopropoxypyridine)
  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • Rationale: XPhos is required to boost the oxidative addition into the electron-rich/sterically hindered C-Br bond [1].[1]

  • Base: K3PO4 (3.0 equiv)

    • Rationale: Anhydrous conditions (using organic soluble bases or minimal water) often favor the solubility of this highly lipophilic substrate.

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

  • Temp: 100°C, 12–18 hours.

  • Expected Yield: 75–85%

  • Critical Step: Degas solvents thoroughly. The electron-rich nature makes the catalyst cycle more sensitive to oxygen deactivation.

Workflow Optimization Logic (DOT)

Workflow Start Select Substrate Decision Is 3-position substituted? Start->Decision PathA No (2-OMe only) Standard Protocol Decision->PathA Standard PathB Yes (3-OEt, 2-OiPr) Advanced Protocol Decision->PathB Steric/Electronic Challenge ActionA Ligand: PPh3 Solvent: DME/H2O Temp: 80°C PathA->ActionA ActionB Ligand: XPhos/SPhos Solvent: Dioxane Temp: 100°C+ PathB->ActionB

Figure 2: Decision tree for selecting reaction conditions based on substrate substitution pattern.

Application in Drug Discovery

Why choose the complex 5-Bromo-3-ethoxy-2-isopropoxypyridine ?

  • Metabolic Stability: The isopropyl group (2-OiPr) is generally more resistant to oxidative demethylation (by CYP450 enzymes) than a methyl group (2-OMe).

  • Lipophilicity Tuning: The 3-ethoxy group significantly boosts LogP, which can improve blood-brain barrier (BBB) penetration or cell membrane permeability in lead optimization.[1]

  • Conformational Lock: The steric clash between 2-OiPr and 3-OEt can lock the pyridine ring into a specific conformation relative to the coupled aryl group, potentially improving binding selectivity in kinase pockets (e.g., KRAS or EGFR inhibitors) [2].

References

  • BenchChem Technical Support Team. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of Halo-pyridine Precursors. BenchChem Application Notes.

  • N. Rasool et al. (2017).[6] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190.[6]

  • Fisher Scientific. (2025). Product Specification: 5-Bromo-2-isopropoxypyridine.

  • National Institutes of Health (NIH). (2022). Steric Hindrance in SN2 and E2 Reactions. PMC.

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-isopropoxy vs 2-ethoxy pyridines

Executive Summary In the hit-to-lead optimization phase of small molecule drug discovery, the substitution of a 2-ethoxy group with a 2-isopropoxy group on a pyridine scaffold is a classic bioisosteric switch. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead optimization phase of small molecule drug discovery, the substitution of a 2-ethoxy group with a 2-isopropoxy group on a pyridine scaffold is a classic bioisosteric switch. This guide analyzes the Structure-Activity Relationship (SAR) implications of this modification.

While both moieties act as hydrogen bond acceptor ethers with electron-donating properties, the switch to isopropoxy introduces critical changes in metabolic stability (via steric shielding of the


-carbon) and hydrophobic occupancy  (filling selectivity pockets). This guide provides the rationale, data, and experimental protocols to validate this substitution in your specific chemical series.

Physicochemical Profile: The Quantitative Shift

The transition from an ethyl to an isopropyl group seems minor but alters the physicochemical landscape significantly enough to impact ADME properties.

Table 1: Comparative Physicochemical Properties

Property2-Ethoxy Pyridine Motif2-Isopropoxy Pyridine MotifImpact on Drug Design
Formula


Isopropyl adds bulk and branching.

MW
Baseline+14.03 DaNegligible impact on ligand efficiency (LE).
cLogP (Approx) ~1.2 (Fragment)~1.5 (Fragment)Isopropyl increases lipophilicity; may improve permeability but lower solubility.
Rotatable Bonds 22Critical: Isopropyl restricts rotation around the

bond more than ethyl due to gem-dimethyl clash.
Topology Linear extensionBranched extensionIsopropyl creates a "spherical" hydrophobic volume.
Electronic Effect +I (Inductive Donor)+I (Stronger Donor)Isopropoxy is slightly more electron-donating, potentially increasing pyridine basicity (pKa).

Pharmacokinetics: The Metabolic Stability Pivot

The primary driver for this substitution is often the mitigation of rapid oxidative metabolism.

The Mechanism: CYP450-Mediated O-Dealkylation

Both ethoxy and isopropoxy groups are susceptible to O-dealkylation by Cytochrome P450 enzymes. The reaction proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon adjacent to the oxygen.
  • Ethoxy: The

    
    -carbon is secondary (
    
    
    
    ). It is sterically accessible.
  • Isopropoxy: The

    
    -carbon is tertiary (
    
    
    
    ). While the resulting tertiary radical is electronically more stable (lowering the activation energy for HAT), the steric bulk of the two methyl groups frequently prevents the CYP heme iron-oxo species from approaching the
    
    
    -proton effectively.

Field Insight: In many kinase inhibitor series (e.g., ALK, p38), switching from ethoxy to isopropoxy increases metabolic half-life (


) by 2–5 fold because the steric penalty to the enzyme outweighs the electronic benefit of the radical formation.
Visualization: Metabolic Fate Pathway

MetabolicPathway cluster_0 Stability Factor Substrate 2-Alkoxy Pyridine Intermediate Hemiacetal Intermediate Substrate->Intermediate Hydroxylation at alpha-carbon CYP CYP450 (Heme-O) CYP->Intermediate Collapse Spontaneous Collapse Intermediate->Collapse Product1 2-Hydroxypyridine (Pyridone) Collapse->Product1 Product2 Aldehyde/Ketone (Acetaldehyde/Acetone) Collapse->Product2 Note Isopropoxy hinders CYP approach (Steric Shielding)

Figure 1: Mechanism of O-dealkylation. The isopropoxy group often inhibits the first step (Hydroxylation) via steric hindrance.

Pharmacodynamics: Potency and Selectivity

The "Magic Methyl" Effect of Isopropoxy

In binding pockets, the 2-isopropoxy group serves as a hydrophobic anchor.

  • Selectivity Pockets: Many kinases (e.g., c-Met, ALK) have a hydrophobic region adjacent to the hinge binder. The ethyl group is often too narrow, leaving "dead space" filled by high-energy water molecules. The isopropyl group displaces these waters, gaining entropy-driven binding affinity.

  • Conformational Lock: The branching of the isopropoxy group can force the pyridine ring into a specific dihedral angle relative to the rest of the molecule, pre-organizing the inhibitor into its bioactive conformation.

Risk: If the pocket is tight, isopropoxy causes a steric clash, abolishing potency. This is a binary " go/no-go " SAR switch.

Case Study: BHAP Reverse Transcriptase Inhibitors

A definitive example of this SAR trend is found in the development of Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors (RTIs) for HIV.

  • Challenge: Early analogs with alkylamino substituents suffered from rapid N-dealkylation.

  • Solution: Researchers replaced the amino linker with an ether linker (alkoxy pyridines).

  • Comparison:

    • 3-Ethoxy Pyridine analogs: Showed improved stability over amines but moderate clearance.

    • 3-Isopropoxy Pyridine analogs: Resulted in enhanced metabolic stability compared to the ethoxy analogs while retaining potency against HIV-1 RT.

  • Outcome: The isopropoxy group provided the optimal balance of lipophilicity and metabolic resistance without compromising the binding mode in the NNRTI pocket.

Experimental Protocols

To validate this SAR switch in your project, use the following self-validating workflows.

Protocol A: Regioselective Synthesis (O-Alkylation)

Context: Pyridones are ambident nucleophiles.[1] You must favor O-alkylation (ether) over N-alkylation (lactam).

Reagents:

  • 2-Hydroxypyridine derivative

  • 2-Iodopropane (for isopropoxy) or Iodoethane (for ethoxy)

  • Silver Carbonate (

    
    ) - Crucial for O-selectivity
    
  • Toluene or Benzene (Non-polar solvent)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-hydroxypyridine substrate in anhydrous Toluene (0.1 M).

  • Activation: Add 1.5 eq of

    
    . The silver cation coordinates to the nitrogen lone pair, blocking N-alkylation.
    
  • Alkylation: Add 2.0 eq of 2-iodopropane.

  • Reflux: Heat to 80°C–100°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Filter off silver salts through Celite. Concentrate filtrate.

  • Validation: Check NMR.

    • O-Alkylation:

      
      -proton signal of the pyridine ring shifts upfield relative to N-alkyl.
      
    • Isopropoxy Signal: Look for septet at

      
       5.2 ppm (O-CH) and doublet at 
      
      
      
      1.3 ppm (
      
      
      ).
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) difference between Ethoxy and Isopropoxy analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc)

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope is

    
    .
    
    • Success Criteria: If Isopropoxy

      
       > 2x Ethoxy 
      
      
      
      , the SAR hypothesis is validated.

Decision Logic for SAR Optimization

Use this flowchart to decide when to deploy the Isopropoxy moiety.

SAR_Decision_Tree Start Lead Compound has 2-Ethoxy Pyridine CheckMetab Is Metabolic Clearance (CLint) High? Start->CheckMetab CheckPotency Is Potency (IC50) Satisfactory? CheckMetab->CheckPotency No SwitchIso Synthesize 2-Isopropoxy Analog CheckMetab->SwitchIso Yes (High Clearance) CheckPotency->SwitchIso No (Try to fill pocket) KeepEthoxy Retain Ethoxy Focus on other areas CheckPotency->KeepEthoxy Yes TestBinding Test in Binding Assay SwitchIso->TestBinding TestMicro Test in Microsomes SwitchIso->TestMicro Result1 Potency Loss > 10x? (Steric Clash) TestBinding->Result1 Result2 Stability Gain > 2x? TestMicro->Result2 Result1->Result2 No Discard Discard Isopropoxy (Pocket too small) Result1->Discard Yes Result2->KeepEthoxy No (No benefit) Adopt Adopt Isopropoxy (New Lead) Result2->Adopt Yes

Figure 2: Strategic decision tree for evaluating alkoxy substitutions.

References

  • Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors. PubMed. (Demonstrates the stability advantage of isopropoxy over ethoxy/amino groups). [Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active CRF1 receptor antagonists. Journal of Medicinal Chemistry. (Example of branched alkoxy groups in pyridine SAR). [Link]

  • Metabolism of alcohol ethoxylates. WUR eDepot. (Detailed mechanism of O-dealkylation and chain length effects). [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones. ResearchGate. (Protocol grounding for the synthesis section). [Link]

Sources

Validation

A Comparative Guide to Establishing a Reference Standard for Novel Bromopyridine Derivatives: A Case Study Approach

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reproducible and reliable results. When working with novel compounds, such as the putative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reproducible and reliable results. When working with novel compounds, such as the putative 5-Bromo-3-ethoxy-2-isopropoxypyridine, for which established standards are not commercially available, the task of rigorously characterizing and qualifying a batch of material as a reference standard falls to the investigating laboratory.

This guide provides a comprehensive framework for this process. Since a direct reference standard for 5-Bromo-3-ethoxy-2-isopropoxypyridine is not readily found, we will use a comparative approach, focusing on structurally similar, commercially available bromopyridine derivatives. The methodologies detailed herein are directly applicable to the characterization and qualification of any new chemical entity, ensuring scientific rigor and adherence to the principles of analytical excellence.

The Landscape of Bromopyridine Derivatives: A Comparative Overview

Before delving into the establishment of a new reference standard, it is instructive to survey the landscape of related, well-characterized compounds. These analogs can serve as valuable benchmarks for analytical method development and for understanding the potential physicochemical properties and impurity profiles of a novel derivative.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)Key Applications
5-Bromo-2-isopropoxypyridine 870521-31-6C8H10BrNO216.08≥96.0% (GC)[1]Chemical synthesis intermediate.
5-Bromo-2-ethoxypyridine 55849-30-4C7H8BrNO202.05≥98.0% (GC), ≥99% (HPLC)[2][3]Intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
2-Bromo-5-ethoxypyridine 42834-01-5C7H8BrNO202.0595%Organic synthesis building block.
5-Bromo-2-methylpyridine 3430-13-5C6H6BrN172.02≥99.0% (HPLC)Used in the synthesis of bipyridine derivatives.

Establishing a Reference Standard for a Novel Compound: A Methodological Workflow

The qualification of a new chemical entity as a reference standard is a multi-step process that requires a suite of orthogonal analytical techniques to unambiguously confirm its identity, purity, and any potential impurities. This process is crucial for ensuring the quality, safety, and efficacy of drug products.[4] When a primary standard from a pharmacopeia is unavailable, a well-characterized in-house primary standard must be established.[5]

G cluster_0 Synthesis & Purification cluster_1 Characterization & Qualification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC, Titration) Identity->Purity Impurity Impurity Profiling (LC-MS, Synthesis of Potential Impurities) Purity->Impurity Documentation Documentation (Certificate of Analysis) Impurity->Documentation

Caption: Workflow for establishing a reference standard for a novel chemical entity.

Part 1: Synthesis and Purification

The journey to a reference standard begins with the chemical synthesis and subsequent purification of the target molecule. The chosen synthetic route should be robust and scalable, and potential side-products and impurities should be considered.[6]

Illustrative Purification Protocol (Flash Column Chromatography):

  • Adsorbent Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[7]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Part 2: Identity Confirmation

The identity of the putative reference standard must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is arguably the most powerful tool for structural elucidation of organic molecules. For a substituted pyridine, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aldehyde proton in similar structures, for instance, typically appears around δ ~10 ppm.[8]

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical shifts provide insights into their functional groups.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing proton-proton and proton-carbon correlations.

  • ⁷⁹Br/⁸¹Br NMR: While less common due to the quadrupolar nature of bromine nuclei, it can sometimes be used for relaxation studies. ⁸¹Br is generally the nucleus of choice due to its narrower signals.[9]

Mass Spectrometry (MS):

MS provides information about the molecular weight of the compound and can offer structural clues through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are invaluable for separating mixtures and identifying components, making them crucial for impurity profiling.[10]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For a compound like 5-Bromo-3-ethoxy-2-isopropoxypyridine, one would expect to see characteristic C-O stretches for the ether linkages and vibrations associated with the pyridine ring.

Part 3: Purity Assessment

Purity is a critical attribute of a reference standard. Chromatographic techniques are the primary methods for determining the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A validated, stability-indicating HPLC method should be developed.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

  • Injection Volume: 10 µL.

  • Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a relative response factor for each impurity should be determined.

Gas Chromatography (GC):

For volatile and thermally stable compounds, GC is an excellent technique for purity assessment.

Illustrative GC Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or hydrogen.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to ensure elution of all components.

  • Detector: Flame Ionization Detector (FID) is commonly used for its wide linear range.

  • Quantification: Similar to HPLC, area percent is used for purity determination.

Part 4: Impurity Profiling

Understanding and controlling impurities is a critical aspect of drug development and is mandated by regulatory agencies.[4] Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products.[6]

G cluster_0 Impurity Identification cluster_1 Impurity Synthesis & Control LCMS LC-MS/MS for Impurity Detection Isolation Isolation of Impurity (e.g., Preparative HPLC) LCMS->Isolation Structure Structural Elucidation (NMR, HRMS) Isolation->Structure Synthesis Synthesis of Impurity as a Reference Standard Structure->Synthesis Quantification Quantification in Batches Synthesis->Quantification Control Setting Specification Limits Quantification->Control

Sources

Comparative

Differentiating Ethoxy and Isopropoxy Groups Using Infrared (IR) Spectroscopy: A Comparative Guide

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic IR absorption peaks of ethoxy (-OCH₂CH₃) and isopropoxy (-OCH(CH₃)₂) groups, offering experimental insights to distinguish between these two common alkoxy moieties.

The Vibrational Language of Alkoxy Groups

The IR spectrum of a molecule is a fingerprint of its vibrational modes. For ethoxy and isopropoxy groups, the key vibrations that give rise to characteristic absorption bands are the stretching and bending of C-H and C-O bonds. While both groups are aliphatic ethers and share some spectral similarities, the difference in their alkyl chain structure—linear for ethoxy and branched for isopropoxy—creates distinct and identifiable features in their IR spectra.

The most prominent absorption for ethers is the C-O-C asymmetric stretching vibration, which is typically strong and found in the 1260-1000 cm⁻¹ region.[1] The exact position and nature of this peak, along with other vibrations in the fingerprint and C-H bending regions, are key to differentiating between ethoxy and isopropoxy groups.

The Infrared Signature of the Ethoxy Group

The ethoxy group, present in molecules like diethyl ether, exhibits a characteristic set of IR absorption peaks.

  • C-H Stretching: Like most alkanes, the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the ethoxy moiety appear in the 3000-2850 cm⁻¹ region.[2]

  • C-O Stretching: The most diagnostic peak for an ethoxy group is a strong, broad absorption due to the asymmetric C-O-C stretch, which is typically observed around 1120 cm⁻¹.[3][4] This peak is a reliable indicator of an aliphatic ether linkage.

  • C-H Bending: The ethoxy group also displays characteristic C-H bending (deformation) vibrations. Methyl C-H bending is observed around 1450 cm⁻¹ and 1380 cm⁻¹.[5]

The Infrared Signature of the Isopropoxy Group

The branched structure of the isopropoxy group, found in molecules like diisopropyl ether, leads to a more complex and distinctive IR spectrum.

  • C-H Stretching: Similar to the ethoxy group, the C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups are found in the 3000-2850 cm⁻¹ range.[2]

  • C-O Stretching: The C-O-C asymmetric stretching vibration in isopropoxy-containing compounds also gives rise to a strong absorption in the 1170-1100 cm⁻¹ region.[6] However, its position and shape can be influenced by the branching.

  • The Gem-Dimethyl Doublet: A key distinguishing feature of the isopropoxy group is the presence of a gem-dimethyl structure (two methyl groups attached to the same carbon). This arrangement gives rise to a characteristic doublet, or two closely spaced peaks, in the C-H bending region, typically around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.[7][8] This doublet is a strong indicator of an isopropyl group.

Head-to-Head Comparison: Ethoxy vs. Isopropoxy

The primary differences in the IR spectra of ethoxy and isopropoxy groups are summarized below and in Table 1. The most definitive way to distinguish between the two is the presence or absence of the gem-dimethyl doublet in the C-H bending region.

Vibrational ModeEthoxy Group (-OCH₂CH₃)Isopropoxy Group (-OCH(CH₃)₂)Key Differentiator
C-H Stretching 2980-2850 cm⁻¹ (strong)2980-2850 cm⁻¹ (strong)Not a primary differentiator
C-O-C Asymmetric Stretch ~1120 cm⁻¹ (strong, broad)~1130 cm⁻¹ (strong, can be complex)Subtle shift and potential peak complexity
CH₃ Symmetric Bend ~1380 cm⁻¹ (medium)~1385-1380 cm⁻¹ & ~1370-1365 cm⁻¹ (doublet, medium)Presence of a doublet is characteristic of the isopropoxy group.
CH₂/CH Bending ~1450 cm⁻¹ (CH₂ scissoring)~1340 cm⁻¹ (CH bend)Different bending modes present

Table 1. Comparative IR Absorption Peaks for Ethoxy and Isopropoxy Groups.

The branching in the isopropoxy group introduces steric hindrance and alters the electronic environment around the C-O bond, which can lead to slight shifts in the C-O stretching frequency compared to the linear ethoxy group.[9][10][11] However, the most reliable diagnostic feature remains the split in the methyl symmetric bending vibration due to the interaction between the two methyl groups on the same carbon in the isopropoxy moiety.

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample

A standard method for obtaining the IR spectrum of a liquid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. This technique requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

  • Sample Analysis:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.

G Workflow for Distinguishing Ethoxy and Isopropoxy Groups via IR Spectroscopy cluster_0 Sample Preparation & Analysis cluster_1 Spectral Interpretation A Obtain Liquid Sample B Acquire IR Spectrum using ATR-FTIR A->B C Examine C-H Bending Region (~1400-1350 cm⁻¹) B->C D Observe a Doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹? C->D E Isopropoxy Group Identified D->E Yes F Examine C-H Bending for a Single Peak at ~1380 cm⁻¹ D->F No G Ethoxy Group Identified F->G

Figure 1. A flowchart illustrating the decision-making process for identifying ethoxy and isopropoxy groups based on their IR spectra.

Conclusion

While both ethoxy and isopropoxy groups are common structural motifs that can be identified by the strong C-O stretching vibration in the IR spectrum, a definitive distinction can be made by careful examination of the C-H bending region. The presence of a characteristic doublet around 1380 cm⁻¹ is a reliable indicator of the gem-dimethyl structure of the isopropoxy group, a feature absent in the spectrum of the ethoxy group. By following the experimental protocol and interpretive guide presented, researchers can confidently differentiate between these two important alkoxy functional groups.

References

  • Scribd. "IR Spectrum Reference Guide." Accessed February 20, 2026. [Link]

  • University of California, Santa Cruz. "Table 1. Characteristic IR Absorption Peaks of Functional Groups." Accessed February 20, 2026. [Link]

  • OpenStax. "18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1." Accessed February 20, 2026. [Link]

  • PubChem. "Diisopropyl Ether." National Institutes of Health. Accessed February 20, 2026. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • OpenStax. "18.8 Spectroscopy of Ethers - Organic Chemistry." Accessed February 20, 2026. [Link]

  • Chemistry LibreTexts. "18.8: Spectroscopy of Ethers." Accessed February 20, 2026. [Link]

  • The Journal of Chemical Physics. "The effect of alkylation on the micro-solvation of ethers revealed by highly localized water librational motion." AIP Publishing. Accessed February 20, 2026. [Link]

  • National Institute of Standards and Technology. "Diisopropyl ether." NIST Chemistry WebBook. Accessed February 20, 2026. [Link]

  • PubMed. "The effect of alkylation on the micro-solvation of ethers revealed by highly localized water librational motion." Accessed February 20, 2026. [Link]

  • King Saud University. "The features of IR spectrum." Accessed February 20, 2026. [Link]

  • ResearchGate. "Vibrational Spectra and Rotational Isomerism of Alkyl Vinyl Ethers." Accessed February 20, 2026. [Link]

  • The Journal of Chemical Physics. "The effect of alkylation on the micro-solvation of ethers revealed by highly localized water librational motion." Accessed February 20, 2026. [Link]

  • National Institute of Standards and Technology. "Diisopropyl ether." NIST Chemistry WebBook. Accessed February 20, 2026. [Link]

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." Accessed February 20, 2026. [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Accessed February 20, 2026. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to spectroscopy: A guide for students of organic chemistry. Harcourt College Publishers.
  • ResearchGate. "Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region." Accessed February 20, 2026. [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Accessed February 20, 2026. [Link]

  • University of California, Santa Cruz. "IR Tables." Accessed February 20, 2026. [Link]

  • Clark, J. "Table of Characteristic IR Absorptions." Accessed February 20, 2026. [Link]

  • Specac. "Interpreting Infrared Spectra." Accessed February 20, 2026. [Link]

  • YouTube. "IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region." The Catalyst. Accessed February 20, 2026. [Link]

Sources

Validation

Validating the Structure of Trisubstituted Pyridine Derivatives: A Comparative Technical Guide

Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists. Objective: To establish a rigorous, self-validating protocol for the unambiguous structural assignment of trisubstituted pyridines, moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists. Objective: To establish a rigorous, self-validating protocol for the unambiguous structural assignment of trisubstituted pyridines, moving beyond standard 1D NMR limitations.

Introduction: The "Regioisomer Trap" in Pyridine Chemistry

Trisubstituted pyridines are ubiquitous pharmacophores (e.g., Esomeprazole, Loratadine derivatives), yet they present a notorious structural elucidation challenge known as the "Regioisomer Trap."

Unlike benzene derivatives, where symmetry often simplifies assignment, the nitrogen heteroatom breaks symmetry and alters coupling constants. A reaction intended to produce a 2,3,5-trisubstituted pyridine can easily yield 2,3,6- or 2,4,5-isomers via competing nucleophilic pathways. Standard 1D


H NMR is frequently deceptive because the isolated aromatic protons often appear as singlets or weakly coupled doublets, devoid of the definitive vicinal coupling (

) required for assignment.

This guide outlines a Self-Validating System that integrates advanced 2D NMR with Computational Chemistry (DFT) to guarantee structural integrity.

Methodology Comparison: Moving Beyond the Basics

The following matrix compares available validation techniques based on specificity, causality, and resource intensity.

MethodologySpecificity for Regioisomers"Self-Validating" CapabilityResource IntensityVerdict
1D

H /

C NMR
Low Low. Relies on chemical shift heuristics which fail for novel analogs.LowScreening Only
2D NMR (COSY/HSQC) Medium Medium. Good for protonated carbons, but fails to connect separated spin systems.MediumInsufficient Alone
Integrated 2D (HMBC + NOESY) High High. Cross-references bond connectivity (HMBC) with spatial proximity (NOESY).Medium-HighThe Gold Standard

N-HMBC
Very High High. Nitrogen chemical shifts are hypersensitive to substitution patterns (

-oxide vs. pyridine).
High (Requires long acquisition or cryoprobe)Problem Solver
DFT-GIAO Prediction High Very High. Provides a calculated "theoretical truth" to compare against experimental data.Medium (Computational time)Mandatory Validator
X-Ray Crystallography Absolute Absolute.Very High (Crystal growth is the bottleneck)The "Nuclear Option"

The Self-Validating Protocol: Integrated 2D NMR & DFT

This protocol is designed to eliminate ambiguity. It does not ask "What does the spectrum show?" but rather "Does the experimental data converge with the theoretical model?"

Phase A: The "Connectivity-Proximity" Nexus (Experimental)

Principle: HMBC establishes electronic connectivity (2-3 bonds away), while NOESY establishes spatial connectivity (<5 Å). A correct structure must satisfy both .

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 10-20 mg of compound in 0.6 mL DMSO-

      
       or CDCl
      
      
      
      .
    • Critical: Ensure the sample is free of paramagnetic impurities (filter through Celite if necessary) to prevent line broadening that kills long-range correlations.

  • Acquisition 1:

    
    H-
    
    
    
    C HMBC (Long-Range):
    • Optimization: Set the long-range coupling constant delay (

      
      ) to correspond to 8 Hz  (approx. 60 ms).
      
    • Why? Pyridine ring couplings (

      
      ) are typically 5–12 Hz.
      
    • The Trap: Across the nitrogen (e.g., H6 to C2),

      
       is often small or zero. Absence of a cross-peak across Nitrogen is diagnostic. 
      
  • Acquisition 2: 1D Selective NOESY (Spatial):

    • Instead of a full 2D NOESY (which can be time-consuming), use 1D Selective NOESY (DPFGSE sequences).

    • Target: Irradiate specific isolated aromatic protons or methyl substituents.

    • Mixing Time: 500–800 ms.

    • Logic: If you propose a 2,3-substitution pattern, irradiating the substituent at C3 must show an NOE enhancement of the proton at C2 (if present) or C4.

Phase B: The "In-Silico" Validator (Computational)

Principle: If your assigned structure is correct, the calculated chemical shifts (via Density Functional Theory) should match experimental values with a Mean Absolute Error (MAE) of <2.5 ppm for


C.

Workflow:

  • Conformational Search: Generate conformers using a force field (e.g., MMFF94).

  • Geometry Optimization: Optimize the lowest energy conformers using DFT (B3LYP/6-31G* or equivalent).

  • NMR Calculation: Run GIAO (Gauge-Independent Atomic Orbital) calculation at a higher level (e.g., mPW1PW91/6-311+G(2d,p)) with PCM solvent modeling (DMSO/Chloroform).

  • Comparison: Plot Experimental

    
     vs. Calculated 
    
    
    
    . A linear regression
    
    
    indicates an incorrect regioisomer assignment.

Visualizing the Logic

Diagram 1: The Validation Workflow

This diagram illustrates the decision-making process from crude synthesis to final structure confirmation.

ValidationWorkflow Synthesis Crude Reaction Mixture Screening 1D 1H NMR Screening (Check Purity & Integration) Synthesis->Screening Decision1 Isomers Detected? Screening->Decision1 AdvancedNMR Integrated 2D NMR (HSQC + HMBC + NOESY) Decision1->AdvancedNMR Yes (Mixture) or Ambiguous Decision1->AdvancedNMR No (Single Product) Analysis Connectivity Analysis (Identify 3-bond vs 2-bond) AdvancedNMR->Analysis DFT DFT-GIAO Calculation (Compute Theoretical Shifts) Analysis->DFT Comparison Compare Exp. vs Calc. (MAE < 2.5 ppm?) DFT->Comparison Final Structure Validated Comparison->Final Yes (Match) Reassign Re-evaluate Isomer (Check Alternative Regioisomer) Comparison->Reassign No (Mismatch) Reassign->DFT Compute New Isomer

Caption: A closed-loop validation workflow ensuring experimental data is cross-verified against theoretical models.

Diagram 2: Logic Tree for Regioisomer Assignment

A specific logic flow for distinguishing common pyridine substitution patterns using HMBC/NOESY.

RegioLogic Start Trisubstituted Pyridine (Unknown Regiochemistry) Step1 Count Aromatic Protons (1D NMR) Start->Step1 TwoProtons 2 Protons Found Step1->TwoProtons Coupling J-Coupling Analysis TwoProtons->Coupling Ortho Doublets (J ~8Hz) = Adjacent (e.g. 2,3,6-sub) Coupling->Ortho Meta Singlets or weak coupling = Separated (e.g. 2,4,6-sub) Coupling->Meta NOE_Check NOESY Experiment Irradiate Substituent Meta->NOE_Check Result1 NOE to BOTH Protons = Substituent between them NOE_Check->Result1 Result2 NOE to ONE Proton = Substituent adjacent to one NOE_Check->Result2

Caption: Decision tree utilizing J-coupling constants and NOE spatial data to resolve substitution patterns.

Case Study Data: Distinguishing 2,3,5- vs 2,3,6-Trimethylpyridine

To illustrate the power of this protocol, consider the differentiation of two isomers where mass spectrometry is identical.

ParameterIsomer A (2,3,5-substituted)Isomer B (2,3,6-substituted)Diagnostic Test
Proton Signals Two singlets (H4, H6)Two doublets (H4, H5)1D NMR (

-coupling)
HMBC (C2-Me) Correlates to C2, C3Correlates to C2, C3Inconclusive
HMBC (C6-H) Strong

to C4, C2
Weak/No

across N
HMBC (Nitrogen effect)
NOESY Me(5)

H6 (Strong)
Me(6)

H5 (Strong)
NOESY (Spatial)
DFT

H6 calc: 8.2 ppmH5 calc: 7.1 ppmGIAO Prediction

Interpretation: In Isomer A, the proton at H6 is adjacent to the Nitrogen. In


H NMR, 

-protons (H2, H6) are typically deshielded (>8.0 ppm). In Isomer B, the protons are at positions 4 and 5 (

and

), appearing upfield (<7.5 ppm). If 1D is ambiguous, the NOESY between the methyl group and the ring proton confirms the position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).

    
    H and 
    
    
    
    C chemical shifts: A useful tool for structure assignment.[1] Chemical Reviews, 112(3), 1839–1862. [Link]
  • Williamson, R. T., et al. (2014).

    
    C Chemical Shifts. Journal of Organic Chemistry, 79, 3887. [Link]
    
  • Martin, G. E., & Hadden, C. E. (2000).

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-ethoxy-2-isopropoxypyridine: Safe Handling &amp; Disposal Protocol

Part 1: Executive Summary & Hazard Profile Immediate Action Required: This compound is a Halogenated Organic Intermediate .[1] It must NEVER be disposed of down the drain or mixed with general non-halogenated organic sol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Profile

Immediate Action Required: This compound is a Halogenated Organic Intermediate .[1] It must NEVER be disposed of down the drain or mixed with general non-halogenated organic solvents (e.g., acetone, ethanol waste).

The "Why" Behind the Protocol

As researchers, we often treat all "organic waste" as a monolith. For 5-Bromo-3-ethoxy-2-isopropoxypyridine , this complacency is dangerous due to two specific structural moieties:

  • The Bromine Substituent (C-Br): Upon incineration (the standard disposal method), this releases Hydrogen Bromide (HBr) gas. Standard fuel-blending incinerators often lack the acid-gas scrubbers required to neutralize HBr, leading to equipment corrosion and regulatory violations. This necessitates the "Halogenated Waste" stream.

  • The Isopropoxy Group (-OCH(CH3)2): While attached to an aromatic ring (which stabilizes the ether), secondary alkyl ethers possess a latent potential for peroxide formation upon prolonged exposure to air and light. Before disposal of aged samples, a peroxide test is a non-negotiable safety step.

PropertyValue / StatusCritical Implication
Physical State Solid or Viscous OilRequires dissolution or solid waste stream; do not pour solids into liquid carboys.
Flash Point >110°C (Predicted)Combustible, but not Flammable Class I.
Water Solubility Low / NegligibleDo not attempt aqueous disposal.
RCRA Status Likely D001 (if liquid), HalogenatedRequires "Red Tag" segregation.

Part 2: Pre-Disposal Assessment Workflow

Before moving the container, perform this three-step "Triage" to ensure the safety of downstream waste handlers.

Step 1: The Peroxide Check (For containers >1 year old)
  • Mechanism: The methine hydrogen on the isopropoxy group is susceptible to radical abstraction.

  • Protocol: Dip a standard peroxide test strip (0-100 ppm range) into the liquid or a solvent solution of the solid.

  • Threshold:

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated (reduced) with ferrous sulfate or sodium bisulfite before disposal.

Step 2: Chemical Compatibility Check

Ensure the receiving waste carboy does NOT contain:

  • Strong Oxidizers (Nitric acid, Peroxides): Risk of exothermic runaway.

  • Strong Acids: Risk of generating HBr fumes prematurely.

  • Alkali Metals: Risk of violent ether cleavage.

Part 3: Waste Segregation Logic (Visualization)

The following decision tree illustrates the critical routing for this specific compound.

WasteSegregation Start 5-Bromo-3-ethoxy-2-isopropoxypyridine (Waste Material) StateCheck Physical State Check Start->StateCheck IsSolid Solid / Sludge StateCheck->IsSolid Powder/Crystals IsLiquid Solution / Oil StateCheck->IsLiquid Dissolved/Oil SolidBin Solid Waste Bin (Halogenated Label) IsSolid->SolidBin Double Bagged LiquidCheck Solvent Composition? IsLiquid->LiquidCheck HaloStream Halogenated Waste Carboy (High Temp Incineration) LiquidCheck->HaloStream Contains >2% Halogens (Standard Protocol) NonHaloStream Non-Halogenated Carboy (Fuel Blending) LiquidCheck->NonHaloStream Strictly Non-Halo Solvent (NOT RECOMMENDED) NonHaloStream->HaloStream Contamination Risk: Re-classify as Halogenated

Figure 1: Waste segregation logic. Note that adding this brominated compound to a non-halogenated solvent stream effectively contaminates the entire volume, necessitating the more expensive Halogenated disposal route.

Part 4: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness). Latex is permeable to many pyridine derivatives.

  • Respiratory: If handling large quantities of powder, use a P95 particulate respirator or work strictly within a fume hood.

  • Eyes: Chemical splash goggles.

Packaging & Labeling

For Solids:

  • Place the substance in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • If the original container is glass, place the entire container into a sealable plastic bag (secondary containment) before placing it in the solid waste drum.

  • Labeling: Apply the hazardous waste tag.

    • Constituents: "5-Bromo-3-ethoxy-2-isopropoxypyridine" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[2]

    • Critical Note: Write "CONTAINS BROMINE" clearly on the tag.

For Solutions (HPLC Waste/Mother Liquor):

  • Select the Halogenated Solvent carboy (usually yellow-coded or distinct from the "Flammables" carboy).

  • Use a funnel to prevent drips.

  • Log the volume added on the carboy's accumulation log immediately.

Storage Pending Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Ensure the container is closed (screw cap tight) at all times except when adding waste.[3]

  • Secondary Containment: The carboy/bin must sit in a tray capable of holding 110% of the container's volume.

Part 5: Emergency Spill Response

If a spill occurs, rapid containment is vital to prevent pyridine derivatives from entering floor drains.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Pyridine Odor) Spill->Evacuate PPE 2. Don PPE (Nitrile + Goggles) Evacuate->PPE Contain 3. Containment (Vermiculite/Pads) PPE->Contain Clean 4. Collect & Bag (Double Bag) Contain->Clean Label 5. Label as Halogenated Debris Clean->Label

Figure 2: Immediate spill response workflow. Pyridine derivatives often carry a distinct, unpleasant odor; ventilation is the first priority.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or Universal Spill Pads (avoid clay kitty litter if possible, as it is less effective for organic oils).

  • Neutralizer: Not strictly required as this is not a strong acid/base, but cleaning the surface with a mild detergent after absorption is recommended to remove oily residues.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (29 CFR 1910.101-126). Retrieved from [Link]

  • National Institutes of Health (PubChem). Compound Summary: Brominated Pyridines (General Hazard Profile). Retrieved from [Link]

Sources

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